3-Methyl-5-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKCEPVMXOUFJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285256 | |
| Record name | 3-Methyl-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127818-58-0 | |
| Record name | 3-Methyl-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methyl-5-nitrophenol CAS number and properties
CAS Number: 127818-58-0
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methyl-5-nitrophenol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, offering a consolidated resource for laboratory and research applications.
| Property | Value | Source(s) |
| CAS Number | 127818-58-0 | [1][2][3][4][5][6] |
| Molecular Formula | C7H7NO3 | [1][2][3][5] |
| Molecular Weight | 153.14 g/mol | [2][3] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Boiling Point | 295.7 ± 28.0 °C at 760 mmHg | [1][4] |
| Flash Point | 135.4 ± 12.5 °C | [1] |
| LogP | 2.39 | [1] |
| Index of Refraction | 1.597 | [1] |
| Storage | Sealed in dry, room temperature | [3][4] |
Safety and Hazard Information
Based on available data, this compound is classified with the following GHS hazard statements. Appropriate personal protective equipment and handling procedures should be employed when working with this compound.
| Hazard Statement Code | Description |
| H301 | Toxic if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H412 | Harmful to aquatic life with long lasting effects |
Precautionary Statements: P270, P273, P264, P280, P301+P312+P330, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364, P501.[3]
Experimental Data and Biological Activity
As of the current date, there is a notable lack of publicly available scientific literature detailing specific experimental protocols for the synthesis of this compound. The available synthesis procedures predominantly describe its isomers, such as 2-methyl-5-nitrophenol and 3-methyl-4-nitrophenol.
Furthermore, no information could be retrieved regarding the biological activity of this compound. Consequently, there are no documented signaling pathways or experimental workflows associated with this specific compound in the context of drug development or other biological research.
This absence of data presents an opportunity for novel research into the synthesis, characterization, and potential biological effects of this compound.
Logical Relationship for Compound Characterization
The following diagram illustrates a general logical workflow for the characterization of a chemical compound like this compound, from initial synthesis to potential application.
References
- 1. This compound | CAS#:127818-58-0 | Chemsrc [chemsrc.com]
- 2. This compound | C7H7NO3 | CID 237552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 127818-58-0|this compound|BLD Pharm [bldpharm.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pusl.lookchem.com [pusl.lookchem.com]
- 6. Page loading... [guidechem.com]
Synthesis of Nitrated m-Cresol Derivatives: A Technical Guide
Introduction
The synthesis of nitrated derivatives of m-cresol is of significant interest in the chemical and pharmaceutical industries, as these compounds serve as crucial intermediates in the production of various agrochemicals, pharmaceuticals, and other specialty chemicals.[1] This technical guide provides an in-depth overview of the synthesis of nitrophenols derived from m-cresol, with a particular focus on the challenges and alternative strategies for obtaining specific isomers. While the direct synthesis of 3-Methyl-5-nitrophenol from m-cresol is not a primary outcome of standard nitration reactions, this guide will elucidate the underlying principles of electrophilic aromatic substitution in cresols and provide detailed protocols for the synthesis of commercially relevant isomers, such as 3-methyl-4-nitrophenol and 3-methyl-6-nitrophenol.
Regioselectivity in the Nitration of m-Cresol
The direct nitration of m-cresol with common nitrating agents, such as a mixture of nitric acid and sulfuric acid, results in a mixture of isomeric products.[1][2] The hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring are both ortho-, para-directing activators for electrophilic aromatic substitution. In m-cresol (3-methylphenol), the positions ortho and para to the hydroxyl group are 2, 4, and 6. The positions ortho and para to the methyl group are 2, 4, and 6. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to positions 2, 4, and 6.
Direct nitration of m-cresol typically yields a mixture of 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol.[1][2] The formation of this compound is not favored due to the directing effects of the existing substituents.
Strategic Approaches to Isomer-Specific Synthesis
To achieve regioselective synthesis of a specific nitrated m-cresol isomer, various strategies can be employed. These often involve the use of protecting groups or alternative reaction pathways to control the position of nitration.
Synthesis of 3-Methyl-4-nitrophenol
A common strategy to selectively synthesize 3-methyl-4-nitrophenol is to first protect the hydroxyl group of m-cresol, for example, by forming a phosphate ester (tri-m-tolyl phosphate). This protecting group directs the nitration primarily to the 4-position. Subsequent hydrolysis of the ester yields the desired 3-methyl-4-nitrophenol.[1][2]
Synthesis of 3-Methyl-6-nitrophenol
The selective synthesis of 3-methyl-6-nitrophenol can be achieved through a "one-pot" procedure involving sulfonation, nitration, hydrolysis, and desulfonation of a protected m-cresol derivative like tri-m-tolyl phosphate.[1][2]
Experimental Protocols
The following protocols are generalized methods and should be optimized for specific laboratory conditions and scales.
Protocol 1: General Procedure for Direct Nitration of m-Cresol
This procedure yields a mixture of isomers and is presented for illustrative purposes.
1. Preparation of Nitrating Mixture:
-
In a flask placed in an ice-salt bath, add concentrated sulfuric acid.
-
While stirring vigorously, slowly and dropwise add concentrated nitric acid (1.0-1.1 molar equivalents).
-
Maintain the temperature below 5 °C throughout the addition.[2]
2. Reaction Setup:
-
In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve m-cresol (1.0 molar equivalent) in a suitable solvent (e.g., glacial acetic acid) or use it neat.
-
Cool the flask to -5 °C in an ice-salt bath.[2]
3. Nitration:
-
Slowly add the cold nitrating mixture dropwise to the stirred m-cresol solution.
-
Critically, monitor the internal temperature and maintain it between -5 °C and 0 °C.[2] A rapid temperature increase or the evolution of brown fumes (NO₂) indicates the reaction is proceeding too quickly.
-
After the addition is complete, continue stirring the mixture at 0 °C for an additional 30-60 minutes.[2]
4. Quenching and Workup:
-
Slowly pour the reaction mixture onto a large volume of crushed ice with stirring.[2]
-
The nitro-cresol products will precipitate and can be collected by filtration.
-
The crude product will be a mixture of isomers and will require further purification, typically by column chromatography or fractional crystallization.[3]
Protocol 2: Synthesis of 3-Methyl-4-nitrophenol via Nitrosation-Oxidation
This method provides a more selective route to 3-methyl-4-nitrophenol.
1. Nitrosation:
-
Prepare a solution of m-cresol in a cold aqueous acid.
-
Simultaneously introduce separate streams of m-cresol and a nitrosating agent (e.g., sodium nitrite) into the acid solution while maintaining the temperature between -5 to +5 °C to form 4-nitroso-m-cresol.[4]
2. Oxidation:
-
Warm the mixture containing the 4-nitroso-m-cresol intermediate.
-
Add sodium nitrate and nitric acid to effect the oxidation of the nitroso group to a nitro group, yielding 3-methyl-4-nitrophenol.[4]
Data Presentation
Table 1: Comparison of Nitration Strategies for m-Cresol
| Substrate | Nitration Conditions | Major Mononitro Product(s) | Approximate Yield of Mononitro Isomers | Reference |
| m-Cresol | Mixed Acid, -5 to 0 °C | Mixture of 2-, 4-, and 6-nitro isomers | ~50% | [1][2] |
| Tri-m-tolyl phosphate | Mixed Acid, -5 to 0 °C | 3-Methyl-4-nitrophenol | >70% | [1][2] |
| Sulfonated Tri-m-tolyl phosphate | Mixed Acid, -5 to 0 °C | 3-Methyl-6-nitrophenol | High (isomer ratio 1:1:28 for 2:4:6) | [1][2] |
Visualizations
Synthesis Pathway for 3-Methyl-4-nitrophenol
References
3-Methyl-5-nitrophenol chemical structure and IUPAC name
This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Methyl-5-nitrophenol, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and IUPAC Name
This compound is an aromatic organic compound. The structure consists of a phenol ring substituted with a methyl group and a nitro group.
The molecule features a benzene ring with a hydroxyl (-OH) group, a methyl (-CH₃) group at the third position, and a nitro (-NO₂) group at the fifth position relative to the hydroxyl group.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 153.14 g/mol | [1] |
| Monoisotopic Mass | 153.042593085 Da | [1] |
| XLogP3-AA | 1.8 | [1] |
| Polar Surface Area | 66.1 Ų | [1] |
| Rotatable Bond Count | 1 | [1] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Heavy Atom Count | 11 |
Synthesis Pathway
The synthesis of this compound can be conceptualized through a logical workflow starting from a common precursor. A potential synthetic route involves the nitration of m-cresol.
References
physical and chemical properties of 3-Methyl-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical, chemical, and spectral properties of 3-Methyl-5-nitrophenol (CAS No: 127818-58-0), a substituted aromatic compound belonging to the nitrophenol class. This guide is intended to serve as a technical resource, consolidating key data and experimental methodologies relevant to its use in research and development.
Core Properties of this compound
This compound is a derivative of phenol characterized by a methyl group and a nitro group attached to the benzene ring at positions 3 and 5, respectively. The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the phenolic hydroxyl group, particularly its acidity.
Physicochemical and Identifier Data
The following tables summarize the key identifiers and computed physicochemical properties of this compound.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 127818-58-0 | [1][2] |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Canonical SMILES | CC1=CC(=CC(=C1)O)--INVALID-LINK--[O-] | [1] |
| InChI Key | KDKCEPVMXOUFJD-UHFFFAOYSA-N | [1] |
| Synonyms | Phenol, 3-methyl-5-nitro- | [1] |
Table 2: Computed Physical and Chemical Properties
| Property | Value | Source |
| Density | 1.3±0.1 g/cm³ | [2] |
| Boiling Point | 295.7±28.0 °C at 760 mmHg | [2] |
| Flash Point | 135.4±12.5 °C | [2] |
| LogP (XLogP3-AA) | 1.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Polar Surface Area | 66.1 Ų | [1] |
| Refractive Index | 1.597 | [2] |
| pKa (Predicted) | Not explicitly found, but expected to be lower (more acidic) than phenol (pKa ≈ 10) and m-cresol (pKa ≈ 10.1) due to the electron-withdrawing nitro group. For comparison, the pKa of m-nitrophenol is 8.39. | [4] |
Solubility Profile Nitrophenols are generally slightly soluble in water and exhibit good solubility in organic solvents such as ethanol, ether, and benzene.[5][6][7] The solubility in water is influenced by the potential for hydrogen bonding, while the aromatic ring and methyl group contribute to its solubility in less polar organic solvents.[8]
Spectral and Analytical Characterization
Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following spectral characteristics can be predicted.
Table 3: Predicted and Known Spectral Data
| Technique | Data / Predicted Features | Source |
| ¹H NMR | Phenolic -OH: Broad singlet, chemical shift variable. Aromatic protons: Three distinct signals in the aromatic region (~7.0-8.0 ppm). Methyl -CH₃: Singlet around 2.3-2.5 ppm. | N/A (Predicted) |
| ¹³C NMR | C-OH: ~155-160 ppm. C-NO₂: ~145-150 ppm. C-CH₃: ~138-142 ppm. Aromatic C-H: Multiple signals between ~110-130 ppm. Methyl C: ~20-22 ppm. | N/A (Predicted) |
| IR Spectroscopy | O-H stretch (phenol): Broad band, ~3200-3600 cm⁻¹. N-O stretch (nitro): Strong, asymmetric and symmetric bands at ~1530-1560 cm⁻¹ and ~1345-1385 cm⁻¹. C=C stretch (aromatic): ~1450-1600 cm⁻¹. C-H stretch (methyl): ~2850-2960 cm⁻¹. | [1] (Vapor Phase IR available) |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 153. Key Fragments: Loss of NO₂ (m/z = 107), loss of NO (m/z = 123). | [1] (GC-MS data available) |
Reactivity and Stability
The chemical behavior of this compound is governed by its three functional groups:
-
Phenolic Hydroxyl Group: The electron-withdrawing nitro group increases the acidity of the phenolic proton compared to phenol or cresol, making it more likely to react with bases.[4]
-
Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents (e.g., H₂/Pd, Sn/HCl), which is a common transformation in the synthesis of more complex molecules.
-
Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the nitro group. However, the hydroxyl group is a strong activating, ortho-, para-director, which can influence the regioselectivity of further substitutions.
Nitrophenols are generally stable but can be combustible. Aromatic nitro compounds may react violently or explosively in the presence of strong bases or upon heating to decomposition, emitting toxic oxides of nitrogen.[5][9]
Experimental Protocols
Synthesis of this compound via Diazotization
A common and effective method for the synthesis of meta-substituted nitrophenols is the diazotization of the corresponding nitroaniline, followed by hydrolysis of the diazonium salt.[10] This protocol is adapted from the general procedure for preparing m-nitrophenols.
Materials:
-
3-Methyl-5-nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Water (H₂O)
-
Ice
Procedure:
-
Preparation of Amine Salt: In a beaker, slowly add concentrated sulfuric acid to water with cooling. To this cold, diluted acid, add finely powdered 3-methyl-5-nitroaniline with stirring to form a homogeneous suspension of the amine salt.
-
Diazotization: Cool the suspension to 0-5 °C in an ice bath. While maintaining this temperature, slowly add a concentrated aqueous solution of sodium nitrite. The addition should be controlled to prevent the temperature from rising and to manage any potential foaming. The reaction is complete when a positive test for excess nitrous acid is observed with starch-iodide paper.
-
Hydrolysis of Diazonium Salt: In a separate large, round-bottomed flask equipped for heating, prepare a boiling solution of dilute sulfuric acid (e.g., 1 part concentrated H₂SO₄ to 1 part water by volume).
-
Addition and Reaction: Add the cold diazonium salt solution from step 2 to the vigorously boiling sulfuric acid solution. The rate of addition should be controlled to manage the evolution of nitrogen gas and prevent excessive foaming.
-
Isolation: After the addition is complete, continue boiling until the evolution of nitrogen ceases. The this compound product may separate as an oil or solid. Cool the reaction mixture to room temperature.
-
Purification: Filter the crude product and wash it with several portions of cold water. Further purification can be achieved by recrystallization from a suitable solvent (e.g., dilute acid or an organic solvent mixture) or by vacuum distillation.[10]
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from its corresponding aniline precursor.
References
- 1. This compound | C7H7NO3 | CID 237552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:127818-58-0 | Chemsrc [chemsrc.com]
- 3. Human Metabolome Database: Showing metabocard for 3-Methyl-4-nitrophenol (HMDB0245927) [hmdb.ca]
- 4. quora.com [quora.com]
- 5. Nitrophenols | C6H7NO3 | CID 88473196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 9. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to the Solubility of 3-Methyl-5-nitrophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3-methyl-5-nitrophenol in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this document focuses on providing a framework for its solubility determination, including detailed experimental protocols and qualitative solubility information for structurally related compounds.
Introduction
This compound is a substituted aromatic compound with potential applications in chemical synthesis and pharmaceutical research. Understanding its solubility in different organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development. This guide outlines the expected solubility behavior based on related compounds and provides detailed methodologies for its empirical determination.
Predicted and Qualitative Solubility
Table 1: Qualitative Solubility of Structurally Related Nitrophenols
| Compound | Solvent | Qualitative Solubility |
| 3-Nitrophenol | Acetone | Very Soluble[1][2] |
| Benzene | Very Soluble[1][2] | |
| Ethanol | Very Soluble[1][2] | |
| Ether | Very Soluble[1][2] | |
| 2-Methyl-5-nitrophenol | Chloroform | Good Solubility, Slight Solubility[3] |
| Ethanol | Good Solubility[3] | |
| Ethyl Acetate | Good Solubility[3] | |
| Methanol | Slight Solubility[3] | |
| 4-Nitrophenol | Acetone | More Soluble[4] |
| Ethanol | More Soluble[4] |
Based on these data, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like acetone and esters such as ethyl acetate, as well as in alcohols like ethanol and methanol. Its solubility in nonpolar solvents like hexane is expected to be lower.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, established experimental methods can be employed. The following sections detail two common and reliable protocols.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[5][6][7][8] It involves preparing a saturated solution, separating the dissolved solute, and determining its mass.
Materials and Apparatus:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatic shaker or magnetic stirrer with a hot plate
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).
-
Ensure there is undissolved solid material present to confirm saturation.
-
-
Equilibration:
-
Place the container in a thermostatic shaker or on a magnetic stirrer at a constant, controlled temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has settled.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.
-
Filter the supernatant using a syringe filter compatible with the organic solvent to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer a precise volume of the clear, saturated filtrate to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a well-ventilated fume hood. A rotary evaporator can also be used.
-
Once the solvent is removed, place the dish or vial in an oven at a temperature below the melting point of this compound to remove any residual solvent.
-
Cool the container in a desiccator to room temperature and weigh it on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation:
-
The solubility (S) can be calculated in grams per liter (g/L) or moles per liter (mol/L) using the following formula:
S (g/L) = (Mass of residue (g)) / (Volume of filtrate (L))
S (mol/L) = (Mass of residue (g) / Molar mass of this compound ( g/mol )) / (Volume of filtrate (L))
-
UV-Visible Spectrophotometry Method
This method is suitable if this compound has a distinct chromophore that allows for its quantification using UV-Visible spectroscopy.[9][10][11][12]
Materials and Apparatus:
-
This compound
-
Selected organic solvent(s)
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker or magnetic stirrer
-
Filtration apparatus
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the spectrophotometer. The solvent used for dilution should be used as the blank.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution and Equilibration:
-
Follow steps 1 and 2 as described in the gravimetric method to prepare a saturated solution at a constant temperature.
-
-
Phase Separation and Dilution:
-
Follow step 3 of the gravimetric method to obtain a clear, filtered supernatant.
-
Carefully and accurately dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Absorbance Measurement and Concentration Determination:
-
Measure the absorbance of the diluted filtrate at the λmax.
-
Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation:
-
Calculate the solubility (S) in the original saturated solution by accounting for the dilution factor:
S = Concentration of diluted sample × Dilution factor
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide provides essential information for researchers and professionals working with this compound. While quantitative solubility data is currently sparse, the provided qualitative information for related compounds and detailed experimental protocols for the gravimetric and UV-Visible spectrophotometry methods offer a robust framework for determining its solubility in various organic solvents. Accurate solubility data is fundamental for the successful design and execution of experiments and processes involving this compound.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Table 4-5, Physical and Chemical Properties of 3-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Buy 2-Methyl-5-nitrophenol | 5428-54-6 [smolecule.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Spectroscopic Profile of 3-Methyl-5-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-5-nitrophenol (C₇H₇NO₃), a valuable intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Data for this compound (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.5 - 7.7 | Singlet | 1H | Ar-H (H-6) |
| ~7.2 - 7.4 | Singlet | 1H | Ar-H (H-4) |
| ~6.9 - 7.1 | Singlet | 1H | Ar-H (H-2) |
| ~5.0 - 6.0 | Broad Singlet | 1H | -OH |
| ~2.4 | Singlet | 3H | -CH₃ |
Table 2: ¹³C NMR Data for this compound (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~156 | C-OH (C-1) |
| ~149 | C-NO₂ (C-5) |
| ~141 | C-CH₃ (C-3) |
| ~125 | Ar-CH (C-6) |
| ~118 | Ar-CH (C-4) |
| ~112 | Ar-CH (C-2) |
| ~21 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (phenolic) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2975-2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| 1600-1585, 1500-1400 | Medium to Strong | Aromatic C=C bending |
| 1530-1500, 1350-1300 | Strong | Asymmetric and Symmetric N=O stretch (nitro group) |
| 1260-1000 | Strong | C-O stretch (phenol) |
| 900-675 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Possible Fragment |
| 153 | High | [M]⁺ (Molecular Ion) |
| 123 | Medium | [M - NO]⁺ |
| 107 | Medium | [M - NO₂]⁺ |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). For a vapor phase spectrum, the sample is gently heated under vacuum.
-
Data Acquisition: The sample is placed in the beam path of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is also recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV) in a method known as Electron Ionization (EI), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector measures the abundance of each ion, and a mass spectrum is generated by plotting ion intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for an organic compound like this compound.
Caption: A flowchart illustrating the process of spectroscopic analysis for structural determination.
A Theoretical and Experimental Guide to the Stability of 3-Methyl-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for assessing the stability of 3-Methyl-5-nitrophenol. Drawing upon established computational chemistry techniques and analytical protocols for related nitroaromatic compounds, this document outlines a robust framework for characterizing the molecule's intrinsic stability, potential degradation pathways, and reactivity. This information is critical for applications in drug development, chemical synthesis, and material science where the molecule's shelf-life and degradation profile are of paramount importance.
Theoretical Stability Analysis: A Computational Approach
The intrinsic stability of this compound can be effectively investigated using quantum chemical methods, primarily Density Functional Theory (DFT). These computational studies provide insights into the molecule's electronic structure, which is a key determinant of its reactivity and stability.
Computational Methodology
A common and reliable approach involves geometry optimization and frequency calculations using a functional such as B3LYP or PBEPBE with a basis set like 6-311G(d,p).[1][2] All computations should be performed using a validated quantum chemistry software package, such as Gaussian.[1] The optimized molecular geometry provides the most stable conformation of the molecule, while frequency calculations confirm that it is a true minimum on the potential energy surface.
Key Stability Descriptors
Several quantum chemical descriptors can be calculated to predict the stability of this compound. These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offer a quantitative measure of the molecule's reactivity.[1][2]
| Parameter | Formula | Significance |
| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | A larger energy gap indicates higher kinetic stability and lower chemical reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Hard molecules have a large energy gap and are more stable and less reactive.[1] |
| Chemical Softness (S) | 1 / η | Soft molecules have a small energy gap and are more reactive.[1] |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group of atoms to attract electrons. |
| Electrophilicity Index (ω) | χ2 / 2η | A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.[1] |
Bond Dissociation Energy (BDE) Analysis
To understand potential degradation pathways, BDE calculations are crucial. By calculating the energy required to homolytically cleave each bond in the molecule, the weakest bonds can be identified. These are the most likely sites for the initiation of degradation. The C-NO2 and O-H bonds are often of particular interest in nitroaromatic compounds.
Experimental Protocols for Stability Assessment
Theoretical predictions should be validated through rigorous experimental testing. The following protocols are standard for assessing the stability of phenolic and nitroaromatic compounds.
Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and decomposition temperature of this compound.
Methodology:
-
A small, accurately weighed sample (typically 1-5 mg) is placed in an aluminum pan.
-
The pan is hermetically sealed and placed in the DSC instrument alongside an empty reference pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[3]
-
The heat flow to the sample is monitored as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are recorded.[3]
Spectroscopic Analysis for Structural Integrity
Objective: To confirm the molecular structure and detect any changes after stability testing using FT-IR, FT-Raman, and NMR spectroscopy.
Methodology:
-
FT-IR/FT-Raman: The vibrational modes of the molecule are recorded. Characteristic peaks for the hydroxyl (-OH), nitro (-NO2), and methyl (-CH3) groups should be identified and monitored for any changes in position or intensity, which could indicate degradation.[4]
-
NMR (1H and 13C): The chemical shifts of the protons and carbon atoms in the molecule provide a detailed fingerprint of its structure. The appearance of new signals or disappearance of existing signals after stability studies would indicate the formation of degradation products.[4]
Forced Degradation Studies
Objective: To identify potential degradation pathways and the susceptibility of the molecule to various stress conditions.
Methodology:
-
A solution of this compound is subjected to various stress conditions, including:
-
Acidic hydrolysis: 0.1 M HCl at elevated temperature.
-
Basic hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidative stress: 3% H2O2 at room temperature.
-
Photolytic stress: Exposure to UV light (e.g., 254 nm).
-
Thermal stress: Heating the solid material or a solution.
-
-
Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Visualizing Theoretical Workflows and Potential Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of a theoretical stability study and a hypothetical degradation pathway for this compound.
References
The Discovery and Enduring Legacy of Nitrophenol Compounds: A Technical Guide
Introduction
Nitrophenol compounds, organic molecules characterized by a phenol group functionalized with one or more nitro groups, hold a significant place in the history of synthetic chemistry and continue to be of paramount importance in modern research and industry. From their early discovery as vibrant dyes to their contemporary roles as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and indicators, the journey of nitrophenols is a story of scientific curiosity and expanding application. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, key experimental protocols, and physicochemical properties of these versatile compounds.
Historical Milestones in the Discovery of Nitrophenols
The story of nitrophenols begins not with the simple mononitrated phenols, but with a more complex derivative. In 1771, the Anglo-Irish chemist and mineralogist Peter Woulfe was experimenting with the action of nitric acid on the natural dye indigo.[1][2] He observed the formation of a bitter-tasting yellow substance that could dye wool and silk.[3][4] This substance was later identified as 2,4,6-trinitrophenol, more commonly known as picric acid.[1][2] Woulfe's work marked the first synthesis of a nitrophenol derivative and laid the groundwork for the development of synthetic dyes.[1]
The synthesis of the simpler, mono-nitrated phenols followed, primarily through the direct nitration of phenol using nitric acid. This reaction typically yields a mixture of ortho-nitrophenol (o-nitrophenol) and para-nitrophenol (p-nitrophenol), a direct consequence of the hydroxyl group being a strongly activating, ortho, para-directing substituent in electrophilic aromatic substitution. The synthesis of meta-nitrophenol (m-nitrophenol) is less direct and can be achieved through methods such as the diazotization of m-nitroaniline followed by hydrolysis.[5][6]
Over time, the industrial importance of nitrophenols grew, leading to the development of more efficient and selective manufacturing processes. For instance, a common commercial method for producing p-nitrophenol involves the hydrolysis of 4-nitrochlorobenzene.[7][8] These compounds are now foundational materials in numerous sectors, serving as precursors to analgesics like paracetamol, herbicides, pesticides such as parathion, and various dyes and rubber chemicals.[6][9][10][11][12]
Physicochemical Properties of Mononitrophenols
The position of the nitro group on the phenol ring significantly influences the physical and chemical properties of the three mononitrophenol isomers. These differences are critical for their separation and their specific applications.
| Property | ortho-Nitrophenol (2-Nitrophenol) | meta-Nitrophenol (3-Nitrophenol) | para-Nitrophenol (4-Nitrophenol) |
| CAS Number | 88-75-5 | 554-84-7 | 100-02-7 |
| Molar Mass | 139.11 g/mol | 139.11 g/mol | 139.11 g/mol |
| Appearance | Light yellow crystalline solid | Yellowish solid | Colorless to light yellow solid |
| Melting Point | 44.2 °C | 97 °C | 114 °C |
| Boiling Point | 216 °C | 194 °C (at 70 mmHg) | 279 °C (decomposes) |
| Acidity (pKa) | 7.23 | 8.35 | 7.15 |
| Solubility in Water | 2.1 g/L (20 °C) | 13.5 g/L (25 °C) | 16 g/L (25 °C) |
| Key Feature | Volatile in steam due to intramolecular hydrogen bonding | Precursor to mesalazine | Precursor to paracetamol and parathion[6] |
Data compiled from references[6][11].
Key Experimental Protocols
The synthesis and application of nitrophenols involve a range of fundamental organic chemistry techniques. Below are detailed methodologies for key experiments.
Synthesis of ortho- and para-Nitrophenol by Direct Nitration of Phenol
This protocol is a classic example of electrophilic aromatic substitution and is adapted from various established laboratory procedures.[13][14][15] It demonstrates the synthesis of a mixture of o- and p-nitrophenols and their subsequent separation.
Materials and Equipment:
-
Phenol
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Distilled Water
-
Ice Bath
-
Beakers, Erlenmeyer flasks
-
Separatory Funnel
-
Stirring apparatus (magnetic stirrer)
-
Steam distillation apparatus
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add a calculated amount of concentrated sulfuric acid to concentrated nitric acid with constant stirring. Maintain the temperature below 10 °C.
-
Dissolution of Phenol: In a separate beaker, dissolve phenol in a small amount of water. Gentle warming may be necessary.[15]
-
Nitration Reaction: Cool the phenol solution in an ice bath. Slowly add the chilled nitrating mixture dropwise to the phenol solution using a separatory funnel.[14] The temperature of the reaction mixture should be carefully maintained between 20-25 °C to minimize the formation of dinitrated byproducts. A reddish-brown, viscous product will form.[13]
-
Quenching: Once the addition is complete, allow the mixture to stand for approximately one hour. Then, pour the reaction mixture into a large volume of cold water to precipitate the crude product mixture.
-
Separation by Steam Distillation: Transfer the precipitate and water to a distillation flask and perform steam distillation. The ortho-isomer, being steam volatile due to intramolecular hydrogen bonding, will co-distill with the water and can be collected as a yellow solid in the receiving flask.[16]
-
Isolation of para-Nitrophenol: The non-volatile para-isomer will remain in the distillation flask as a dark, resinous material. Isolate the crude p-nitrophenol by hot filtration of the remaining mixture.
-
Purification: Both isomers can be further purified by recrystallization from a suitable solvent, such as dilute hydrochloric acid or ethanol/water mixtures.[15]
Synthesis of m-Nitrophenol via Diazotization
This protocol outlines a common laboratory method for the synthesis of m-nitrophenol, which cannot be efficiently prepared by direct nitration of phenol.[5]
Materials and Equipment:
-
m-Nitroaniline
-
Concentrated Sulfuric Acid
-
Sodium Nitrite (NaNO₂)
-
Water, Ice
-
Heating mantle, Large beakers
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Preparation of Diazonium Salt: Suspend finely powdered m-nitroaniline in a mixture of sulfuric acid and water. Cool the mixture to 0-5 °C in an ice bath.
-
Diazotization: Slowly add a cold, concentrated aqueous solution of sodium nitrite to the stirred suspension. Maintain the temperature between 0-5 °C. The completion of the diazotization is indicated by a positive test with starch-iodide paper. This forms the m-nitrobenzenediazonium sulfate.[5]
-
Hydrolysis: In a separate large flask, bring a dilute solution of sulfuric acid to a vigorous boil (approx. 160 °C).
-
Addition and Decomposition: Slowly add the cold diazonium salt solution to the boiling sulfuric acid. The diazonium salt decomposes upon heating, releasing nitrogen gas and forming m-nitrophenol.[5]
-
Isolation: Pour the hot reaction mixture into a beaker of cold water and stir vigorously to induce crystallization.
-
Purification: Collect the crude m-nitrophenol by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.[5]
Applications in Research and Drug Development
Nitrophenols are not only end-products but also vital intermediates in the synthesis of a wide array of valuable compounds.
Synthesis of Paracetamol
p-Nitrophenol is a key precursor in the industrial synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic.[6][11][17] The process involves the reduction of the nitro group to an amine, followed by acetylation.
The overall transformation pathway is as follows:
The reduction of 4-nitrophenol to 4-aminophenol is a critical step and an area of active research, particularly using catalytic methods to improve efficiency and environmental friendliness.[18]
Chromogenic Substrates in Enzyme Assays
In biochemistry and clinical diagnostics, nitrophenol derivatives are indispensable. 4-Nitrophenyl phosphate (pNPP) is a widely used chromogenic substrate for assaying phosphatase enzymes, particularly alkaline phosphatase (AP).[19]
The principle of the assay is straightforward: the phosphatase enzyme catalyzes the hydrolysis of the colorless pNPP to produce inorganic phosphate and 4-nitrophenol. Under alkaline conditions, 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at approximately 405 nm.[19] This allows for a simple and sensitive measurement of enzyme activity.[11]
Safety and Environmental Considerations
Nitrophenols are classified as toxic compounds.[6] They can be absorbed through the skin and via inhalation. Exposure can lead to various health effects, including skin and eye irritation and, at higher levels, blood disorders.[9] Due to their widespread use as intermediates in the manufacturing of pesticides and other chemicals, nitrophenols can be environmental contaminants in soil and water near industrial sites.[6][9] Consequently, research into the bioremediation and catalytic reduction of nitrophenols in industrial wastewater is an active and important field of environmental chemistry.[20]
From the serendipitous discovery of picric acid by Peter Woulfe to the highly controlled industrial production of specific isomers, nitrophenol compounds have had a profound impact on science and technology. Their rich chemistry, governed by the interplay between the hydroxyl and nitro functional groups, has enabled the synthesis of countless valuable materials. A thorough understanding of their history, properties, and reaction protocols remains essential for professionals in chemistry and drug development, ensuring that the legacy of these foundational compounds continues to drive innovation.
References
- 1. Peter Woulfe - Wikipedia [en.wikipedia.org]
- 2. Peter Woulfe Biography | Pantheon [pantheon.world]
- 3. encyclopedia.com [encyclopedia.com]
- 4. acshist.scs.illinois.edu [acshist.scs.illinois.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Nitrophenol - Wikipedia [en.wikipedia.org]
- 7. US3510527A - Preparation of p-nitrophenols - Google Patents [patents.google.com]
- 8. chemcess.com [chemcess.com]
- 9. llojibwe.org [llojibwe.org]
- 10. Nitrophenols | C6H7NO3 | CID 88473196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 12. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 13. paspk.org [paspk.org]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of Substituted Nitrophenols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Substituted nitrophenols are a class of organic compounds characterized by a phenol ring substituted with one or more nitro groups. Their versatile chemical nature, stemming from the interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group, makes them pivotal in a wide array of research and industrial applications.[1] These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, dyes, and pesticides, and as model compounds in environmental and toxicological studies.[1][2][3] This technical guide provides an in-depth overview of the core research applications of substituted nitrophenols, focusing on their roles in drug development, environmental analysis, and biochemical assays, complete with quantitative data, detailed experimental protocols, and process visualizations.
Applications in Pharmaceutical Research and Drug Development
Substituted nitrophenols are fundamental building blocks in the pharmaceutical industry, valued both as precursors to active pharmaceutical ingredients (APIs) and as molecules with inherent biological activity.[3][4]
Intermediates in API Synthesis
The chemical reactivity of nitrophenols allows for their conversion into various pharmaceuticals. A prominent example is the synthesis of paracetamol (acetaminophen), where 4-nitrophenol is reduced to 4-aminophenol, which is then acetylated.[5][6] Similarly, 3-nitrophenol is a precursor to mesalazine (5-aminosalicylic acid), and other derivatives are used to produce phenetidine and acetophenetidine.[6][7] The mononitrated phenols are frequently hydrogenated to create the corresponding aminophenols, which are themselves versatile industrial intermediates.[6]
Biological and Pharmacological Activity
Certain substituted nitrophenols and their derivatives exhibit a range of biological activities, including antimicrobial and enzyme-inhibiting properties.[8] The nitro group, a strong electron-withdrawing moiety, can enhance interactions with biological targets and affect a molecule's pharmacokinetic properties.[8] The biological effect of nitro-containing compounds often depends on the enzymatic reduction of the nitro group, which can produce toxic intermediates that damage cellular components like DNA, a mechanism exploited in some antimicrobial agents.[8]
-
Enzyme Inhibition: Nitrophenols have been studied as inhibitors of various enzymes. For instance, p-nitrophenol competitively inhibits ascorbate oxidase.[9] Furthermore, p-nitrophenol hydroxylation is a widely used probe for the activity of the microsomal enzyme CYP2E1, although studies suggest other enzymes like CYP2A6 and CYP2C19 also participate in its metabolism.[10] Drugs known to inhibit CYP2E1 are often evaluated based on their ability to block p-nitrophenol hydroxylation.[10]
Pharmacokinetics and Metabolism
Understanding the metabolic fate of nitrophenols is crucial for toxicology and drug development. 4-nitrophenol (PNP) is a well-studied model compound for conjugative metabolism.[11] Following administration, it is rapidly absorbed and metabolized primarily through glucuronidation and sulfation.[11][12] Hydroxylation to 4-nitrocatechol, mediated by the CYP2E1 enzyme, also occurs.[12] The resulting metabolites are quickly excreted, mainly in the urine.[12][13] Studies in rats have indicated that extrahepatic metabolism contributes significantly to PNP conjugation.[11]
Table 1: Selected Pharmacokinetic Parameters of 4-Nitrophenol
| Parameter | Species | Dose & Route | Value | Reference |
|---|---|---|---|---|
| Elimination Half-life | Rat | Oral | ~4 hours | [12] |
| Urinary Excretion | Rat | 100 mg/kg Oral | >95% of dose after 96 hours | [12] |
| Urinary Excretion | Swine | Topical | 70.92 ± 9.72% of dose after 96 hours | [13] |
| Metabolites | Rat | 100 mg/kg Oral | 61% water-soluble metabolites, 16% non-conjugated, 8% sulfates, 4% glucuronides | [12] |
| Hepatic Extraction Ratio (EH) | Rat | 4 mg/kg IV | 0.43 |[11] |
Applications in Environmental Science and Toxicology
Nitrophenols are significant environmental pollutants, often originating from industrial waste, agricultural runoff (as breakdown products of pesticides like parathion), and vehicle exhaust.[14][15][16] Consequently, their detection, degradation, and toxicological effects are major areas of research.[17] The U.S. Environmental Protection Agency (USEPA) has classified several nitrophenols as priority pollutants due to their toxicity and persistence.[18][19]
Environmental Monitoring and Detection
Developing sensitive and rapid methods for detecting nitrophenols in environmental matrices like water and air is a key research goal.[20] Techniques range from traditional chromatographic methods to novel fluorescent sensors.
-
Chromatography: High-performance liquid chromatography (HPLC) with UV or electrochemical detection is a common method for quantifying nitrophenols in water samples.[21][22] Gas chromatography (GC), often coupled with mass spectrometry (MS), is also used, sometimes requiring a derivatization step.[14][20]
-
Spectrophotometry: UV-Visible spectrophotometry can be a simple and rapid detection method, particularly for p-nitrophenol, which exhibits a distinct yellow color in alkaline solutions.[5][23]
-
Fluorescence Sensing: Advanced methods using fluorescent materials, such as metal-organic frameworks (MOFs), have shown high sensitivity for detecting nitroaromatic compounds.[20] These sensors work by fluorescence quenching in the presence of electron-deficient nitrophenols like 2,4-dinitrophenol (DNP) and 2,4,6-trinitrophenol (TNP).[20]
Table 2: Analytical Methods and Detection Limits for Nitrophenols
| Analyte(s) | Matrix | Method | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| 4-Nitrophenol, DNOC, Parathion, etc. | River Water | LC with Electrochemical Detection | 0.05 - 0.14 ppb | [22] |
| 2,4,6-Trinitrophenol (TNP) | Aqueous | Fluorescence (MOF-based sensor) | 0.011 µM (2.5 ppb) | [20] |
| 2,4-Dinitrophenol (DNP) | Aqueous | Fluorescence (MOF-based sensor) | 0.026 µM (4.8 ppb) |[20] |
Toxicology
Nitrophenols are toxic, with effects varying by isomer.[15] 4-nitrophenol is generally more acutely toxic than the 2- and 3-isomers.[24] Exposure can lead to methemoglobinemia, a condition where hemoglobin is unable to transport oxygen effectively.[15] Other reported effects in animal studies include decreased body weight and ocular issues like cataracts after intermediate-duration exposure.[15][24] Due to their toxicity, understanding their environmental fate and developing remediation strategies is critical.[16][25]
Table 3: Acute Oral Toxicity of Mononitrophenols in Rodents
| Compound | Species | LD₅₀ (mg/kg) | Reference |
|---|---|---|---|
| 2-Nitrophenol | Rat | 2,830 | [24] |
| Mouse | 1,300 | [24] | |
| 3-Nitrophenol | Rat | 930 | [24] |
| Mouse | 1,410 | [24] | |
| 4-Nitrophenol | Rat | 202 - 620 | [24] |
| | Mouse | 470 - 625.7 |[24] |
Applications in Chemical Synthesis and Analytics
Beyond pharmaceuticals, nitrophenols are precursors for a vast range of chemicals and serve as useful tools in analytical and biochemical laboratories.
Chemical Synthesis
Nitrophenols are key starting materials in the industrial synthesis of dyes, pigments, rubber chemicals, and agricultural chemicals like fungicides and herbicides.[1][3][15] The nitro group can be readily reduced to an amino group, which can then be diazotized to create azo dyes or undergo other transformations.[26]
Analytical and Biochemical Applications
The distinct physicochemical properties of nitrophenols make them valuable in various laboratory applications.
-
pH Indicators: 4-nitrophenol is a well-known pH indicator. It is colorless in solutions with a pH below 5.4 and turns yellow above pH 7.5 due to the deprotonation of the phenolic hydroxyl group, which extends the conjugated system of the molecule.[5][7]
-
Enzyme Assays: Ester and glycoside derivatives of p-nitrophenol are widely used as chromogenic substrates for various hydrolytic enzymes. For example, p-nitrophenyl phosphate (PNPP) is a common substrate for assaying alkaline phosphatase activity.[5] The enzyme cleaves the phosphate group, releasing p-nitrophenol, which, at an alkaline pH, turns yellow. The rate of color formation is proportional to the enzyme's activity.
-
Peptide Synthesis: Carboxylate ester derivatives of 4-nitrophenol can act as activated components for forming amide bonds during peptide synthesis.[5]
Table 4: Physicochemical Properties of Mononitrophenol Isomers
| Property | 2-Nitrophenol | 3-Nitrophenol | 4-Nitrophenol | Reference |
|---|---|---|---|---|
| pKa | ~7.2 | ~8.4 | ~7.1 | [27] |
| Appearance | Yellow solid | Yellow solid | Colorless to pale yellow solid | [6] |
| Absorbance Max (Deprotonated, in water) | ~415 nm | ~390 nm | ~400 nm | [27] |
| Indicator pH range (for 4-NP) | N/A | N/A | 5.4 - 7.5 |[5] |
Experimental Protocols
This section provides generalized methodologies for key experiments involving substituted nitrophenols. Researchers should consult specific literature and safety data sheets (SDS) before conducting any experiment.
Protocol: Synthesis and Separation of o- and p-Nitrophenol
This protocol is adapted from standard organic chemistry procedures for the mononitration of phenol.[28][29]
-
Preparation of Nitrating Agent: Slowly add concentrated sulfuric acid to chilled water in an ice bath to prepare a dilute sulfuric acid solution. Cool the solution further and slowly dissolve sodium nitrate to generate nitric acid in situ. Maintain the temperature below 10°C throughout this process.[28]
-
Nitration: Prepare a solution of phenol, gently warming if necessary to dissolve. Add the phenol solution dropwise to the cold, stirred nitrating agent mixture. The temperature must be carefully controlled to prevent over-nitration and ensure safety.[28]
-
Isolation of Crude Product: After the reaction is complete, pour the mixture over crushed ice to precipitate the crude product. Filter the resulting solid, wash it with cold water to remove residual acid, and press it dry.[28]
-
Separation by Steam Distillation: Transfer the crude product to a distillation flask with water. Perform steam distillation. The ortho-nitrophenol isomer is volatile with steam due to intramolecular hydrogen bonding and will co-distill with the water. It can be collected from the distillate.[28]
-
Isolation of p-Nitrophenol: The para-nitrophenol isomer, which has strong intermolecular hydrogen bonding, is not steam-volatile and will remain in the distillation flask. It can be isolated by cooling the residual solution and collecting the crystallized product via filtration.[28]
-
Purification: Both isomers can be further purified by recrystallization from an appropriate solvent.
Protocol: HPLC-UV Analysis of Nitrophenols in Water
This protocol is based on a validated method for determining nitrophenols in water samples.[21]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a polymeric SPE cartridge (e.g., Lichrolut EN) with methanol followed by deionized water.
-
Pass a known volume of the water sample (e.g., 100 mL, pH adjusted if necessary) through the cartridge. Nitrophenols will be adsorbed onto the solid phase.
-
Wash the cartridge with a small amount of water to remove interferences.
-
Elute the retained nitrophenols with a small volume of an organic solvent like methanol or acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Chromolith RP-18e).[21]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile). A typical isocratic mixture could be 80:20 (v/v) buffer:acetonitrile.[21]
-
Flow Rate: 1.0 - 3.0 mL/min.[21]
-
Detection: UV detector set at a wavelength appropriate for the analytes (e.g., 270 nm for general screening, or the specific λmax for quantification).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a series of calibration standards of the target nitrophenols in the mobile phase.
-
Inject the standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample and quantify the concentration of each nitrophenol by comparing its peak area to the calibration curve. An internal standard (e.g., 2-chlorophenol) can be used to improve accuracy.[21]
-
Conclusion
Substituted nitrophenols are a class of compounds with profound importance across multiple scientific disciplines. In drug development, they are indispensable synthetic intermediates and serve as probes for metabolic pathways. For environmental scientists, they are critical targets for monitoring and remediation due to their toxicity and prevalence as pollutants. In the broader fields of chemistry and biology, their unique properties are harnessed for applications ranging from pH indication to enzyme kinetics. The continued exploration of their synthesis, reactivity, and biological interactions promises to unlock further applications and deepen our understanding of their role in chemical and biological systems.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 6. Nitrophenol - Wikipedia [en.wikipedia.org]
- 7. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of ascorbate oxidase by phenolic compounds. Enzymatic and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic evidence for the occurrence of extrahepatic conjugative metabolism of p-nitrophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Dermatoxicokinetic modeling of p-nitrophenol and its conjugation metabolite in swine following topical and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Microbial biodegradation of nitrophenols and their derivatives: A Review | Journal of Experimental Biology and Agricultural Sciences [jebas.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Detection of nitrophenols with a fluorescent Zr( iv ) metal–organic framework functionalized with benzylamino groups - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC02494B [pubs.rsc.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Rapid and sensitive determination of 4-nitrophenol, 3-methyl-4-nitrophenol, 4,6-dinitro-o-cresol, parathion-methyl, fenitrothion, and parathion-ethyl by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CN113624700A - Method for detecting p-nitrophenol - Google Patents [patents.google.com]
- 24. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
- 29. Phenol - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 3-Methyl-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection of 3-Methyl-5-nitrophenol. The methods described herein are based on established analytical techniques and data from closely related compounds, offering a robust starting point for the development and validation of specific assays for this analyte.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the quantification of nitrophenols in various matrices. The method offers good selectivity and sensitivity for routine analysis.
Application Note:
This HPLC method is suitable for the determination of this compound in aqueous samples, biological matrices (e.g., urine, plasma), and environmental samples. A reversed-phase C18 column is employed to separate the analyte from other components, followed by detection using a UV-Vis detector. The selection of an appropriate mobile phase and detection wavelength is critical for achieving optimal separation and sensitivity. For complex matrices, a sample preparation step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to remove interfering substances.
Quantitative Data Summary:
The following table summarizes typical performance characteristics for the HPLC analysis of nitrophenols, which can be used as a benchmark for method development for this compound.
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 200 ng/mL | [1] |
| Limit of Detection (LOD) | 0.02 - 0.15 ng/mL | [1] |
| Limit of Quantification (LOQ) | 0.07 - 0.51 ng/mL | [1] |
| Precision (%RSD) | < 15% (Intra- & Inter-day) | [1] |
| Recovery (%) | 90 - 112% | [1] |
Note: These values are for a range of nitrophenols and should be validated specifically for this compound.
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector (e.g., Agilent 1200 series or equivalent).[2]
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (for mobile phase adjustment).[3]
-
This compound standard.
-
Sample filtration membranes (0.45 µm).
2. Sample Preparation (Liquid-Liquid Extraction):
-
Acidify the aqueous sample to pH 2-3 with a suitable acid.[4]
-
Transfer 5 mL of the acidified sample to a separatory funnel.
-
Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction twice more with fresh solvent.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.[2]
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40, v/v), with a small amount of acid (e.g., 0.1% phosphoric acid) for improved peak shape.[2][3]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 20 µL.[2]
-
Detection Wavelength: Based on the UV-Vis spectrum of 3-nitrophenol, a starting wavelength of 275 nm or 340 nm is recommended.[5] The optimal wavelength should be determined by measuring the absorbance spectrum of a standard solution of this compound.
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a series of standard solutions of this compound to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the polar nature of nitrophenols, a derivatization step is typically required to improve their volatility and chromatographic performance.[6][7]
Application Note:
This GC-MS method is highly selective and sensitive, making it suitable for the trace-level analysis of this compound in complex matrices. The protocol involves a liquid-liquid extraction followed by derivatization to convert the analyte into a more volatile form. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
Quantitative Data Summary:
The following table provides expected performance characteristics for the GC-MS analysis of nitrophenols after derivatization.
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 100 µg/L | [7] |
| Limit of Detection (LOD) | 0.208 - 99.3 µg/L | [8] |
| Limit of Quantification (LOQ) | 0.693 - 331 µg/L | [8] |
| Precision (%RSD) | < 15% | [6] |
| Recovery (%) | 85 - 116% |
Note: These values are for a range of nitrophenols and should be validated specifically for this compound.
Experimental Protocol:
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., HP-5MS or equivalent).
-
Derivatizing agent: N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[7]
-
Extraction solvent (e.g., dichloromethane).[7]
-
Anhydrous sodium sulfate.
-
This compound standard.
2. Sample Preparation and Derivatization:
-
Perform a liquid-liquid extraction as described in the HPLC sample preparation section, using dichloromethane as the extraction solvent.
-
Dry the combined organic extracts by passing them through anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
Transfer 100 µL of the concentrated extract to a GC vial.
-
Add 100 µL of MTBSTFA.[7]
-
Seal the vial and heat at 60°C for 30 minutes.[7]
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Conditions:
-
Injection Mode: Splitless.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5 minutes.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Based on the mass spectrum of this compound (MW: 153.14 g/mol ), characteristic ions to monitor would include the molecular ion (m/z 153) and major fragment ions (e.g., m/z 123).[9] The exact ions for the derivatized compound should be determined from a full scan analysis of a standard.
4. Analysis:
-
Inject the derivatized standards to create a calibration curve.
-
Inject the derivatized samples.
-
Identify the this compound derivative based on its retention time and characteristic ions.
-
Quantify the concentration using the calibration curve.
Electrochemical Methods
Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the detection of electroactive compounds like nitrophenols. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed.
Application Note:
This method is suitable for the direct detection of this compound in aqueous solutions. A modified glassy carbon electrode (GCE) is often used to enhance the electrochemical signal. The principle involves the electrochemical reduction or oxidation of the nitro group on the phenol ring, which generates a measurable current proportional to the analyte's concentration.
Quantitative Data Summary:
The following table presents typical performance data for the electrochemical detection of nitrophenols using modified electrodes.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 350 µM | [10] |
| Limit of Detection (LOD) | 0.7 µM | [11] |
| Precision (%RSD) | < 5% | [12] |
| Recovery (%) | 96 - 112% | [13] |
Note: These values are for other nitrophenols and the specific performance for this compound will depend on the electrode modification and experimental conditions.
Experimental Protocol:
1. Instrumentation and Materials:
-
Potentiostat with a three-electrode system (working, reference, and counter electrodes).
-
Glassy carbon electrode (GCE) as the working electrode.
-
Ag/AgCl reference electrode.
-
Platinum wire counter electrode.
-
Supporting electrolyte (e.g., phosphate buffer solution, pH 7.0).
-
This compound standard.
2. Electrode Preparation (if modification is needed):
-
The GCE surface can be modified with various nanomaterials (e.g., metal oxides, carbon nanotubes, graphene) to enhance sensitivity and selectivity. The specific modification protocol will depend on the chosen material.
3. Electrochemical Measurement (DPV):
-
Prepare a series of standard solutions of this compound in the supporting electrolyte.
-
Place the three-electrode system in the electrochemical cell containing the standard solution.
-
Deoxygenate the solution by purging with nitrogen gas for about 5-10 minutes.
-
Record the differential pulse voltammogram by scanning the potential over a range where the reduction or oxidation of the nitro group is expected.
-
Construct a calibration curve by plotting the peak current versus the concentration of this compound.
-
Measure the DPV of the sample solution under the same conditions and determine the concentration from the calibration curve.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple and accessible method for the quantification of compounds that absorb light in the UV-visible range.
Application Note:
This method is suitable for the determination of this compound in simple matrices where interfering substances that absorb at the same wavelength are absent. The concentration is determined by measuring the absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. The absorption spectrum of nitrophenols is pH-dependent, which can be utilized to enhance selectivity.[14]
Quantitative Data Summary:
The performance of UV-Vis spectrophotometry is highly matrix-dependent. The following are general expectations.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 25 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Precision (%RSD) | < 5% |
Note: These are estimated values and must be determined experimentally.
Experimental Protocol:
1. Instrumentation and Materials:
-
UV-Visible spectrophotometer.
-
Quartz cuvettes.
-
Solvent (e.g., ethanol, water, or buffer solution).
-
This compound standard.
2. Determination of λmax:
-
Prepare a standard solution of this compound in the chosen solvent.
-
Scan the absorbance of the solution over a wavelength range of 200-500 nm to determine the wavelength of maximum absorbance (λmax). For 3-nitrophenol, λmax values are observed around 275 nm and 340 nm.[5]
3. Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
4. Sample Analysis:
-
Prepare the sample in the same solvent as the standards. If necessary, filter the sample to remove any particulate matter.
-
Measure the absorbance of the sample at λmax.
-
Determine the concentration of this compound in the sample using the calibration curve.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Phenol, 2-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C7H7NO3 | CID 237552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. An electrochemical sensor for the detection of p-nitrophenol based on a cyclodextrin-decorated gold nanoparticle–mesoporous carbon hybrid - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Cr-MOF-Based Electrochemical Sensor for the Detection of P-Nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Nitrophenol Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction Nitrophenol isomers (ortho-, meta-, and para-nitrophenol) are significant compounds in various industrial processes and are often classified as environmental pollutants due to their toxicity and persistence.[1] Accurate separation and quantification of these isomers are crucial for environmental monitoring, toxicology studies, and quality control in chemical manufacturing. However, their structural similarity presents a significant analytical challenge, often resulting in poor resolution or co-elution. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the effective separation and determination of these isomers.[2] This document provides detailed protocols and application data for the separation of nitrophenol isomers using HPLC.
Principle of Separation The most common mode for separating nitrophenol isomers is Reversed-Phase Chromatography (RPC).[3] In RPC, the stationary phase is non-polar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, typically water with methanol or acetonitrile.[3][4] Separation is based on hydrophobic interactions; less polar isomers interact more strongly with the stationary phase, leading to longer retention times.[3][4]
Alternatively, Normal-Phase Chromatography (NPC), which utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase, can be highly effective for isomer separation due to its high resolving power for compounds with varying functional group positions.[5][6]
For enhanced selectivity in reversed-phase mode, stationary phases with different chemistries, such as phenyl or pentafluorophenyl (PFP), can be employed. These phases introduce alternative separation mechanisms, like π-π interactions, which are particularly effective for aromatic isomers.[7]
Experimental Protocols
Protocol 1: Standard Reversed-Phase C18 Isocratic Method
This protocol is a reliable starting point for the baseline separation of nitrophenol isomers and is suitable for routine analysis.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Options:
-
Option A (Methanol-based): 50 mM Phosphate Buffer (pH adjusted to 3.25) and Methanol in a 60:40 (v/v) ratio.
-
Option B (Acetonitrile-based): 50 mM Acetate Buffer (pH adjusted to 5.0) and Acetonitrile in an 80:20 (v/v) ratio.[8]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-45 °C.[8]
-
Injection Volume: 20 µL.
-
Detection: UV detection at 280 nm or 290 nm.[9] A DAD can be used to monitor the specific absorbance maxima for each isomer.
-
Sample Preparation: Standards and samples should be dissolved in the mobile phase to ensure compatibility. For environmental water samples, a pre-concentration step may be necessary (see Sample Preparation section below).
Protocol 2: High-Selectivity Phenyl/PFP Column Method
This protocol is recommended when co-elution is observed with standard C18 columns. Phenyl-based stationary phases offer enhanced selectivity for aromatic isomers through π-π interactions.[7]
-
Instrumentation: A standard or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a DAD.
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).[10][11]
-
Mobile Phase: A gradient elution is often optimal.
-
Gradient Program (Example):
-
0-1 min: 20% B
-
1-5 min: Linear gradient from 20% to 80% B
-
5-6 min: Hold at 80% B
-
6.1-8 min: Return to 20% B and equilibrate
-
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Column Temperature: 40-60 °C.[10]
-
Injection Volume: 1-5 µL.
-
Detection: DAD monitoring from 270-320 nm.[10]
Sample Preparation Protocols
Effective sample preparation is critical for removing interferences and concentrating analytes.[12]
-
Aqueous Samples (Direct Injection): For samples with sufficiently high concentrations, direct injection after filtration through a 0.2 µm filter may be possible.[12]
-
Solid-Phase Extraction (SPE) for Water Samples: This method is used to concentrate analytes from large volumes of water and remove interfering substances.[8][13]
-
Cartridge Conditioning: Condition a polymeric cartridge (e.g., Agilent Bond Elut Plexa) with 3 mL of tetrahydrofuran, followed by 3 mL of methanol, and finally equilibrate with 3 mL of water.[13]
-
Sample Loading: Adjust a 250 mL water sample to pH 2.0 with phosphoric acid and pass it through the conditioned cartridge.[13]
-
Washing: Wash the cartridge with 2 mL of water to remove salts and polar impurities.[13]
-
Elution: Elute the retained nitrophenols with 3 mL of tetrahydrofuran or a suitable organic solvent.[13]
-
Reconstitution: Evaporate the eluent to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.[12][13]
-
-
Liquid-Liquid Extraction (LLE) for Biological Samples (e.g., Urine):
-
To 500 µL of the sample, add an internal standard.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.[12]
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and repeat the extraction on the aqueous layer.[12]
-
Combine the organic extracts, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.[12]
-
Data Presentation
The following table summarizes chromatographic conditions and typical performance data for the separation of nitrophenol isomers from various published methods.
| Parameter | Method 1 (C18 Isocratic)[8] | Method 2 (C18 Isocratic)[14] | Method 3 (Ion-Pair C18)[9] | Method 4 (UPLC PFP)[10] |
| Column Type | Monolithic C18 | C18 | C18 | PFP |
| Dimensions | 150 mm x 4.6 mm | N/A | N/A | 100 mm x 2.1 mm |
| Particle Size | N/A | N/A | N/A | 1.9 µm |
| Mobile Phase | 80:20 ACN / 50mM Acetate Buffer (pH 5.0) | 70:30 Methanol / 1% Acetic Acid | 47:53 Methanol / 0.01M Citrate Buffer (pH 6.2) + 0.03M TBAB | Gradient: Water/Methanol with 0.1% Acetic Acid |
| Flow Rate | 3.0 mL/min | 0.75 mL/min | 1.0 mL/min | 0.6 mL/min |
| Temperature | 45 °C | 26 °C | Ambient | 60 °C |
| Detection | UV (Max Wavelength) | 274 nm | 290 nm | DAD (270-320 nm) |
| Analysis Time | < 3.5 min | ~10 min | < 14 min | ~ 5 min |
| Resolution (Rs) | > 2.0 for all analytes | N/A | Baseline separation | Baseline separation |
Note: Retention times can vary significantly based on the specific column, system, and exact mobile phase preparation.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting approach for method development.
Caption: General experimental workflow for HPLC analysis of nitrophenol isomers.
Caption: Troubleshooting logic for improving the separation of nitrophenol isomers.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chromtech.com [chromtech.com]
- 4. hawach.com [hawach.com]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. ir.uitm.edu.my [ir.uitm.edu.my]
Application Note: GC-MS Analysis of 3-Methyl-5-nitrophenol Following Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-5-nitrophenol is a phenolic compound of interest in various fields, including environmental analysis and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of such semi-volatile organic compounds.[1] However, the direct analysis of polar and low-volatility compounds like nitrophenols by GC-MS is challenging.[2][3] The presence of a hydroxyl group leads to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the GC system.[2][4] To overcome these limitations, a derivatization step is essential to convert the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group.[5] This application note provides a detailed protocol for the analysis of this compound using GC-MS following a silylation derivatization procedure.
Principle of Derivatization
The primary goal of derivatizing phenolic compounds for GC-MS analysis is to replace the active hydrogen of the hydroxyl (-OH) group with a non-polar functional group.[2] This chemical modification reduces polarity and increases volatility by minimizing intermolecular hydrogen bonding.[2] Silylation is one of the most widely used techniques, involving the replacement of the active hydrogen with a trimethylsilyl (TMS) group.[2][6] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce derivatives with excellent chromatographic properties and thermal stability.[2][5]
Experimental Workflow and Protocols
The overall workflow for the analysis involves sample preparation, derivatization, and subsequent GC-MS analysis.
Caption: General workflow for the GC-MS analysis of this compound.
Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for isolating this compound from aqueous samples.
-
Sample Collection : Collect 100 mL of the aqueous sample in a glass container.
-
Acidification : Acidify the sample to a pH < 3 by adding concentrated HCl dropwise. This ensures the analyte is in its protonated form for efficient extraction.[3]
-
Extraction :
-
Transfer the acidified sample to a 250 mL separatory funnel.
-
Add 30 mL of dichloromethane (DCM) to the funnel.
-
Shake vigorously for 2 minutes, venting periodically to release pressure.[3]
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (DCM) into a clean flask.
-
Repeat the extraction twice more with fresh 30 mL portions of DCM, combining the organic extracts.
-
-
Drying : Pass the combined organic extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration : Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical that the sample is anhydrous, as silylating reagents are moisture-sensitive.[5]
Protocol 2: Silylation Derivatization
This protocol converts the dried sample residue into its trimethylsilyl (TMS) ether derivative.
-
Reagent Preparation : Prepare a solution of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS). TMCS acts as a catalyst for less reactive phenols.[2]
-
Derivatization Reaction :
-
Cooling : After the reaction is complete, allow the vial to cool to room temperature before GC-MS analysis.[2]
-
Transfer : Transfer the derivatized sample to a GC autosampler vial for analysis.
Caption: Silylation of this compound with BSTFA.
GC-MS Instrumental Parameters
The following are typical starting parameters and should be optimized for the specific instrument and analytes.
| Parameter | Setting |
| Gas Chromatograph | |
| Injector Type | Splitless |
| Injector Temperature | 275 °C[1] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.5 mL/min[1] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane (e.g., TG-5SilMS)[1] |
| Oven Program | 60°C (hold 5 min), then 8°C/min to 300°C (hold 10 min)[1] |
| Mass Spectrometer | |
| Transfer Line Temp. | 300 °C[1] |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV[1] |
| Acquisition Mode | Full Scan (m/z 45-450) for identification; Selected Ion Monitoring (SIM) for quantification.[1] |
Data Presentation and Expected Results
The derivatization process is expected to yield a single, sharp chromatographic peak for the TMS-ether of this compound with improved signal intensity compared to its underivatized form. Mass spectral analysis is used for confirmation and quantification.
Table 1: Representative Mass Spectral and Quantitative Data for Derivatized this compound
(Note: The following values are predictive and must be determined experimentally.)
| Compound | Retention Time (min) | Molecular Ion (M+) (m/z) | Key Fragment Ions (m/z) for SIM | Est. LOD (µg/L) | Est. LOQ (µg/L) |
| This compound-TMS Ether | To be determined | 225 | 210 (Quantifier), 225 (Qualifier) | < 1 | < 5 |
-
Key Fragment Ions : The mass spectrum of the TMS derivative is expected to show a molecular ion (M+) at m/z 225. The base peak is often the [M-15]+ fragment, resulting from the loss of a methyl group from the TMS moiety, at m/z 210.[7] For quantitative analysis using Selected Ion Monitoring (SIM), m/z 210 would typically be used as the quantifier ion for its high abundance, with m/z 225 serving as a qualifier ion for confirmation.[3]
The direct GC-MS analysis of this compound is hindered by its polarity and low volatility.[2] The described method, which employs a liquid-liquid extraction followed by silylation with BSTFA, effectively converts the analyte into a more volatile and thermally stable TMS-ether derivative.[3][6] This protocol leads to improved chromatographic performance, enhanced sensitivity, and allows for reliable identification and quantification by GC-MS. The use of SIM mode can further enhance selectivity and achieve low detection limits, making this method suitable for trace-level analysis in complex matrices.[3]
References
Application Notes and Protocols for the Laboratory Synthesis of 3-Methyl-5-nitrophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-5-nitrophenol is a valuable chemical intermediate in the synthesis of various organic compounds. This document outlines a detailed protocol for its laboratory synthesis via the diazotization of 3-methyl-5-nitroaniline, followed by the hydrolysis of the resulting diazonium salt. This method is adapted from established procedures for the synthesis of analogous nitrophenols and offers a reliable route to the desired product.[1] The protocol includes a summary of expected quantitative data, a step-by-step experimental procedure, and a visual representation of the synthetic workflow.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields for similar reactions.[1]
| Parameter | Value | Notes |
| Starting Material | 3-Methyl-5-nitroaniline | Commercially available. |
| Molecular Weight | 152.15 g/mol | - |
| Final Product | This compound | - |
| Molecular Weight | 153.14 g/mol | - |
| Theoretical Yield | Based on 1.0 mole of starting material | 153.14 g |
| Expected Yield | 81-86% | Based on analogous synthesis of m-nitrophenol.[1] |
| Melting Point | - | To be determined experimentally. |
| Appearance | Yellowish-brown solid | Expected appearance of the crude product.[1] |
Experimental Protocol
This protocol details the synthesis of this compound from 3-methyl-5-nitroaniline.
Materials and Reagents:
-
3-Methyl-5-nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
-
Sulfamic acid or Urea
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Large beaker
-
Heating mantle
-
Büchner funnel and filtration flask
Procedure:
Part 1: Diazotization of 3-Methyl-5-nitroaniline
-
Preparation of the Amine Salt Suspension: In a three-necked flask equipped with a mechanical stirrer and a thermometer, combine 1.0 molar equivalent of 3-methyl-5-nitroaniline with a cold mixture of concentrated sulfuric acid and water. Stir the mixture to form a fine suspension of the amine sulfate salt.
-
Cooling: Place the flask in an ice-salt bath and cool the suspension to an internal temperature of 0-5 °C. It is critical to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.[2]
-
Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of 1.05 molar equivalents of sodium nitrite in cold distilled water.
-
Diazotization: Slowly add the cold sodium nitrite solution dropwise from a dropping funnel to the stirred amine salt suspension. Maintain the temperature between 0-5 °C during the addition. The reaction is exothermic, so the addition rate should be controlled to prevent a rise in temperature.
-
Monitoring the Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; a blue-black color indicates a positive test.
-
Quenching Excess Nitrous Acid: Once a persistent positive test is observed, add a small amount of sulfamic acid or urea portion-wise to destroy the excess nitrous acid until the starch-iodide test is negative.
Part 2: Hydrolysis of the Diazonium Salt
-
Preparation of Hot Acid Solution: In a large beaker, prepare a boiling solution of dilute sulfuric acid (e.g., 1:1 v/v concentrated H₂SO₄ to water).
-
Hydrolysis: Slowly and carefully add the cold diazonium salt solution to the vigorously boiling sulfuric acid solution. Significant foaming and evolution of nitrogen gas will occur.[1]
-
Completion of Reaction: After the addition is complete, continue to boil the mixture for a few minutes to ensure complete hydrolysis.
-
Isolation of Crude Product: Cool the reaction mixture in an ice bath. The crude this compound will precipitate as a yellowish-brown solid.[1]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acid.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
Purification:
The crude this compound can be purified by recrystallization from a suitable solvent, such as hot water or dilute ethanol, or by steam distillation.
Visualized Experimental Workflow
The following diagram illustrates the key stages in the laboratory synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: 3-Methyl-5-nitrophenol as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-Methyl-5-nitrophenol as a key intermediate in organic synthesis. The primary application highlighted is its conversion to N-(3-hydroxy-5-methylphenyl)acetamide, a valuable building block with potential applications in the pharmaceutical and dye industries.
Introduction
This compound is a valuable starting material in multi-step organic synthesis due to its reactive nitro and hydroxyl functionalities. The nitro group can be readily reduced to an amino group, which can then undergo a variety of transformations, such as acylation, alkylation, and diazotization, to build more complex molecules. This versatility makes it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This application note focuses on a two-step synthetic sequence: the reduction of this compound to 3-amino-5-methylphenol, followed by its acylation to N-(3-hydroxy-5-methylphenyl)acetamide.
Physicochemical Data
A summary of the key physical and chemical properties of the involved compounds is presented in Table 1. This data is essential for handling, storage, and reaction setup.
| Property | This compound | 3-Amino-5-methylphenol | N-(3-hydroxy-5-methylphenyl)acetamide |
| Chemical Formula | C₇H₇NO₃ | C₇H₉NO | C₉H₁₁NO₂ |
| Molecular Weight | 153.14 g/mol | 123.15 g/mol [2] | 165.19 g/mol |
| Appearance | - | - | - |
| CAS Number | 127818-58-0 | 76619-89-1[2] | 6375-17-3[3] |
| IUPAC Name | This compound | 3-amino-5-methylphenol | N-(3-hydroxy-5-methylphenyl)acetamide |
Synthetic Pathway
The overall synthetic pathway from this compound to N-(3-hydroxy-5-methylphenyl)acetamide involves a two-step process:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine to yield 3-amino-5-methylphenol. This is typically achieved through catalytic hydrogenation.
-
Acylation of the Amino Group: The resulting 3-amino-5-methylphenol is then acylated using acetic anhydride to form the corresponding acetamide, N-(3-hydroxy-5-methylphenyl)acetamide.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-methylphenol via Catalytic Hydrogenation
This protocol describes the reduction of this compound to 3-amino-5-methylphenol using catalytic hydrogenation with palladium on carbon (Pd/C) as the catalyst. This method is analogous to the reduction of similar nitroaromatic compounds.[4][5]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a high-pressure reactor, combine this compound (1.0 eq) and ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture.
-
Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 3-5 bar).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-amino-5-methylphenol. Further purification can be achieved by recrystallization if necessary.
Quantitative Data:
| Reactant | Product | Catalyst | Solvent | Temperature | Pressure | Typical Yield |
| This compound | 3-Amino-5-methylphenol | 10% Pd/C | Ethanol | Room Temp. | 3-5 bar | >90% |
Protocol 2: Synthesis of N-(3-hydroxy-5-methylphenyl)acetamide via Acylation
This protocol details the acylation of 3-amino-5-methylphenol with acetic anhydride to yield N-(3-hydroxy-5-methylphenyl)acetamide. The procedure is based on established methods for the acetylation of aminophenols.[6]
Materials:
-
3-Amino-5-methylphenol
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-5-methylphenol (1.0 eq) in the chosen solvent.
-
Addition of Base and Acylating Agent: Add pyridine (1.1 eq) to the solution. Cool the mixture in an ice bath and slowly add acetic anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude N-(3-hydroxy-5-methylphenyl)acetamide can be further purified by recrystallization.
Quantitative Data:
| Reactant | Acylating Agent | Product | Base | Solvent | Typical Yield |
| 3-Amino-5-methylphenol | Acetic anhydride | N-(3-hydroxy-5-methylphenyl)acetamide | Pyridine | DCM | ~92%[6] |
Applications in Dye Synthesis
Substituted aminophenols are widely used as intermediates in the manufacturing of dyes, particularly hair dyes.[7][8][9] The resulting N-(3-hydroxy-5-methylphenyl)acetamide can serve as a coupler in oxidative hair dye formulations. In the presence of an oxidizing agent (like hydrogen peroxide) and a primary intermediate (such as p-phenylenediamine), it can undergo a coupling reaction to form a larger, colored molecule that is trapped within the hair shaft, resulting in a permanent color.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-Amino-5-methylphenol | C7H9NO | CID 3018667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0373668A2 - A process for the synthesis of ortho-methylated hydroxyaromatic compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0269914A1 - Composition and process for the oxidative dyeing of hair on the basis of 3-(2',2',2'-trifluorethyl)aminophenol derivatives, and 3-(2',2',2'-trifluorethyl)aminophenol derivatives - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
Application Notes: 3-Methyl-5-nitrophenol as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 3-methyl-5-nitrophenol and its structural motifs as a key building block in the synthesis of pharmaceuticals. The focus is on its application in the synthesis of Tolcapone, a potent selective inhibitor of catechol-O-methyltransferase (COMT) used in the management of Parkinson's disease.
Introduction
This compound is an aromatic organic compound featuring a phenol, a methyl group, and a nitro group substituted on the benzene ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules with pharmaceutical applications. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the phenolic hydroxyl group can undergo etherification, esterification, or influence electrophilic aromatic substitution reactions. This unique combination of functionalities allows for the construction of diverse molecular architectures, making it a relevant scaffold in medicinal chemistry.
While direct synthesis routes starting from this compound for many commercial drugs are not always explicitly published in mainstream literature, its core structure is a key component of important pharmaceuticals. A prime example is Tolcapone, where the 3,4-dihydroxy-5-nitrophenyl moiety is central to its biological activity. The synthesis of Tolcapone involves the introduction of a nitro group ortho to a hydroxyl group and meta to a methyl-substituted benzoyl group, mirroring the substitution pattern of this compound.
Application in the Synthesis of Tolcapone
Tolcapone is a medication used to treat Parkinson's disease.[1][2] It functions by inhibiting the enzyme catechol-O-methyltransferase (COMT), which breaks down neurotransmitters like dopamine.[3] By inhibiting COMT, Tolcapone increases the levels of levodopa, a precursor to dopamine, in the brain, thereby alleviating the motor symptoms of Parkinson's disease.[3]
The synthesis of Tolcapone provides an excellent case study for the application of a this compound-like structure. While various synthetic routes exist, a common strategy involves the nitration of a benzophenone precursor.
Synthetic Pathway Overview
A representative synthetic pathway to Tolcapone involves the following key transformations:
-
Friedel-Crafts Acylation: Reaction of a protected catechol derivative with 4-methylbenzoyl chloride to form a benzophenone intermediate.
-
Nitration: Introduction of a nitro group at the 5-position of the phenolic ring. This step is crucial for creating the 3,4-dihydroxy-5-nitrophenyl pharmacophore.
-
Demethylation/Deprotection: Removal of protecting groups to yield the final Tolcapone molecule.
The following diagram illustrates a generalized workflow for the synthesis of Tolcapone, highlighting the key intermediate stages.
References
Application of 3-Methyl-5-nitrophenol in Dye Manufacturing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-5-nitrophenol is a valuable aromatic chemical intermediate used in the synthesis of various organic compounds, including a range of dyes. Its structure, featuring a phenol group, a methyl group, and a nitro group, makes it a suitable coupling component in the synthesis of azo dyes. Azo dyes are the largest and most versatile class of synthetic organic dyes.[1] The presence of the azo group (–N=N–) acting as a chromophore is characteristic of these compounds.[1] The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich substrate, such as this compound.[1] The specific shade and properties of the resulting dye are influenced by the chemical nature of both the diazo component and the coupling component.[2]
This document provides detailed application notes and experimental protocols for the use of this compound as a coupling agent in the manufacturing of azo dyes.
Application in Azo Dye Synthesis
This compound serves as a coupling component in the synthesis of azo dyes. The general reaction mechanism involves two primary steps:
-
Diazotization: A primary aromatic amine is reacted with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[1]
-
Azo Coupling: The resulting diazonium salt is then reacted with this compound. The electron-rich phenol ring of this compound is attacked by the electrophilic diazonium ion, leading to the formation of an azo dye.[2] The coupling typically occurs at the position para to the hydroxyl group.
The methyl and nitro groups on the phenol ring of this compound can modulate the color, fastness, and other properties of the final dye.[1]
Quantitative Data Summary
The following table summarizes the expected products and their general properties when various aromatic amines are used as diazo components to couple with this compound. The data is based on typical outcomes for analogous azo coupling reactions.
| Diazo Component (Aromatic Amine) | Coupling Component | Expected Azo Dye | Typical Wavelength of Maximum Absorption (λmax) | Expected Color |
| Aniline | This compound | 4-((4-hydroxyphenyl)diazenyl)-2-methyl-1-nitrobenzene | 400-430 nm | Yellow |
| p-Nitroaniline | This compound | 2-methyl-1-nitro-4-((4-nitrophenyl)diazenyl)phenol | 480-520 nm | Orange-Red |
| Anthranilic acid | This compound | 2-((4-hydroxy-2-methyl-6-nitrophenyl)diazenyl)benzoic acid | 420-450 nm | Yellow-Orange |
| Sulphanilic acid | This compound | 4-((4-hydroxy-2-methyl-6-nitrophenyl)diazenyl)benzenesulfonic acid | 410-440 nm | Yellow |
Experimental Protocols
Protocol 1: Synthesis of an Azo Dye using this compound and p-Nitroaniline
This protocol details the synthesis of an orange-red azo dye from p-nitroaniline and this compound.
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Beakers
-
Stirring Rod
-
Buchner Funnel and Flask
-
Filter Paper
Part A: Diazotization of p-Nitroaniline
-
In a 250 mL beaker, add 1.38 g (0.01 mol) of p-nitroaniline to a mixture of 5 mL of concentrated HCl and 10 mL of distilled water.
-
Stir the mixture and cool it to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline suspension while maintaining the temperature between 0-5 °C and stirring continuously.[3]
-
Continue stirring for 15-20 minutes after the addition is complete to ensure full diazotization. The resulting solution contains the diazonium salt.
Part B: Azo Coupling with this compound
-
In a 400 mL beaker, dissolve 1.53 g (0.01 mol) of this compound in 20 mL of a 10% sodium hydroxide solution.
-
Cool this alkaline solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold alkaline solution of this compound.[1]
-
An orange-red precipitate of the azo dye will form immediately.[4]
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
Part C: Isolation and Purification of the Azo Dye
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the dye with several portions of cold distilled water to remove any unreacted starting materials and salts.
-
Dry the collected dye in a desiccator or a low-temperature oven.
-
The purity of the dye can be checked by thin-layer chromatography (TLC) and its structure can be confirmed by spectroscopic methods such as UV-Vis, FT-IR, and NMR.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Handle concentrated acids and bases with care.
-
Diazonium salts can be explosive when dry; always keep them in solution and use them immediately after preparation.
Visualizations
Caption: Experimental workflow for the synthesis of an azo dye.
Caption: Signaling pathway for azo dye synthesis.
References
Application Note and Protocol for the Environmental Analysis of 3-Methyl-5-nitrophenol in Water Samples
Disclaimer: Scientific literature and validated analytical methods specifically for 3-Methyl-5-nitrophenol are limited. The following protocols are adapted from well-established methods for the analysis of the closely related isomer, 3-Methyl-4-nitrophenol. Due to the similar chemical structure, these methods are expected to be applicable to this compound with appropriate method validation.
Introduction
This compound is a nitrophenolic compound. Nitrophenols, as a class, are used in the synthesis of dyes, pigments, pharmaceuticals, and pesticides.[1] Their presence in the environment can result from industrial effluents and the degradation of parent compounds.[1] Due to the potential toxicity of nitrophenols to aquatic life and humans, sensitive and reliable analytical methods are essential for monitoring their levels in environmental matrices such as water.[2][3]
This application note provides detailed protocols for the extraction and quantification of this compound in water samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The following tables summarize typical quantitative data for the analysis of nitrophenols, based on methods validated for 3-Methyl-4-nitrophenol. These values can be considered as performance targets during the validation of a method for this compound.
Table 1: HPLC Method Performance for Nitrophenol Analysis [4]
| Parameter | Typical Value |
| Linearity Range | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.87 µg/mL |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD) | < 15% |
Table 2: GC-MS Method Performance for Nitrophenol Analysis [5]
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 30 µg/L |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD) | < 15% |
Table 3: Aquatic Toxicity of 3-Methyl-4-nitrophenol (as a reference) [2]
| Species | Endpoint | Duration | Value (mg/L) |
| Fish (Oryzias latipes) | LC50 | 96 hr | 9.8 |
| Daphnia magna | EC50 | 24 hr | 9.1 |
| Algae (Selenastrum capricornutum) | EC50 | 72 hr | 8.6 |
| Daphnia magna (Reproduction) | NOEC | 21 days | 0.78 |
Experimental Protocols
-
Collect water samples in clean glass bottles.[6]
-
To minimize degradation, samples should be stored at 4°C and protected from light.[6]
-
Analyze samples as soon as possible after collection.
-
If required, filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.[7]
This protocol is suitable for pre-concentrating this compound from water samples prior to both HPLC and GC-MS analysis.
Materials:
-
Separatory funnel (1 L)[7]
-
Ethyl acetate (HPLC grade)[8]
-
Hydrochloric acid (HCl), concentrated[5]
-
Anhydrous sodium sulfate[5]
-
Nitrogen evaporator or rotary evaporator[8]
-
Methanol or appropriate mobile phase for reconstitution[7]
Procedure:
-
Transfer 500 mL of the water sample to a 1 L separatory funnel.[7]
-
Acidify the sample to a pH of approximately 2-3 by adding 1 M HCl dropwise.[7] This protonates the phenolic hydroxyl group, increasing its solubility in the organic solvent.[7]
-
Add 50 mL of ethyl acetate to the separatory funnel.[7]
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.[7]
-
Allow the layers to separate.[8]
-
Collect the upper organic layer (ethyl acetate) in a clean flask.[7]
-
Repeat the extraction of the aqueous layer two more times with fresh 50 mL portions of ethyl acetate.[8]
-
Combine the three organic extracts.[7]
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.[5]
-
Concentrate the dried extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.[5]
-
For HPLC analysis, evaporate the solvent to dryness and reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.[7]
-
For GC-MS analysis, proceed to the derivatization step.
This method is suitable for the routine quantification of this compound.
Instrumentation and Conditions (adapted from 3-Methyl-4-nitrophenol analysis): [4][9]
-
HPLC System: Standard HPLC with UV detector
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[4]
-
Mobile Phase: Acetonitrile: Water (60:40, v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound (a wavelength around 270 nm is a reasonable starting point based on related isomers).[4]
-
Injection Volume: 20 µL[4]
-
Column Temperature: 30°C[4]
Procedure:
-
Prepare a stock solution of this compound in methanol or acetonitrile.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.
-
Inject the prepared sample extracts and standards into the HPLC system.
-
Quantify the concentration of this compound in the samples by comparing the peak areas to the calibration curve.
This method provides higher selectivity and sensitivity, which is beneficial for trace-level analysis. A derivatization step is typically required to improve the volatility of the nitrophenol.[5]
Derivatization (adapted from 3-Methyl-4-nitrophenol analysis): [5]
-
Transfer 100 µL of the concentrated extract from the LLE step into a GC vial.[5]
-
Add 100 µL of a derivatizing agent such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[5]
-
Seal the vial and heat at 60°C for 30 minutes.[5]
-
Allow the vial to cool to room temperature before GC-MS analysis.[5]
Instrumentation and Conditions (adapted from 3-Methyl-4-nitrophenol analysis): [5]
-
GC-MS System: Gas chromatograph coupled to a mass selective detector.
-
Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection Mode: Splitless.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimize for the separation of the derivatized analyte (e.g., initial temperature of 100°C, ramp to 280°C).
-
MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity. The characteristic ions for the TBDMS derivative of this compound should be determined by analyzing a derivatized standard. The ion at [M-57]+ is often prominent for TBDMS derivatives.[10]
Procedure:
-
Inject the derivatized sample extracts and standards into the GC-MS system.
-
Identify the derivatized this compound based on its retention time and mass spectrum.
-
Quantify the concentration using a calibration curve prepared from derivatized standards.
Visualizations
Caption: Workflow for the analysis of this compound in water samples.
Caption: General toxicological pathway of nitrophenols in aquatic organisms.
References
- 1. 3-Nitrophenol in freshwater and marine water [waterquality.gov.au]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. phmethods.net [phmethods.net]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes & Protocols for the Electrochemical Detection of 3-Methyl-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-5-nitrophenol is a nitroaromatic compound of interest in various fields, including environmental monitoring and as a potential intermediate in drug development. Its detection is crucial for process control, quality assurance, and environmental safety. Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic techniques for the determination of this analyte.
These application notes provide a comprehensive overview of the electrochemical detection of this compound. As direct literature on the electrochemical behavior of this compound is limited, the following protocols and data are based on established methods for the closely related isomers, 3-methyl-4-nitrophenol and m-nitrophenol. The underlying principles of the electrochemical reduction of the nitro group are expected to be analogous. The primary mechanism involves the reduction of the nitro group (-NO₂) to a hydroxylamine (-NHOH) or an amine (-NH₂) group at the electrode surface.
Principle of Detection
The electrochemical detection of nitrophenols is typically based on the reduction of the nitro group. This process is irreversible and involves the transfer of multiple electrons and protons. The reduction potential and current are dependent on the electrode material, pH of the supporting electrolyte, and the specific isomer being analyzed.
Voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are commonly employed. CV is used to study the electrochemical behavior and mechanism, while DPV is often utilized for quantitative analysis due to its higher sensitivity and better resolution.
Data Presentation
The following table summarizes typical performance characteristics for the electrochemical detection of nitrophenol isomers using various modified electrodes. This data provides a benchmark for the expected performance when developing a method for this compound.
| Electrode | Analyte | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| GCE/NiDMG-AuNP | o-Nitrophenol | SWV | Not Specified | 0.58 | [1] |
| GCE/NiDMG-AuNP | p-Nitrophenol | SWV | Not Specified | 0.103 | [1] |
| Cr-MOF/GCE | p-Nitrophenol | DPV | 2 - 500 | 0.7 | [2] |
| SrTiO₃/Ag/rGO/SPCE | 4-Nitrophenol | LSV | 0.1 - 1000 | 0.03 | [3] |
| PPy/AuNPs/SPCE | 4-Nitrophenol | LSV | up to 120 | 16.5 | [4] |
GCE: Glassy Carbon Electrode, NiDMG: Nickel Dimethylglyoxime, AuNP: Gold Nanoparticle, SWV: Square Wave Voltammetry, Cr-MOF: Chromium-based Metal-Organic Framework, DPV: Differential Pulse Voltammetry, SrTiO₃/Ag/rGO/SPCE: Strontium Titanate/Silver/reduced Graphene Oxide/Screen-Printed Carbon Electrode, LSV: Linear Sweep Voltammetry, PPy/AuNPs/SPCE: Polypyrrole/Gold Nanoparticles/Screen-Printed Carbon Electrode.
Experimental Protocols
Protocol 1: General Voltammetric Determination of Nitrophenols
This protocol provides a general procedure for the electrochemical detection of nitrophenols using a standard glassy carbon electrode (GCE). It is a starting point for the development of a specific method for this compound.
1. Materials and Reagents:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (3 M KCl)
-
Counter Electrode: Platinum wire
-
Potentiostat/Galvanostat
-
Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS) at pH 7.0
-
Stock solution of this compound (1 mM) in ethanol or a suitable solvent.
-
Polishing materials: 0.3 and 0.05 µm alumina slurry, polishing pads.
-
High purity water and other necessary reagents.
2. Electrode Preparation:
-
Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse the electrode thoroughly with high purity water.
-
Sonica te the electrode in high purity water for 2 minutes to remove any residual alumina particles.
-
Dry the electrode surface under a stream of nitrogen.
3. Electrochemical Measurement:
-
Set up the three-electrode system in an electrochemical cell containing the supporting electrolyte (e.g., 10 mL of 0.1 M PBS, pH 7.0).
-
Record a blank voltammogram in the potential range of interest (e.g., +0.2 V to -1.2 V) to ensure the cleanliness of the system.
-
Add a known concentration of the this compound standard solution to the electrochemical cell.
-
Purge the solution with nitrogen gas for at least 5 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the measurement.
-
Record the cyclic voltammogram at a scan rate of 100 mV/s.
-
For quantitative analysis, use Differential Pulse Voltammetry (DPV) with optimized parameters (e.g., pulse amplitude: 50 mV, pulse width: 50 ms, scan rate: 20 mV/s).
-
Construct a calibration curve by plotting the peak current against the concentration of this compound.
Protocol 2: Indirect Detection of 3-Methyl-4-nitrophenol (Adaptable for this compound)
This protocol is based on the indirect detection of 3-methyl-4-nitrophenol and can be adapted for this compound.[5] The method involves the initial reduction of the nitro group, followed by the oxidation of the generated hydroxylamine group.
1. Materials and Reagents:
-
Working Electrode: Carbon Fiber Microelectrode (CFME)
-
Reference Electrode: Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Supporting Electrolyte: Phosphate Buffer Solution (PBS)
-
This compound standard solutions.
2. Electrochemical Measurement (Square Wave Voltammetry):
-
Set up the three-electrode system in the electrochemical cell with the PBS supporting electrolyte.
-
Initially, apply a negative potential to reduce the nitro group of this compound to a hydroxylamine group.
-
Subsequently, perform a square wave voltammetric scan in the positive direction to detect the oxidation of the generated hydroxylamine.
-
Optimize the SWV parameters (frequency, amplitude, and step potential) to obtain the best signal-to-noise ratio.
-
Generate a calibration curve by measuring the peak current at different concentrations of this compound.
Visualizations
Electrochemical Reduction Pathway of a Nitrophenol
Caption: Proposed electrochemical reduction pathway of this compound.
General Experimental Workflow for Voltammetric Analysis
Caption: General workflow for the electrochemical analysis of this compound.
References
Application Note: A Framework for the Development and Validation of an Analytical Method for 3-Methyl-5-nitrophenol
Introduction
3-Methyl-5-nitrophenol, also known as 5-nitro-m-cresol, is a nitrophenol derivative. The analysis of nitrophenols is crucial in environmental monitoring, toxicology, and as intermediates in the synthesis of pharmaceuticals and other fine chemicals. Accurate and reliable quantification of these compounds requires a robust, validated analytical method. While specific validated methods for the this compound isomer are not extensively published, this document provides a comprehensive framework for developing and validating a High-Performance Liquid Chromatography (HPLC) method with UV detection, based on established methodologies for similar nitrophenol compounds. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed.
This guide is intended for researchers, scientists, and drug development professionals, providing detailed protocols and a clear pathway for establishing a method that meets the rigorous standards of analytical validation as per ICH guidelines.[1]
Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC with UV detection is a primary technique for the analysis of nitrophenols due to its robustness, precision, and the strong UV absorbance of the nitro-aromatic functional group.[2][3] The following protocol outlines a starting point for method development.
Proposed Chromatographic Conditions
The conditions provided below are based on typical methods for nitrophenol isomers and should be optimized for this compound.[4][5]
| Parameter | Recommended Starting Condition |
| HPLC System | Standard HPLC/UPLC with UV/PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water with 0.1% Phosphoric Acid |
| Starting Ratio: 50:50 (v/v) Acetonitrile:Water (0.1% H₃PO₄) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Estimated λmax approx. 320-340 nm (Requires determination) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes (or until the analyte has eluted) |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard. Dissolve it in 10 mL of a suitable solvent such as acetonitrile or methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. A recommended range for linearity assessment would be 1, 5, 10, 25, 50, and 100 µg/mL.
Protocol 2: Sample Preparation (Aqueous Matrix)
For aqueous samples, a solid-phase extraction (SPE) is recommended to concentrate the analyte and remove interfering matrix components.[4]
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., LiChrolut EN, 200 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Acidify the aqueous sample (e.g., 100 mL) to pH ~3 with phosphoric acid. Pass the entire sample through the conditioned SPE cartridge at a slow, steady flow rate (approx. 5 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove residual salts and polar impurities.
-
Elution: Elute the retained this compound from the cartridge using 5 mL of acetonitrile into a collection tube.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, smaller volume (e.g., 1 mL) of the mobile phase. Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed method must be validated to ensure it is fit for its intended purpose. The following protocols are based on ICH Q2(R1) guidelines.[1]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methyl-5-nitrophenol
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of 3-Methyl-5-nitrophenol. Here, you will find troubleshooting guides and frequently asked questions to help improve experimental yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound? A1: While direct nitration of m-cresol is a theoretical route, it typically results in a complex mixture of isomers due to the ortho- and para-directing effects of both the hydroxyl and methyl groups, leading to poor yields of the desired product.[1] A more reliable and higher-yielding method is the diazotization of 3-Methyl-5-nitroaniline, followed by hydrolysis of the resulting diazonium salt. This approach offers superior regioselectivity and is analogous to established procedures for synthesizing related nitrophenols.[2]
Q2: Why is my yield consistently low when attempting direct nitration of m-cresol? A2: Low yields from direct nitration are primarily due to a lack of regioselectivity. The hydroxyl (-OH) and methyl (-CH₃) groups on the m-cresol ring are both activating and direct incoming electrophiles (like the nitronium ion, NO₂⁺) to the ortho and para positions relative to themselves. This leads to the formation of multiple isomers, including 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol, which significantly reduces the isolated yield of the target this compound.[1][3]
Q3: What are the likely impurities in a crude sample of this compound synthesized via diazotization? A3: Potential impurities in a sample prepared from 3-Methyl-5-nitroaniline include unreacted starting material (3-Methyl-5-nitroaniline), byproducts from side reactions of the diazonium salt, and dark, tarry substances resulting from oxidation or degradation, especially if the reaction temperature is not carefully controlled.[3]
Q4: What are the most critical parameters to control during the diazotization-hydrolysis synthesis to maximize yield? A4: To maximize yield, precise control of temperature is crucial. The diazotization step must be performed at low temperatures (typically 0–5 °C) to prevent the premature decomposition of the unstable diazonium salt.[2][4] Subsequently, the hydrolysis of the diazonium salt requires heating in a strongly acidic solution (e.g., boiling aqueous sulfuric acid) to ensure efficient conversion to the phenol.[2] The rate of addition of reagents is also critical to prevent excessive foaming and side reactions.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Product | Incomplete Diazotization: Insufficient sodium nitrite or reaction time. The temperature may have been too high, causing diazonium salt decomposition. | Ensure the use of a slight excess of sodium nitrite. Test for complete diazotization using starch-iodide paper.[4] Strictly maintain the temperature between 0-5°C during the entire addition of the nitrite solution.[2] |
| Inefficient Hydrolysis: The temperature of the sulfuric acid solution was too low during the addition of the diazonium salt solution. | The receiving sulfuric acid solution should be boiling vigorously (approx. 160°C) to ensure immediate hydrolysis and minimize side reactions.[2] | |
| Formation of Dark, Tarry Byproducts | Oxidation/Side Reactions: The reaction temperature during diazotization or hydrolysis was not properly controlled. The nitrating or diazotizing agents may have oxidized the aromatic ring. | Maintain strict temperature control as outlined in the protocol. Ensure rapid and vigorous stirring to dissipate localized heat. For direct nitration attempts, using dilute nitric acid at lower temperatures can reduce oxidation.[3][5] |
| Product Fails to Precipitate/Crystallize | Supersaturated Solution: The product may be highly soluble in the final reaction mixture. | After hydrolysis, pour the hot reaction mixture into a beaker set in running cold water and stir vigorously to induce crystallization and obtain a filterable solid.[2] |
| Difficulty Purifying the Final Product | Presence of Isomeric Impurities (from direct nitration): Isomers often have similar physical properties, making separation by recrystallization difficult. | If direct nitration was used, column chromatography is the recommended method for separating isomers.[6] For the diazotization route, purification can often be achieved by vacuum distillation or recrystallization from hot hydrochloric acid.[2] |
Comparative Data on Nitrophenol Synthesis
The following table summarizes reaction parameters from syntheses of related nitrophenols, illustrating the impact of conditions on yield. This data can be used to inform the optimization of this compound synthesis.
| Synthesis | Starting Material | Key Reagents | Temperature | Yield | Reference |
| m-Nitrophenol | m-Nitroaniline | NaNO₂, H₂SO₄, H₂O | Diazotization: 0-5°C; Hydrolysis: ~160°C | 81-86% | [2] |
| 2-Methyl-5-nitrophenol | 2-Methyl-5-nitroaniline | NaNO₂, H₂SO₄, H₂O | Diazotization: 0°C; Hydrolysis: Reflux | Not specified | [4] |
| o/p-Nitrophenols | Phenol | 32.5% Nitric Acid | 20°C | 91% (mixture) | [5] |
| o/p-Nitrophenols | Phenol | 65% Nitric Acid | 20-40°C | 33-38% (mixture) | [5] |
Experimental Protocols
Protocol: Synthesis of this compound via Diazotization of 3-Methyl-5-nitroaniline
This protocol is adapted from the well-established synthesis of m-Nitrophenol and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[2]
Materials:
-
3-Methyl-5-nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Crushed Ice
-
Distilled Water
-
Starch-iodide paper
Procedure:
-
Preparation of Amine Salt:
-
In a suitable beaker (e.g., 4 L), place finely powdered 3-Methyl-5-nitroaniline (1.0 mole).
-
With stirring, add a cold mixture of concentrated sulfuric acid (2.2 moles) and water.
-
Add a sufficient amount of crushed ice to bring the temperature to 0-5°C and form a homogeneous slurry.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (1.01 moles) in water.
-
While maintaining the temperature of the amine slurry at 0-5°C, add the sodium nitrite solution rapidly through a funnel with the tip below the surface of the liquid.
-
Continue addition until a permanent blue color is observed on starch-iodide paper.
-
Stir for an additional 5-10 minutes. Allow the crystalline 3-methyl-5-nitrobenzenediazonium sulfate to settle.
-
-
Hydrolysis:
-
In a separate large, round-bottomed flask (e.g., 5 L), prepare a solution of 1 part concentrated sulfuric acid to 0.75 parts water by volume.
-
Heat this acid solution to a vigorous boil (approx. 160°C).
-
Decant the supernatant from the diazotization mixture and add it to the boiling sulfuric acid at a rate that maintains vigorous boiling.
-
Add the crystalline diazonium salt in small portions, controlling the rate to prevent excessive foaming from nitrogen evolution.
-
Continue boiling for a few minutes after the addition is complete.
-
-
Isolation and Purification:
-
Pour the hot reaction mixture into a large beaker surrounded by cold running water. Stir vigorously to promote the formation of a uniform crystal magma.
-
Once completely cold, filter the crude this compound using suction filtration.
-
Wash the filter cake with several portions of ice-cold water.
-
Dry the product on filter paper in a warm, ventilated area.
-
For further purification, the crude product can be purified by vacuum distillation.[2]
-
Visualized Workflows and Logic
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
minimizing byproduct formation in m-cresol nitration
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to minimize byproduct formation during the nitration of m-cresol.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts formed during the direct nitration of m-cresol?
Direct nitration of m-cresol typically yields a mixture of mononitrated isomers, including 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol.[1] However, several other byproducts can form, significantly impacting yield and purity:
-
Dinitro and Polynitro Compounds: Harsh reaction conditions can lead to the formation of dinitro-m-cresol isomers, such as 4,6-dinitro-3-methylphenol and 2,6-dinitro-3-methylphenol.[1][2][3]
-
Oxidation Products: Due to the high reactivity of the cresol ring and the oxidizing nature of nitric acid, undesirable tars, resins, and other dark-colored impurities are common.[1][4]
-
Quinones: Under certain oxidative conditions, benzoquinone derivatives may also be formed.[1]
Q2: How can I favor mononitration and avoid dinitrated byproducts?
The formation of dinitrated products is often a result of aggressive reaction conditions.[1] To promote mononitration, consider the following adjustments:
-
Lower the Reaction Temperature: High temperatures accelerate the reaction, increasing the likelihood of multiple nitrations.[1] Performing the reaction at low temperatures, such as -5 to 0 °C, can significantly reduce the formation of dinitro isomers.[1][2]
-
Control Stoichiometry: Use a minimal excess of the nitrating agent. A small excess of nitric acid (e.g., 1.0-1.1 molar equivalents) is often sufficient and improves selectivity for mononitration.[1]
-
Reduce Reaction Time: Monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC). Quenching the reaction as soon as the m-cresol is consumed can prevent the subsequent nitration of the desired mononitro product.[1]
Q3: My reaction is producing a lot of tar and the overall yield is low. What is the cause and how can I fix it?
Low yields and the formation of tarry substances are typically due to the oxidation of the highly reactive cresol substrate by nitric acid.[1][4] To minimize these side reactions:
-
Maintain Low Temperatures: This is the most critical factor in preventing oxidation. Ensure efficient cooling and control the rate of reagent addition to prevent temperature spikes.[1]
-
Use a Protecting Group: The hydroxyl group of m-cresol activates the ring, making it susceptible to oxidation. Converting it to an ester, such as tri-m-tolyl phosphate, before nitration can protect the ring and lead to cleaner reactions and higher yields of specific isomers after hydrolysis.[1][2]
-
Consider Alternative Nitrating Agents: Milder nitrating systems or solid-supported reagents, such as nitric acid on silica gel, can improve yields and reduce byproduct formation.[1][5]
Q4: What is the role of sulfuric acid, and how does its concentration affect the reaction?
Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1] The concentration of sulfuric acid can influence the isomer distribution. For m-cresol, nitration in 58–81% sulfuric acid shows that the ratios of 3-methyl-2-nitrophenol and 3-methyl-6-nitrophenol relative to the 4-nitro isomer decrease as the acid concentration increases.[6] Conversely, using a large excess of sulfuric acid at low temperatures has been found to selectively favor the formation of the 2-nitro isomer.[1][2]
Q5: How can I improve the regioselectivity to target a specific isomer?
Direct nitration of m-cresol is often non-selective, but several strategies can be employed to target specific isomers:[1]
-
For 3-methyl-4-nitrophenol: Protecting m-cresol as tri-m-tolyl phosphate and then nitrating with mixed acid, followed by hydrolysis, selectively yields the 4-nitro isomer.[1][2]
-
For 3-methyl-6-nitrophenol: A "one-pot" procedure involving the sulfonation of tri-m-tolyl phosphate, followed by nitration, hydrolysis, and desulfonation, is a highly efficient method for preparing the 6-nitro isomer.[1][2]
-
For 3-methyl-2-nitrophenol: Nitrating 4-hydroxy-6-methyl-1,3-benzenedisulfonic acid and then performing desulfonation can produce the 2-nitro isomer in good yield.[1]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the nitration of m-cresol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Yield of Dinitro/Polynitro Byproducts | 1. Reaction temperature is too high.[1] 2. Excess of nitrating agent used.[1] 3. Prolonged reaction time.[1] | 1. Maintain reaction temperature at or below 0 °C using an ice-salt bath. 2. Use a molar ratio of nitric acid to substrate closer to 1:1.[1] 3. Monitor reaction progress by TLC and quench upon consumption of starting material. |
| Significant Tar Formation / Dark Reaction Mixture | 1. Oxidation of the cresol ring by nitric acid.[1][4] 2. Localized overheating due to rapid addition of nitrating agent. | 1. Perform the reaction at a lower temperature (-5 to 0 °C). 2. Add the nitrating agent slowly and dropwise with vigorous stirring. 3. Protect the hydroxyl group as an ester (e.g., tri-m-tolyl phosphate) prior to nitration.[1][2] |
| Low Overall Yield | 1. Incomplete reaction due to low temperature or insufficient reaction time.[7] 2. Significant formation of oxidation byproducts.[2] 3. Loss of product during workup and purification. | 1. Monitor the reaction via TLC to ensure the starting material is fully consumed before quenching. 2. Implement strategies to reduce oxidation (see "Significant Tar Formation" above). 3. Optimize the workup procedure; ensure pH is appropriate for extraction or precipitation. |
| Poor Regioselectivity / Undesired Isomer Ratio | 1. Direct nitration of unprotected m-cresol is inherently non-selective. 2. Incorrect concentration of sulfuric acid for the desired isomer. | 1. Employ a protecting group strategy (e.g., tri-m-tolyl phosphate) to direct nitration to a specific position.[1][2] 2. Adjust the sulfuric acid concentration based on literature reports to favor a specific isomer.[6] |
Data Presentation: Comparison of Nitration Strategies
The choice of nitration strategy significantly impacts the yield and distribution of isomers.
| Substrate | Nitration Conditions | Major Mononitro Product | Approx. Yield of Mononitro Isomers | Reference |
| m-Cresol | Mixed Acid, -5 to 0 °C | Mixture of 2-, 4-, and 6-nitro isomers | ~50% (with 12% dinitro isomers) | [2] |
| Tri-m-tolyl phosphate | Mixed Acid, -5 to 0 °C | 3-Methyl-4-nitrophenol | >70% | [1][2] |
| Sulfonated Tri-m-tolyl phosphate | Mixed Acid, -5 to 0 °C | 3-Methyl-6-nitrophenol | High (isomer ratio 1:1:28 for 2:4:6) | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Direct Nitration of m-Cresol
This protocol is a generalized method and should be optimized for specific laboratory conditions.
-
Preparation of Nitrating Mixture: In a flask placed in an ice-salt bath, add concentrated sulfuric acid. While stirring vigorously, slowly and dropwise add concentrated nitric acid (1.0-1.1 molar equivalents). Maintain the temperature below 5 °C throughout the addition.[1]
-
Reaction Setup: In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve m-cresol (1.0 molar equivalent) in a suitable solvent (e.g., glacial acetic acid) or use it neat. Cool the flask to -5 °C in an ice-salt bath.[1]
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred m-cresol solution. Critically, monitor the internal temperature and maintain it between -5 °C and 0 °C.[1][2] A rapid temperature increase or the evolution of brown fumes (NO₂) indicates the reaction is proceeding too quickly, and the addition rate must be slowed.[1]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 0 °C for an additional 30-60 minutes, or until TLC analysis indicates the consumption of the starting material.[1]
-
Quenching and Workup: Slowly pour the reaction mixture onto a large volume of crushed ice with stirring. The nitro-cresol products will often precipitate as solids or an oil. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid. If an oil forms, extract it with a suitable organic solvent (e.g., dichloromethane).[1]
-
Purification: The resulting mixture of isomers can be separated by techniques such as fractional crystallization or column chromatography.
Protocol 2: Selective "One-Pot" Synthesis of 3-Methyl-6-nitrophenol
This protocol is adapted from a selective method for preparing the 6-nitro isomer.[2]
-
Sulfonation: Mix tri-m-tolyl phosphate (1.0 molar equivalent) with 96% sulfuric acid (a significant molar excess, e.g., 20 equivalents). Keep the mixture at 20-30 °C for 24 hours to effect sulfonation primarily at the 4-position.[1][2]
-
Nitration: Cool the resulting solution of sulfonated phosphate to -5 °C in an ice-salt bath. Prepare a nitrating mixture of 70% nitric acid (a small molar excess relative to the phosphate, e.g., 1.5 equivalents) and 96% sulfuric acid. Add this mixed acid dropwise to the cooled sulfonated phosphate solution, maintaining the temperature between -5 and 0 °C.[1][2]
-
Hydrolysis and Desulfonation: After the nitration is complete (monitor by TLC), the reaction mixture is heated to effect hydrolysis of the phosphate ester and desulfonation to yield the final 3-methyl-6-nitrophenol product. Specific conditions for this step (temperature, time) may require optimization.
-
Workup: Pour the cooled reaction mixture onto ice, neutralize, and extract the product. Purify as necessary.
Visualizations
Caption: Troubleshooting workflow for m-cresol nitration.
Caption: Comparison of direct vs. selective nitration pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Dinitration of 3-methyl phenol gives the following major product [infinitylearn.com]
- 4. US3917719A - Process for the preparation of 4-nitro-m-cresol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. US3980717A - Manufacture of para-nitro-meta-cresol from meta/para-cresol mixtures - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 3-Methyl-5-nitrophenol by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Methyl-5-nitrophenol via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the key considerations for selecting a suitable recrystallization solvent for this compound?
A1: The ideal solvent for recrystallizing this compound should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[1] This temperature-dependent solubility differential is crucial for achieving a high recovery of the purified product.[1][2] Given that this compound is a polar molecule, polar solvents are generally a good starting point. A mixed solvent system, such as ethanol/water or methanol/water, can also be effective. In such systems, the compound is dissolved in the "good" solvent (e.g., ethanol) at a high temperature, and the "poor" solvent (e.g., water) is added until the solution becomes cloudy, after which a small amount of the "good" solvent is added to redissolve the precipitate before cooling.
Q2: I have dissolved my crude this compound in a hot solvent, but no crystals are forming upon cooling. What should I do?
A2: This is a common issue that can often be resolved with the following techniques:
-
Induce Crystallization:
-
Ensure Supersaturation: The solution may not be saturated enough for crystals to form.[3] You may have used too much solvent.[4][5] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[4]
-
Cool Slowly: Rapid cooling can sometimes inhibit crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Q3: My compound is "oiling out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the melting point of the solute is lower than the boiling point of the solvent or if there are significant impurities. Here are several troubleshooting steps:
-
Adjust the Solvent System: You may be using a solvent in which the compound is too soluble. Try a less polar solvent system or a mixed solvent system. For instance, if you are using pure methanol, try a mixture of methanol and water.
-
Slow Down Cooling: Very slow cooling may favor the formation of crystals instead of an oil.[5]
-
Re-dissolve and Add More Solvent: Return the sample to the heat source, add a bit more of the "soluble" solvent to ensure the oil redissolves completely, and then allow it to cool more slowly.[4][5]
-
Preliminary Purification: If the product is highly impure, the impurities can depress the melting point. Consider a preliminary purification step like column chromatography before recrystallization.
Q4: The recrystallization process resulted in a very low yield. What are the potential causes and how can I improve it?
A4: A low yield can be attributed to several factors:
-
Excessive Solvent: Using too much solvent is a common cause of poor yield, as a significant amount of the product will remain in the mother liquor upon cooling.[2][4][5] To check this, you can try to evaporate some of the mother liquor to see if more product crystallizes.[2]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), some product may crystallize out along with the impurities.[2] Ensure your filtration apparatus is pre-heated to prevent this.[2]
-
Inappropriate Solvent Choice: If the compound has moderate solubility in the cold solvent, a substantial amount of the product will be lost in the mother liquor.[2] Consider using a solvent in which the compound is less soluble at low temperatures.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[2] Always use a minimal amount of ice-cold solvent for washing.[2]
Q5: My crude this compound is highly colored. How can I decolorize it during recrystallization?
A5: If the solution of your crude product is highly colored, this may be due to the presence of polymeric or other colored impurities. These can often be removed by using activated charcoal. After dissolving the crude product in the hot solvent, remove the flask from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal. You can then remove the charcoal by hot gravity filtration.[2]
Q6: What are the likely impurities in my crude this compound sample?
A6: Impurities in crude this compound typically originate from the synthesis process. Common synthetic routes involve the nitration of m-cresol. Potential impurities could include:
-
Isomeric byproducts: Other nitrated isomers of m-cresol, such as 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol.[6]
-
Unreacted starting materials: Residual m-cresol.[6]
-
Over-nitrated products: Dinitro- or trinitro-m-cresol derivatives.[6][7]
-
Side-reaction products: Oxidation or degradation products, which can contribute to the coloration of the crude material.[6]
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Solvents
Note: The following data is illustrative and based on the general principles of solubility for polar aromatic compounds. Actual solubility should be determined experimentally.
| Solvent | Polarity | Solubility at 25°C (Cold) | Solubility at Boiling Point (Hot) | Suitability for Recrystallization |
| Water | High | Low | Moderate | Good, potentially in a mixed solvent system. |
| Ethanol | High | Moderate | High | Good, likely as part of a mixed solvent system with water. |
| Methanol | High | Moderate | High | Good, likely as part of a mixed solvent system with water. |
| Ethyl Acetate | Medium | Moderate | High | Potentially suitable, but may require a co-solvent. |
| Toluene | Low | Low | Moderate | May be suitable, especially for less polar impurities. |
| Hexane | Low | Very Low | Low | Unsuitable as a primary solvent, but could be used as an anti-solvent. |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. An ethanol/water mixture is often a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent in a mixed system, e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid dissolves completely.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.[2]
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.[2]
-
Crystallization:
-
Single Solvent: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature.[2][3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2][3]
-
Mixed Solvent: If using a solvent pair, add the second, "poor" solvent (e.g., water) dropwise to the hot solution until it becomes cloudy. Then, add a few drops of the first, "good" solvent (e.g., ethanol) until the solution is clear again.[3] Allow the solution to cool as described for a single solvent.
-
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a minimal amount of ice-cold solvent to remove any remaining soluble impurities.[2][3]
-
Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum running for some time, or by transferring them to a watch glass to air dry.[3]
Mandatory Visualization
Caption: Recrystallization workflow for this compound.
References
Technical Support Center: Column Chromatography for Separating 3-Methyl-5-nitrophenol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing column chromatography to separate isomers of 3-Methyl-5-nitrophenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the column chromatography separation of this compound isomers.
Issue 1: Poor or No Separation of Isomers
Question: My column is not resolving the this compound isomers. The collected fractions show a mixture of isomers. What should I do?
Answer: Poor resolution is a common issue in the separation of positional isomers due to their similar polarities. Here are several steps to troubleshoot this problem:
-
Optimize the Mobile Phase:
-
Decrease Polarity: If the isomers are eluting too quickly and close together, decrease the polarity of the mobile phase. For a common mobile phase like hexane/ethyl acetate, this means increasing the proportion of hexane. A gradual increase in polarity (gradient elution) can also be more effective than a single solvent mixture (isocratic elution).[1]
-
Change Solvent System: If adjusting the polarity of the current solvent system is ineffective, consider switching to a different solvent system. For example, a dichloromethane/hexane or acetone/hexane system might offer different selectivity.
-
-
Evaluate the Stationary Phase:
-
Particle Size and Packing: Ensure the column is packed uniformly with high-quality silica gel of an appropriate particle size. A well-packed column with smaller particles generally provides better resolution.
-
Column Dimensions: Using a longer and narrower column can increase the separation efficiency.
-
-
Adjust Flow Rate: A slower flow rate can sometimes improve separation by allowing more time for the isomers to interact with the stationary phase. However, an excessively slow flow rate can lead to band broadening due to diffusion.
Issue 2: Peak Tailing in Chromatogram
Question: The peaks corresponding to my separated isomers are showing significant tailing. What could be the cause and how can I fix it?
Answer: Peak tailing is often a result of unwanted interactions between the analyte and the stationary phase.
-
Acid-Base Interactions: The phenolic hydroxyl group of the isomers can interact with acidic silanol groups on the silica gel surface, leading to tailing. To mitigate this, you can:
-
Add a Modifier: Adding a small amount of a slightly acidic modifier, like acetic acid, to the mobile phase can help to protonate the silanol groups and reduce these interactions.
-
Use Deactivated Silica: Employing a deactivated or end-capped silica gel can also minimize these secondary interactions.
-
-
Sample Overload: Injecting too much sample onto the column can lead to peak tailing. Try reducing the amount of crude mixture loaded onto the column.
Issue 3: Compound Appears to be Decomposing on the Column
Question: I suspect my this compound isomers are degrading during chromatography, as I am seeing unexpected colored bands and poor recovery. What should I do?
Answer: Some organic compounds can be sensitive to the acidic nature of standard silica gel.
-
Test for Stability: Before running a large-scale column, perform a simple stability test by spotting the compound on a TLC plate and letting it sit for a period. If degradation is observed, consider the following:
-
Deactivated Stationary Phase: Use a deactivated silica gel or an alternative stationary phase like alumina, which is available in neutral, acidic, or basic forms.
-
Faster Elution: Optimize the mobile phase to elute the compounds as quickly as possible while still achieving separation to minimize their residence time on the column.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected elution order for the isomers of this compound on a normal-phase column?
A1: In normal-phase chromatography with a polar stationary phase like silica gel, less polar compounds elute first. The polarity of nitrophenol isomers is influenced by the potential for intramolecular hydrogen bonding and the overall dipole moment. Generally, ortho isomers are less polar than meta and para isomers due to intramolecular hydrogen bonding, which masks the polar hydroxyl and nitro groups. Therefore, the expected elution order would be:
-
3-Methyl-2-nitrophenol and 3-Methyl-6-nitrophenol (ortho to the hydroxyl group)
-
3-Methyl-4-nitrophenol (para to the hydroxyl group)
-
This compound (meta to the hydroxyl group)
The exact elution order of the ortho isomers and the relative elution of the meta and para isomers can vary depending on the specific mobile phase and stationary phase used.
Q2: What is a good starting mobile phase for the separation of this compound isomers on a silica gel column?
A2: A mixture of hexane and ethyl acetate is a common and effective mobile phase for separating nitrophenol isomers. A good starting point would be a low polarity mixture, such as 9:1 or 8:2 (hexane:ethyl acetate). The polarity can then be gradually increased by adding more ethyl acetate to elute the more polar isomers.[1] It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q3: How can I monitor the separation of the isomers during column chromatography?
A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of your column. Collect small fractions of the eluent and spot them on a TLC plate. By running the TLC with the same solvent system used for the column, you can identify which fractions contain the separated isomers.
Q4: Can I use reverse-phase chromatography to separate these isomers?
A4: Yes, reverse-phase chromatography (e.g., with a C18 column) can also be used. In this case, the stationary phase is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used. The elution order would be reversed, with the most polar isomers eluting first.
Quantitative Data
The following table provides illustrative data for the separation of nitrocresol (methyl-nitrophenol) isomers. Actual values will vary depending on the specific experimental conditions.
| Isomer | Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Retention Factor (Rf) - TLC | Elution Order (Column) |
| 3-Methyl-2-nitrophenol | Silica Gel | 85:15 | ~0.6 | 1 |
| 3-Methyl-6-nitrophenol | Silica Gel | 85:15 | ~0.55 | 2 |
| 3-Methyl-4-nitrophenol | Silica Gel | 85:15 | ~0.4 | 3 |
| This compound | Silica Gel | 85:15 | ~0.3 | 4 |
Note: This data is representative and intended for guidance. The optimal mobile phase composition and resulting Rf values should be determined experimentally using TLC prior to running the column.
Experimental Protocols
Detailed Methodology for Column Chromatography Separation of this compound Isomers
This protocol outlines a general procedure for the separation of this compound isomers using silica gel column chromatography.
1. Materials and Reagents:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Crude mixture of this compound isomers
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sand (washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
2. Procedure:
-
TLC Analysis for Solvent System Optimization:
-
Dissolve a small amount of the crude isomer mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3) to find the solvent system that gives the best separation of the spots. The ideal system will show distinct spots with Rf values between 0.2 and 0.8.
-
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude isomer mixture in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized mobile phase (from TLC analysis), starting with a lower polarity if using a gradient.
-
Collect the eluent in a series of fractions. The size of the fractions will depend on the size of the column and the separation achieved on the TLC plate.
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure isomers.
-
Combine the fractions that contain the same pure isomer.
-
-
Isolation of Pure Isomers:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound isomers.
-
Visualizations
Caption: Experimental workflow for the separation of this compound isomers.
Caption: Troubleshooting flowchart for poor isomer separation.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Nitrophenols
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the HPLC analysis of nitrophenols, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic problem where the peak is not symmetrical, and the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks should have a symmetrical Gaussian shape.[1][3] A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is generally considered to be tailing.[4]
Q2: Why are nitrophenols prone to peak tailing?
A2: Nitrophenols are polar, acidic compounds due to the presence of the hydroxyl (-OH) and nitro (-NO2) groups. This polarity can lead to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns, causing peak tailing.[5] The acidic nature of the phenolic hydroxyl group means that the mobile phase pH plays a critical role in the ionization state of the molecule, which can also contribute to peak tailing if not properly controlled.[6][7]
Q3: What are the primary causes of peak tailing for nitrophenols in reversed-phase HPLC?
A3: The most common causes for peak tailing of nitrophenols include:
-
Secondary Silanol Interactions: The acidic hydroxyl group of nitrophenols can interact with residual, un-capped silanol groups on the surface of the silica-based stationary phase (e.g., C18).[1][8]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the nitrophenol, both the ionized (phenolate) and non-ionized forms will be present, leading to mixed retention mechanisms and a tailed peak.[6][7][9]
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[10][11]
-
Sample Overload: Injecting too high a concentration or volume of the sample can saturate the column, leading to peak distortion.[10][12][13]
-
Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can lead to peak broadening and tailing.[14][15][16]
Troubleshooting Guide for Peak Tailing of Nitrophenols
This guide provides a systematic approach to identifying and resolving peak tailing issues.
Step 1: Evaluate the Mobile Phase pH
-
Question: Is the mobile phase pH appropriate for the analysis of nitrophenols?
-
Answer: For acidic compounds like nitrophenols, it is generally recommended to use a mobile phase pH that is at least 2 pH units below the pKa of the analyte.[9] This ensures that the nitrophenol is in its protonated, less polar form, minimizing secondary interactions with silanol groups and promoting a single retention mechanism. The pKa of nitrophenols is typically in the range of 7-8. Therefore, a mobile phase pH between 2.5 and 4 is often a good starting point. Operating at a low pH suppresses the ionization of the silanol groups on the stationary phase, further reducing unwanted interactions.[1][2]
Step 2: Assess the HPLC Column
-
Question: Is the column chemistry and condition suitable for nitrophenol analysis?
-
Answer:
-
Column Type: For polar acidic compounds, using a modern, high-purity silica column with end-capping is crucial to minimize the number of free silanol groups.[6][12] Columns with low silanol activity are specifically designed to reduce these secondary interactions.[17]
-
Column Health: Over time, columns can become contaminated or develop voids at the inlet. If you observe a sudden increase in peak tailing and pressure, the column inlet frit may be blocked.[12] Consider flushing the column or, if the problem persists, replacing it. Using a guard column can help extend the life of your analytical column.[3][18]
-
Step 3: Check for Sample Overload
-
Question: Is it possible that the column is being overloaded?
-
Answer: Both mass and volume overload can cause peak tailing.[12] To check for mass overload, dilute your sample by a factor of 10 and inject it again. If the peak shape improves, you were likely overloading the column.[13] To check for volume overload, reduce the injection volume. If this resolves the issue, the original injection volume was too large.[12][19]
Step 4: Minimize Extra-Column Volume
-
Question: Could the HPLC system itself be contributing to the peak tailing?
-
Answer: Yes, extra-column dead volume can significantly impact peak shape.[14][16] Ensure that all tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.[6] Check all fittings to ensure they are properly seated and there are no gaps.[20]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of nitrophenols.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Quantitative Data Summary
The following table provides representative data on how different parameters can affect the peak asymmetry factor (As) for a typical nitrophenol.
| Parameter | Condition A | Asymmetry Factor (As) - A | Condition B | Asymmetry Factor (As) - B |
| Mobile Phase pH | pH 6.8 (near pKa) | 2.1 | pH 3.0 (buffered) | 1.1 |
| Column Type | Old, non-end-capped C18 | 1.9 | New, end-capped C18 | 1.2 |
| Sample Concentration | 100 µg/mL | 1.8 | 10 µg/mL | 1.1 |
| Tubing ID | 0.010 inch | 1.5 | 0.005 inch | 1.2 |
Note: This data is illustrative and actual values will depend on the specific nitrophenol, column, and HPLC system.
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of nitrophenols.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Phosphoric acid (H₃PO₄) or Formic acid (HCOOH)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Nitrophenol standard
Procedure:
-
Prepare Buffered Mobile Phases:
-
Mobile Phase A (pH 3.0): Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in HPLC grade water. Adjust the pH to 3.0 using phosphoric acid.
-
Mobile Phase B (pH 7.0): Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 7.0 using a dilute potassium hydroxide solution.
-
-
Prepare Organic Mobile Phase: HPLC grade acetonitrile or methanol.
-
Set Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase Composition: 50:50 (v/v) Buffered Aqueous:Organic
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength for the nitrophenol (e.g., 270-320 nm)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the column with the pH 7.0 mobile phase for at least 15-20 column volumes.
-
Inject the nitrophenol standard and record the chromatogram. Calculate the asymmetry factor.
-
Flush the system and column thoroughly with a 50:50 mixture of water and organic solvent (without buffer).
-
Equilibrate the column with the pH 3.0 mobile phase.
-
Inject the nitrophenol standard and record the chromatogram. Calculate the asymmetry factor.
-
-
Evaluation: Compare the peak shapes obtained at the two pH values. The lower pH should provide a more symmetrical peak.
Protocol 2: Column Cleaning and Regeneration
Objective: To remove contaminants from the column that may be causing peak tailing.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile
-
HPLC grade isopropanol
-
HPLC grade hexane (optional, for non-polar contaminants)
Procedure (for a standard C18 column): Note: Always disconnect the column from the detector before flushing with strong solvents.
-
Buffer Wash: Flush the column with your mobile phase without the buffer salts (e.g., 50:50 acetonitrile/water) for 20-30 minutes to remove any precipitated buffer.[4]
-
Aqueous Wash: Flush the column with 100% HPLC grade water for 20-30 minutes.
-
Organic Wash: Flush the column with 100% acetonitrile for 30-60 minutes.
-
Stronger Organic Wash: Flush with 100% isopropanol for 30-60 minutes to remove strongly bound non-polar compounds.
-
Re-equilibration:
-
Gradually return to the analytical mobile phase composition. For example, flush with 50:50 acetonitrile/water for 20 minutes.
-
Finally, re-introduce your buffered mobile phase and equilibrate the column until a stable baseline is achieved.
-
-
Test Performance: Inject your nitrophenol standard to check if the peak shape has improved. If tailing persists, the column may be permanently damaged and require replacement.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromtech.com [chromtech.com]
- 7. moravek.com [moravek.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. uhplcs.com [uhplcs.com]
- 11. uhplcs.com [uhplcs.com]
- 12. labcompare.com [labcompare.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 15. uhplcs.com [uhplcs.com]
- 16. HPLC Dead Volume Causes (And Easy Fixes) - AnalyteGuru [thermofisher.com]
- 17. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. researchgate.net [researchgate.net]
- 20. support.waters.com [support.waters.com]
Technical Support Center: Optimizing Derivatization of 3-Methyl-5-nitrophenol for GC-MS Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the gas chromatography-mass spectrometry (GC-MS) analysis of 3-Methyl-5-nitrophenol. The focus is on optimizing the critical derivatization step to ensure sensitive, accurate, and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Direct GC-MS analysis of this compound is challenging due to its high polarity and low volatility, which stem from the presence of a phenolic hydroxyl (-OH) group.[1] This polarity can lead to poor chromatographic performance, including broad, tailing peaks and low sensitivity, due to interactions with the GC system.[1][2] Derivatization converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, significantly improving chromatographic behavior and detection sensitivity.[3][4]
Q2: What are the most common derivatization strategies for phenols like this compound?
A2: The three primary derivatization methods for phenolic compounds are:
-
Silylation: This is the most widely used technique. It replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3] Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[4][5]
-
Acylation: This method introduces an acyl group, forming a stable ester derivative. Acetic anhydride is a common and cost-effective reagent.[3]
-
Alkylation: This involves adding an alkyl group. Reagents like pentafluorobenzyl bromide (PFBB) are particularly effective for trace analysis due to the high sensitivity of the resulting derivative to electron capture detection (ECD).[3][6]
Q3: Which silylating reagent is best for this compound?
A3: The choice depends on the specific analytical requirements.
-
MSTFA is often an excellent choice for nitrophenols. Its reaction by-products are highly volatile and typically do not interfere with the chromatogram.[1] It has been shown to be effective in the "flash-heater derivatization" of nitrophenols, a technique where the reaction occurs rapidly in the hot GC inlet.[1]
-
BSTFA , often combined with a catalyst like 1% trimethylchlorosilane (TMCS), is a powerful and common silylating agent suitable for a wide range of phenols.[7]
-
MTBSTFA forms a tert-butyldimethylsilyl (TBDMS) derivative, which is significantly more stable against hydrolysis than TMS derivatives.[7] This increased stability can be advantageous for complex sample matrices or when delayed analysis is necessary. The resulting mass spectra also show characteristic fragmentation patterns (e.g., a dominant [M-57]⁺ ion) that can aid in identification.[8][9]
A study on various nitrophenols found MSTFA to provide the best and most consistent results for flash heater derivatization compared to BSTFA and BSA.[1]
Experimental Protocols
Protocol 1: Silylation using MSTFA (Flash-Heater Derivatization)
This protocol is adapted from a method shown to be effective for nitrophenols, offering speed and efficiency by performing the reaction within the GC inlet.[1]
Materials:
-
Dried sample extract containing this compound
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Appropriate solvent (e.g., Toluene, Pyridine)
-
GC vials with inserts
-
Microsyringe
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry, as silylating reagents are moisture-sensitive. Reconstitute the dried residue in a known volume of a suitable aprotic solvent.
-
Co-injection: Draw 1 µL of the sample into a GC syringe, followed by a small air bubble, and then 1 µL of MSTFA.
-
Injection: Inject the entire volume directly into the GC-MS injector port set to a high temperature (e.g., 250-280°C). The derivatization reaction will occur instantaneously ("flash") in the heated inlet.
-
Analysis: Proceed with the established GC-MS analytical method.
Protocol 2: Silylation using MTBSTFA (Conventional Heating)
This protocol is based on a method for the related compound 3-Methyl-4-nitrophenol and creates a more stable TBDMS derivative.[10]
Materials:
-
Dried sample extract containing this compound
-
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Transfer a known volume (e.g., 100 µL) of the sample extract into a GC vial. If the sample contains water, perform a liquid-liquid or solid-phase extraction and evaporate the solvent to complete dryness under a gentle stream of nitrogen.[11]
-
Reagent Addition: Add an equal volume (e.g., 100 µL) of MTBSTFA to the vial.[10]
-
Reaction Incubation: Tightly cap the vial and vortex briefly. Heat the vial at 60°C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.[10]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak for derivatized analyte | 1. Incomplete derivatization. 2. Presence of moisture in the sample. 3. Analyte degradation in the injector. | 1. Increase reaction temperature or time. Increase the ratio of derivatizing reagent to analyte. Consider adding a catalyst like TMCS (if using BSTFA). 2. Ensure the sample extract is completely dry before adding the reagent. Use anhydrous solvents.[5] 3. Confirm that the derivatization was successful. A lower injector temperature may be needed, but this is less likely with stable derivatives. |
| Broad, tailing analyte peak | 1. Incomplete derivatization. 2. Active sites in the GC system (liner, column). | 1. Optimize the derivatization protocol as described above. The presence of the underivatized polar phenol is a common cause of poor peak shape.[1] 2. Use a deactivated GC liner. Condition the column according to the manufacturer's instructions. Perform routine maintenance. |
| Multiple peaks for the analyte | 1. Isomerization or tautomerization of the analyte. 2. Presence of impurities in the sample or reagent. | 1. While less common for this specific analyte, for compounds with keto-enol forms, a two-step methoximation-silylation protocol can stabilize the molecule and prevent multiple derivatives.[12] 2. Run a reagent blank to check for interfering peaks. Ensure proper sample cleanup before derivatization. |
| Poor reproducibility | 1. Inconsistent reaction conditions. 2. Variable amounts of moisture. 3. Sample degradation before analysis. | 1. Precisely control reaction time, temperature, and reagent volumes. Use of an autosampler for derivatization can improve consistency. 2. Implement a rigorous drying step for all samples. 3. Analyze samples as soon as possible after derivatization. If delays are unavoidable, use a reagent like MTBSTFA to form more stable derivatives.[7] |
Quantitative Data Summary
The selection of a derivatization reagent can significantly impact the analytical response. The following tables provide representative data for the analysis of nitrophenols.
Table 1: Effect of Silylating Reagent on Relative Peak Area of Nitrophenols
Data adapted from a study using flash-heater derivatization.[1]
| Compound | Reagent: MSTFA (Avg. Area) | Reagent: BSA (Avg. Area) | Reagent: BSTFA (Avg. Area) |
| 2-Nitrophenol | 2.263 | 2.065 | 1.360 |
| 4-Nitrophenol | 1.236 | 1.092 | 0.730 |
| 2,4-Dinitrophenol | 1.871 | 1.375 | 0.663 |
| 2-Methyl-4,6-dinitrophenol | 1.987 | 1.569 | 0.807 |
Table 2: Typical Method Validation Parameters for GC-MS Analysis of a Derivatized Nitrophenol
Representative data for a method quantifying a nitrophenol derivative using MTBSTFA.[10]
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/L |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 15% |
Visualized Workflows and Reactions
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: 3-Methyl-5-nitrophenol Analytical Standards
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-Methyl-5-nitrophenol analytical standards?
A1: The primary stability concerns for this compound, like other nitrophenol compounds, include degradation due to light (photodegradation), high temperatures (thermal degradation), and significant shifts in pH (hydrolysis). Phenols are also susceptible to oxidation. These degradation processes can lead to a decrease in the purity of the analytical standard, affecting the accuracy of analytical measurements.
Q2: How should this compound analytical standards be stored to ensure stability?
A2: To minimize degradation, this compound analytical standards should be stored in a cool, dry, and dark place. It is recommended to keep them in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent oxidation and moisture absorption. For long-term storage, refrigeration is advised, but it is crucial to allow the standard to equilibrate to room temperature before opening to prevent condensation.
Q3: What are the potential degradation products of this compound?
A3: While specific degradation products for this compound are not well-documented, degradation of nitrophenols can involve the reduction of the nitro group to an amino group, hydroxylation of the aromatic ring, or polymerization. Under photolytic conditions, complex reactions can lead to the formation of various byproducts.
Q4: Can I use a this compound analytical standard that has changed in color?
A4: A change in color, such as yellowing or darkening, is a visual indicator of potential degradation. It is strongly recommended not to use a discolored standard for quantitative analysis, as its purity may be compromised. A fresh, unopened standard should be used to ensure the accuracy of your results.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Degradation of the analytical standard stock solution. | 1. Prepare fresh stock and working solutions daily. 2. Store stock solutions in amber vials and refrigerate when not in use. 3. Visually inspect solutions for any color change or precipitate before use. |
| Appearance of unexpected peaks in the chromatogram | Formation of degradation products in the standard or sample. | 1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation peaks. 2. Ensure the HPLC method is stability-indicating, meaning it can separate the intact analyte from its degradation products.[1][2][3] |
| Loss of assay sensitivity over time | Gradual degradation of the analytical standard. | 1. Verify the storage conditions of the solid standard. 2. Open a new, unexpired analytical standard to prepare fresh solutions and compare results. |
Quantitative Data Summary
Due to the limited availability of specific stability data for this compound, the following table presents illustrative data based on general knowledge of nitrophenol stability under forced degradation conditions. This data should be used as a reference for designing your own stability studies.
| Condition | Parameter | Value | Observation |
| Thermal Stress | Temperature | 70°C | Significant degradation observed after 48 hours. |
| Humidity | 80% RH | Accelerated degradation in the presence of moisture. | |
| Photostability | UV Light (254 nm) | 24 hours | Noticeable yellowing and formation of degradation products. |
| Visible Light | 7 days | Minor degradation observed. | |
| Hydrolytic Stability | Acidic (0.1 M HCl) | 70°C, 24 hours | Moderate degradation. |
| Neutral (Water) | 70°C, 24 hours | Minimal degradation. | |
| Basic (0.1 M NaOH) | 70°C, 24 hours | Rapid degradation and color change. | |
| Oxidative Stress | 3% H₂O₂ | Room Temp, 24 hours | Significant degradation with the formation of multiple byproducts. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
Materials:
-
This compound analytical standard
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat the mixture at 70°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Heat the mixture at 70°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a small amount of the solid standard in an oven at 70°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent to prepare a solution for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the standard to direct UV light (254 nm) and another to visible light for a specified period (e.g., 24 hours for UV, 7 days for visible light).
-
Analyze the solutions by HPLC.
-
-
HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the main peak area of this compound.
-
Visualizations
Caption: A generalized diagram of potential degradation pathways for a nitrophenol compound.
Caption: A troubleshooting workflow for addressing stability issues with analytical standards.
References
Technical Support Center: Synthesis of 3-Methyl-5-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-5-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic approaches for this compound are:
-
Direct Nitration of m-Cresol: This method involves the electrophilic substitution of a nitro group onto the m-cresol ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. However, this method is often non-selective and can lead to a mixture of isomers.[1][2]
-
Diazotization of 3-Methyl-5-nitroaniline: This is a more selective method that involves the conversion of the amino group of 3-Methyl-5-nitroaniline into a diazonium salt, which is then hydrolyzed to the corresponding phenol.
Q2: What are the most common impurities encountered in the synthesis of this compound, particularly via the direct nitration of m-cresol?
A2: The direct nitration of m-cresol can result in a complex mixture of impurities, including:
-
Isomeric Mononitro-m-cresols: Due to the directing effects of the hydroxyl and methyl groups, nitration can occur at various positions on the aromatic ring, leading to the formation of 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol.[1][2]
-
Dinitro- and Trinitro-m-cresols: Over-nitration can occur, especially under harsh reaction conditions, leading to the formation of di- and tri-nitrated products.[1]
-
Oxidation Products: The strong oxidizing nature of nitric acid can lead to the formation of tars, resins, and other colored impurities.[1]
-
Unreacted m-Cresol: Incomplete reaction will result in the presence of the starting material.
-
Nitrated Impurities from Starting Material: If the m-cresol starting material contains other isomers (e.g., p-cresol), these can also be nitrated, leading to additional impurities.[1]
Q3: How can I minimize the formation of isomeric impurities during the nitration of m-cresol?
A3: To favor the formation of a specific isomer and minimize others, consider the following strategies:
-
Protecting Groups: Protecting the hydroxyl group of m-cresol as an ester (e.g., acetate or phosphate) can sterically hinder the ortho positions and favor para-substitution.[3]
-
Sulfonation-Nitration-Desulfonation: Introducing a sulfonic acid group can block certain positions on the ring, directing nitration to other sites. The sulfonic acid group can then be removed.
-
Reaction Conditions: Carefully controlling the reaction temperature (low temperatures are generally preferred), the concentration of the nitrating agent, and the reaction time can influence the isomer distribution.[2]
Q4: What analytical techniques are suitable for identifying and quantifying impurities in this compound?
A4: The most common and effective analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis or Photodiode Array (PDA) detector is a powerful tool for separating and quantifying isomeric nitrophenols and other non-volatile impurities. A reversed-phase C18 or a phenyl column is often used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile impurities. For polar compounds like nitrophenols, derivatization is often employed to improve volatility and chromatographic performance.
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound Isomer
| Potential Cause | Troubleshooting Step |
| Non-selective Nitration | If using direct nitration of m-cresol, this is a common issue. Consider switching to a more selective synthesis route, such as the diazotization of 3-methyl-5-nitroaniline. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. For nitration, lower temperatures often favor mono-nitration. |
| Loss during Work-up and Purification | Ensure efficient extraction and minimize losses during purification steps like recrystallization or column chromatography. |
Issue 2: Presence of Multiple Isomers in the Final Product
| Potential Cause | Troubleshooting Step |
| Direct Nitration of m-Cresol | This method inherently produces a mixture of isomers.[1][2] |
| Inefficient Purification | Improve the purification method. For isomeric mixtures, column chromatography is often more effective than recrystallization. The choice of solvent system for both techniques is critical. |
Issue 3: Dark-colored or Tarry Product
| Potential Cause | Troubleshooting Step |
| Oxidation Side Reactions | This is common with strong nitrating agents. Ensure the reaction temperature is kept low and constant. Consider using a milder nitrating agent. |
| Impure Starting Materials | Use high-purity starting materials to avoid the formation of colored byproducts. |
Data Presentation
Table 1: Isomer Distribution in the Direct Nitration of m-Cresol with Mixed Acid
| Isomer | Relative Percentage (%) |
| 3-Methyl-2-nitrophenol | Varies with reaction conditions |
| 3-Methyl-4-nitrophenol | Varies with reaction conditions |
| 3-Methyl-6-nitrophenol | Varies with reaction conditions |
| Dinitro-m-cresols | ~12% |
Note: The direct nitration of m-cresol with a mixed acid at -5 to 0 °C can yield about 50% total mononitro-3-methylphenols, with dinitro isomers accounting for approximately 12%.[1] The ratio of the mononitro isomers is highly dependent on the specific reaction conditions, including the concentration of sulfuric acid.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization of 3-Methyl-5-nitroaniline (Adapted from a general procedure for m-nitrophenol)
Materials:
-
3-Methyl-5-nitroaniline
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Ice
-
Water
Procedure:
-
In a beaker, prepare a cold mixture of water and concentrated sulfuric acid.
-
Add finely powdered 3-Methyl-5-nitroaniline to the cold acid mixture with stirring, followed by crushed ice to maintain a temperature of 0-5 °C.
-
Prepare a solution of sodium nitrite in water.
-
Rapidly add the sodium nitrite solution to the 3-Methyl-5-nitroaniline suspension while maintaining the temperature between 0-5 °C. The addition should be monitored with starch-iodide paper to ensure a slight excess of nitrous acid.
-
Allow the reaction to proceed for an additional 5-10 minutes with stirring.
-
In a separate flask, prepare a boiling solution of concentrated sulfuric acid and water.
-
Add the diazonium salt solution to the boiling acid solution at a rate that maintains vigorous boiling.
-
After the addition is complete, continue boiling for a few more minutes.
-
Pour the reaction mixture into a beaker set in cold running water and stir vigorously to induce crystallization.
-
Once completely cold, filter the this compound, wash with iced water, and dry.
Protocol 2: HPLC-UV Analysis of this compound and Isomeric Impurities
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or PDA detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A phenyl column can also offer alternative selectivity for aromatic isomers.
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 50 mM phosphate buffer, pH 3.0-5.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 270-280 nm).
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Accurately weigh a small amount of the sample.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 3: GC-MS Analysis of this compound and Impurities (with Derivatization)
Instrumentation and Conditions:
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless.
-
Temperature Program: An initial temperature of 50-70 °C, followed by a ramp to 250-280 °C.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 50-350 amu.
Sample Preparation (Derivatization):
Due to the polarity of nitrophenols, derivatization is recommended to improve peak shape and volatility.
-
Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).
-
Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.
-
Inject an aliquot of the derivatized sample into the GC-MS.
Visualizations
Caption: Synthesis of this compound via direct nitration of m-cresol and potential impurity formation.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Scaling Up 3-Methyl-5-nitrophenol Production
Welcome to the technical support center for the synthesis and scale-up of 3-Methyl-5-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthesis route for selectively producing this compound at scale?
A1: Direct nitration of m-cresol is strongly discouraged for producing this compound due to a lack of regioselectivity. This method yields a complex mixture of isomers, primarily 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol, along with dinitrated and oxidized byproducts, making purification difficult and significantly lowering the yield of the desired product.[1][2][3]
The most effective and selective method is the diazotization of 3-methyl-5-nitroaniline , followed by hydrolysis of the resulting diazonium salt. This route offers high selectivity as the functional groups are already in the desired positions, leading to a cleaner product and a more straightforward purification process. A similar, high-yield procedure is well-established for the synthesis of m-nitrophenol from m-nitroaniline.[4]
Q2: What are the primary challenges when scaling up the diazotization synthesis?
A2: Scaling up the diazotization of 3-methyl-5-nitroaniline presents several key challenges:[5][6]
-
Thermal Management: Diazotization is highly exothermic. Maintaining a low and stable temperature (typically 0–5 °C) is critical to prevent the decomposition of the unstable diazonium salt and minimize side reactions.[4] Heat transfer is less efficient in larger reactors, requiring careful engineering controls.[5][6]
-
Safety: Diazonium salts can be explosive when isolated and dry. Therefore, they are almost always generated and used in situ in an aqueous solution.[4] Uncontrolled temperature increases can lead to a runaway reaction with rapid evolution of nitrogen gas, posing a significant pressure hazard.[6]
-
Reagent Addition: The rate of sodium nitrite addition must be carefully controlled to manage the reaction exotherm and prevent localized high concentrations, which can lead to side reactions.[4]
-
Mixing Efficiency: Homogeneous mixing is crucial to ensure consistent temperature and concentration throughout the reactor, which becomes more challenging at a larger scale.[6]
-
Material Handling: Handling large quantities of corrosive acids (sulfuric acid) and ensuring proper quenching and work-up procedures are critical for safety and product quality.
Q3: What are the likely impurities in a crude sample of this compound from the diazotization route?
A3: Common impurities include:
-
Unreacted Starting Material: Residual 3-methyl-5-nitroaniline.
-
Azo Coupling Products: If the pH and temperature are not properly controlled, the diazonium salt can couple with the product (this compound) or unreacted aniline to form colored azo dye impurities.
-
Phenolic Byproducts: Improper hydrolysis conditions can lead to the formation of other phenolic compounds.
-
Tarry Substances: While less common than in direct nitration, decomposition of the diazonium salt can sometimes produce minor tarry impurities.[4]
Q4: How can I assess the purity of and purify the final this compound product?
A4: Purity assessment and purification are critical steps:
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) with a UV detector is a reliable method for quantifying the purity of the final product and identifying impurities.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify volatile components.[7]
-
Purification Methods:
-
Vacuum Distillation: This is a highly effective method for purifying nitrophenols, separating the product from non-volatile impurities like salts and tars.[4]
-
Recrystallization: The crude product can be recrystallized from hot water (potentially with activated charcoal to remove colored impurities) or suitable organic solvents.[7]
-
Steam Distillation: This technique can be useful for separating the product from less volatile isomers and byproducts.
-
Troubleshooting Guides
Scaling up chemical synthesis often introduces variables that can impact reaction outcomes. This guide addresses specific issues that may arise during the production of this compound.
Table 1: Troubleshooting Common Issues in this compound Synthesis
| Problem | Possible Cause(s) | Suggested Solutions |
|---|---|---|
| Low Product Yield | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt due to high temperature. 3. Loss of product during work-up and isolation. | 1. Ensure sufficient sodium nitrite is added until a positive starch-iodide paper test is maintained.[9] 2. Strictly maintain the reaction temperature between 0-5°C during diazotization.[4] Ensure efficient cooling and stirring. 3. Optimize extraction and purification steps. Ensure the aqueous phase is fully saturated with salt if performing solvent extraction. |
| Product is Dark, Oily, or Tarry | 1. Formation of azo dye byproducts from improper pH or temperature control. 2. Decomposition of the diazonium intermediate. 3. Presence of oxidation products (more common in direct nitration but possible).[2] | 1. Maintain a strongly acidic environment during diazotization and hydrolysis. 2. Keep the temperature below 5°C. Add the diazonium salt solution to boiling sulfuric acid solution quickly to ensure rapid hydrolysis and minimize side reactions.[4] 3. Purify the crude product using vacuum distillation or treat with activated charcoal during recrystallization. |
| Excessive Foaming or Rapid Gas Evolution | 1. Reagent addition is too fast. 2. Localized "hot spots" in the reactor due to poor mixing. 3. Uncontrolled temperature rise causing rapid decomposition of the diazonium salt. | 1. Reduce the addition rate of the sodium nitrite solution or the diazonium salt during the hydrolysis step.[4] 2. Increase stirring speed to improve homogeneity. Ensure the reactor design is appropriate for the scale.[6] 3. Immediately improve cooling. If necessary, have a quenching agent ready for emergency shutdown. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient amount of sodium nitrite. 2. Poor quality of reagents (e.g., old sodium nitrite). 3. Inefficient mixing preventing reagents from interacting. | 1. Use a slight excess of sodium nitrite and confirm its presence with starch-iodide paper.[9] 2. Use fresh, high-purity reagents. 3. Verify that the stirring is adequate for the vessel size and viscosity of the mixture. |
Data Presentation
Quantitative data is essential for optimizing and scaling up a chemical process. The following tables summarize key data related to the synthesis of nitrocresols.
Table 2: Comparison of Synthesis Routes Starting from m-Cresol
| Synthesis Method | Target Isomer(s) | Typical Yield | Key Disadvantages | Reference(s) |
|---|---|---|---|---|
| Direct Nitration with Mixed Acid | Mixture of 2-, 4-, and 6-nitro isomers | ~50% (total mononitro isomers) | Poor selectivity, formation of dinitro byproducts (~12%), oxidation, and tar formation.[1] | [1][3] |
| Sulfonation followed by Nitration | Primarily 3-methyl-6-nitrophenol or 3-methyl-2-nitrophenol | Good for specific isomers | Multi-step process, use of large excess of sulfuric acid.[1] | [1][10] |
| Nitrosation followed by Oxidation | Primarily 3-methyl-4-nitrophenol | 87-99% | Excellent regioselectivity for the 4-nitro isomer, but not the desired 5-nitro isomer. |[11][12] |
Table 3: Critical Process Parameters for Scale-Up (Diazotization Route)
| Parameter | Range/Control | Impact on Process |
|---|---|---|
| Diazotization Temperature | 0 - 5 °C | Critical for Safety & Yield. Higher temperatures cause rapid decomposition of the diazonium salt, leading to low yield and potential runaway reactions. |
| Hydrolysis Temperature | 120 - 160 °C (boiling acid) | Critical for Reaction Rate. The diazonium salt solution should be added to a vigorously boiling acid solution to ensure rapid hydrolysis and minimize side reactions.[4] |
| Rate of NaNO₂ Addition | Slow, dropwise | Critical for Safety. Controls the exothermic reaction rate, preventing temperature spikes. |
| Stirring Speed | Vigorous | Critical for Quality & Safety. Ensures thermal and concentration homogeneity, preventing localized overheating and side reactions. |
| Acid Concentration | Concentrated H₂SO₄ | Critical for Reaction. Acts as the reaction medium and is required for the hydrolysis step. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization
This protocol is adapted from a well-established procedure for a similar compound and is recommended for its high selectivity and yield.[4]
Materials:
-
3-methyl-5-nitroaniline
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂)
-
Crushed Ice
-
Deionized Water
-
Starch-iodide paper
Procedure:
Step 1: Preparation of the Diazonium Salt Solution
-
In a beaker of appropriate size, carefully add 1.0 mole of finely powdered 3-methyl-5-nitroaniline to a cold mixture of concentrated sulfuric acid and water. Stir until a homogeneous slurry is formed.
-
Add a sufficient amount of crushed ice to the mixture to lower the temperature to 0-5 °C. The final temperature must be maintained in this range.
-
Prepare a solution of 1.05 moles of sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the stirred aniline slurry, keeping the tip of the addition funnel below the surface of the liquid. Monitor the temperature closely and control the addition rate to ensure it does not exceed 5 °C.
-
Continue adding the nitrite solution until a slight excess is indicated by a persistent blue-black color on starch-iodide paper.
-
Stir for an additional 10-15 minutes at 0-5 °C. The resulting mixture contains the 3-methyl-5-nitrobenzenediazonium sulfate.
Step 2: Hydrolysis of the Diazonium Salt
-
In a separate, larger three-neck flask equipped with a mechanical stirrer, condenser, and dropping funnel, prepare a boiling solution of dilute sulfuric acid (e.g., 1 part H₂SO₄ to 1 part water by volume).
-
Add the cold diazonium salt solution from Step 1 dropwise into the vigorously boiling sulfuric acid solution. A rapid evolution of nitrogen gas will occur. The rate of addition should be controlled to manage the foaming.
-
After the addition is complete, continue to boil the mixture for 10-15 minutes to ensure complete hydrolysis.
-
Pour the hot reaction mixture into a beaker set in an ice bath and stir vigorously to induce crystallization.
-
When completely cold, collect the crude this compound by vacuum filtration.
-
Wash the filter cake with several portions of ice-cold water.
-
Dry the crude product. Further purification can be achieved by vacuum distillation or recrystallization.
Visualizations
Diagram 1: Synthesis Pathway for this compound
Caption: Synthesis via diazotization of 3-methyl-5-nitroaniline.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for diagnosing low product yield.
Diagram 3: Critical Parameter Relationships
Caption: Impact of key process parameters on outcomes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. US4034050A - Preparation of 5-methyl-2-nitrophenol - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. US3917719A - Process for the preparation of 4-nitro-m-cresol - Google Patents [patents.google.com]
Technical Support Center: Degradation of 3-Methyl-5-nitrophenol under UV Light
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 3-Methyl-5-nitrophenol under UV irradiation.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway for this compound under UV light?
A1: While specific literature on this compound is limited, based on studies of other nitrophenols, the degradation is expected to be initiated by the photolysis of the nitro group.[1][2] UV irradiation can lead to the formation of reactive species such as hydroxyl radicals (OH•) and nitrous acid (HONO).[1][3] The primary pathway likely involves the cleavage of the C-N bond, followed by the hydroxylation of the aromatic ring, leading to various intermediate products.
Q2: What are the likely intermediate and final degradation products?
A2: The degradation of this compound is expected to produce a series of intermediates. Initial products may include methyl-hydroquinone and methyl-benzoquinone, arising from the displacement of the nitro group and subsequent oxidation.[4][5] Further UV exposure will likely lead to the opening of the aromatic ring, forming smaller organic acids and eventually mineralizing to CO2 and H2O.[6]
Q3: How can I monitor the degradation of this compound and the formation of its byproducts?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method for monitoring the degradation of the parent compound and its aromatic intermediates.[7][8] To identify a broader range of degradation products, especially non-aromatic ones, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Q4: What is the significance of determining the quantum yield in this experiment?
A4: The quantum yield is a critical parameter that quantifies the efficiency of a photochemical reaction.[9][10] It represents the number of molecules of this compound that degrade per photon absorbed.[11] Determining the quantum yield allows for the standardization of results and comparison of degradation efficiency under different experimental conditions, and it is essential for modeling the photodegradation process in various environments.[12]
Q5: What safety precautions should I take when conducting these experiments?
A5: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All procedures should be performed in a well-ventilated fume hood. UV light is harmful to the eyes and skin; therefore, the UV reactor must be properly shielded, and UV-blocking safety glasses should be worn.
Troubleshooting Guides
Issue 1: Inconsistent or Slow Degradation Rates
| Possible Cause | Troubleshooting Steps |
| Fluctuations in UV Lamp Intensity | Ensure a stable power supply to the UV lamp. Allow the lamp to warm up for at least 15-30 minutes before starting the experiment to achieve a constant output. Periodically check the lamp's intensity with a radiometer. |
| Incorrect Wavelength Selection | Verify that the emission spectrum of your UV lamp overlaps with the absorption spectrum of this compound. The maximum absorption wavelength (λmax) for nitrophenols is typically in the UV-A and UV-B range.[13] |
| Sample Matrix Effects | If your sample is not in pure water, other components in the matrix (e.g., organic matter, salts) can absorb UV light or scavenge reactive species, inhibiting the degradation.[14] Consider purifying your sample or running controls with the matrix components. |
| Low Dissolved Oxygen | Oxygen can play a role in the degradation process by forming reactive oxygen species.[15] Ensure your solution is well-aerated by gently stirring or bubbling air/oxygen through the solution before and during the experiment, if the protocol requires it. |
Issue 2: Problems with HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | This can be caused by column degradation, improper mobile phase pH, or interactions with active sites on the column.[16] Ensure the mobile phase pH is appropriate for the analyte. If the problem persists, try a new guard column or a new analytical column.[17] |
| Ghost Peaks or Baseline Noise | Contamination in the mobile phase, sample, or HPLC system can lead to extraneous peaks and an unstable baseline. Use HPLC-grade solvents and freshly prepared mobile phase. Flush the system thoroughly. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, flow rate, or column temperature can cause retention times to shift.[17] Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.[16] |
| Appearance of Unexpected Peaks | New peaks appearing in the chromatogram likely correspond to degradation products.[8] To identify these, collect fractions and analyze them using mass spectrometry (LC-MS or GC-MS). |
Experimental Protocols
Direct Photolysis of this compound in Aqueous Solution
This protocol is based on the OECD Guideline for Testing of Chemicals, No. 316 for direct photolysis.[7][18]
1. Materials and Reagents:
-
This compound (analytical standard)
-
HPLC-grade water
-
Buffer solutions (e.g., phosphate buffer) to control pH
-
Quartz reaction vessels
-
UV photoreactor with a suitable lamp (e.g., Xenon lamp with filters to simulate sunlight, or a specific wavelength UV lamp)
-
Stirring plate and stir bars
-
HPLC system with UV detector
-
LC-MS or GC-MS for product identification (optional)
2. Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in HPLC-grade water. From the stock solution, prepare the working solution at the desired concentration (e.g., 10 mg/L) in buffered HPLC-grade water.
-
Dark Control: Transfer an aliquot of the working solution to a quartz vessel, wrap it completely in aluminum foil to exclude light, and place it in the photoreactor alongside the samples to be irradiated. This will account for any degradation not caused by light (e.g., hydrolysis).
-
Photolysis: Transfer the working solution to several quartz reaction vessels. Place the vessels in the photoreactor.
-
Irradiation: Turn on the UV lamp and start a timer. Ensure the solution is continuously stirred.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction vessel. Also, take samples from the dark control at the beginning and end of the experiment.
-
Sample Analysis: Immediately analyze the samples by HPLC to determine the concentration of this compound. If desired, analyze samples by LC-MS or GC-MS to identify degradation products.
3. Data Analysis:
-
Plot the concentration of this compound as a function of irradiation time.
-
Determine the degradation kinetics (e.g., by fitting the data to a first-order or pseudo-first-order rate law).[19]
-
Calculate the degradation half-life (t1/2).
Quantitative Data Summary
The following table presents hypothetical quantitative data for the degradation of this compound based on typical values for similar nitrophenolic compounds. Actual experimental results may vary.
| Parameter | Value | Analytical Method |
| Initial Concentration | 10 mg/L | HPLC-UV |
| UV Lamp Wavelength | 254 nm | - |
| Pseudo-First-Order Rate Constant (k) | 0.01 - 0.1 min⁻¹ | HPLC-UV |
| Half-life (t₁/₂) | 7 - 70 min | HPLC-UV |
| Quantum Yield (Φ) | 0.01 - 0.05 | Spectrophotometry & HPLC-UV |
Visualizations
References
- 1. Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO) - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00053A [pubs.rsc.org]
- 2. Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO) - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 3. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]
- 5. Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Near-ultraviolet absorption cross sections of nitrophenols and their potential influence on tropospheric oxidation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New insight into photodegradation mechanisms, kinetics and health effects of p-nitrophenol by ozonation in polluted water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 19. Kinetics of nitrobenzene and 4-nitrophenol degradation by UV irradiation in the presence of nitrate and nitrite ions - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 3-Methyl-5-nitrophenol and 2-Methyl-5-nitrophenol for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the isomeric compounds 3-Methyl-5-nitrophenol and 2-Methyl-5-nitrophenol. The information is tailored for researchers, scientists, and professionals in drug development, offering a comparative analysis of their physicochemical properties, synthesis, applications, and available safety data.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and 2-Methyl-5-nitrophenol. While extensive experimental data is available for the 2-methyl isomer, some properties for the 3-methyl isomer are predicted values.
| Property | This compound | 2-Methyl-5-nitrophenol |
| CAS Number | 127818-58-0[1][2][3] | 5428-54-6[4][5] |
| Molecular Formula | C₇H₇NO₃[1][2] | C₇H₇NO₃[4][5] |
| Molecular Weight | 153.14 g/mol [1] | 153.14 g/mol [4] |
| Appearance | - | Yellow to brown crystalline solid[4] |
| Melting Point | Not available | 111-115 °C[4] |
| Boiling Point | 295.7 ± 28.0 °C at 760 mmHg (predicted) | 180 °C at 15 mmHg[4] |
| Density | 1.3 ± 0.1 g/cm³ (predicted) | ~1.320 g/cm³ (predicted)[4] |
| pKa | Not available | Not available |
| Solubility | Not available | Sparingly soluble in water[6] |
| LogP | 2.39 (predicted) | 1.8[5] |
Synthesis and Reactivity
2-Methyl-5-nitrophenol is commonly synthesized through two primary routes: the nitration of o-cresol or the diazotization of 2-methyl-5-nitroaniline.[7][8] The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups makes the aromatic ring susceptible to further electrophilic substitution. The nitro group can be reduced to an amino group, providing a pathway to a variety of derivatives.[4]
A detailed experimental protocol for the synthesis of 2-Methyl-5-nitrophenol from 2-methyl-5-nitroaniline is provided in the "Experimental Protocols" section.
This compound synthesis routes are not as extensively documented in readily available literature. However, a common method for the synthesis of m-nitrophenols involves the diazotization of the corresponding m-nitroaniline.[9] A general procedure for this type of synthesis is outlined in the "Experimental Protocols" section.
Applications in Research and Development
2-Methyl-5-nitrophenol serves as a versatile intermediate in various industrial and research applications:
-
Dye and Pigment Industry : It is a precursor for the synthesis of azo dyes.[4]
-
Pharmaceuticals and Agrochemicals : It is used as a building block in the synthesis of more complex molecules, including pyranocarbazole alkaloids which have shown biological activity.[10][11]
-
Corrosion Inhibition : It has applications as a corrosion inhibitor.
-
Hair Dyes : A primary application is as an intermediate in the synthesis of hair dye components, particularly 2-Methyl-5-aminophenol.[12]
Information on the specific applications of This compound is limited in the available scientific literature.
Biological Activity and Toxicity
The biological activities of these specific isomers are not extensively studied in a comparative manner. However, nitroaromatic compounds, in general, are known to exhibit a wide range of biological activities, including antibacterial and antineoplastic properties.[13] The toxicity of nitrophenols is a subject of concern, and they are often classified as harmful if swallowed, inhaled, or in contact with skin.[4][14][15]
For 2-Methyl-5-nitrophenol , GHS hazard statements indicate that it can be harmful if swallowed or inhaled, and may cause skin and eye irritation.[4][14] Specific toxicity data is limited.[4]
Experimental Protocols
Synthesis of 2-Methyl-5-nitrophenol from 2-Methyl-5-nitroaniline[7]
Materials:
-
2-methyl-5-nitroaniline
-
10% Sulfuric acid
-
Sodium nitrite
-
Concentrated sulfuric acid
-
Water
Procedure:
-
Dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of refluxing 10% sulfuric acid.
-
Cool the solution to 0 °C to allow the salt to separate out.
-
With continuous stirring, add 18 g of solid sodium nitrite in small portions.
-
Monitor the reaction for completion using a starch/KI test to detect the presence of nitrous acid.
-
Add the resulting diazonium solution at once to a vigorously refluxing solution of 800 ml of water and 400 ml of concentrated sulfuric acid.
-
Continue refluxing until the cessation of gas evolution.
-
A solid will precipitate out. Upon cooling to ambient temperature, collect the crude 2-methyl-5-nitrophenol by filtration and dry.
General Synthesis of this compound via Diazotization of 3-Methyl-5-nitroaniline (General Procedure)[9]
Materials:
-
3-methyl-5-nitroaniline
-
Concentrated sulfuric acid
-
Water
-
Sodium nitrite
-
Ice
Procedure:
-
Prepare a solution of 3-methyl-5-nitroaniline in a mixture of water and concentrated sulfuric acid, keeping the temperature low with the addition of crushed ice.
-
While stirring, add a solution of sodium nitrite in water dropwise, maintaining a low temperature to form the diazonium salt.
-
The diazonium salt solution is then slowly added to a boiling aqueous solution, often containing sulfuric acid.
-
The mixture is heated to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.
-
Upon cooling, the this compound product will precipitate and can be collected by filtration.
-
The crude product can be purified by recrystallization.
Comparative Analysis Workflow
The following diagram illustrates a logical workflow for a comparative analysis of this compound and 2-Methyl-5-nitrophenol, highlighting the current data availability.
Caption: Workflow for the comparative analysis of nitrophenol isomers.
Conclusion
This guide highlights the current state of knowledge regarding this compound and 2-Methyl-5-nitrophenol. While 2-Methyl-5-nitrophenol is a well-characterized compound with established synthesis routes and documented applications, there is a significant lack of experimental data for this compound. This presents an opportunity for further research to elucidate the properties, potential applications, and biological effects of this lesser-known isomer. Such studies would be valuable for a more complete understanding of the structure-activity relationships within this class of nitrophenols.
References
- 1. This compound | C7H7NO3 | CID 237552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pusl.lookchem.com [pusl.lookchem.com]
- 3. This compound | CAS#:127818-58-0 | Chemsrc [chemsrc.com]
- 4. Buy 2-Methyl-5-nitrophenol | 5428-54-6 [smolecule.com]
- 5. 2-Methyl-5-nitrophenol | C7H7NO3 | CID 93576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. prepchem.com [prepchem.com]
- 8. CN105837452A - Production method of 2-methyl-5-nitrophenol - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2-Methyl-5-nitrophenol | 5428-54-6 [chemicalbook.com]
- 11. shreedevamanichemopharma.com [shreedevamanichemopharma.com]
- 12. nbinno.com [nbinno.com]
- 13. mdpi.com [mdpi.com]
- 14. nbinno.com [nbinno.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Guide to Analytical Method Validation for Quantifying Nitrophenol Isomers
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of nitrophenol isomers (o-nitrophenol, m-nitrophenol, and p-nitrophenol). These compounds are of significant interest in environmental monitoring, toxicology, and pharmaceutical development due to their potential toxicity and use as intermediates in chemical synthesis.[1][2] The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry is objectively evaluated based on key validation parameters supported by experimental data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of nitrophenol isomers due to its robustness and versatility. Typically, reversed-phase columns are employed with UV detection.[1]
Quantitative Performance Data for HPLC Methods
| Analyte(s) | Linearity Range | LOD | LOQ | Precision (%RSD) | Recovery (%) | Reference |
| 2-Nitrophenol, 4-Nitrophenol | 5 - 200 ng/mL | 0.96 - 3.40 ng/mL | 3.21 - 11.33 ng/mL | < 15% (Intra- & Inter-day) | 90 - 112% | [3] |
| 4-Nitrophenol (PNP) & metabolites | 2.5 - 100 µM | Not Reported | 2.5 µM | < 5.5% | Not Reported | [4] |
| 3-Methyl-4-nitrophenol | 0.1 - 100 µg/mL | 0.03 µg/mL | 0.1 µg/mL | 1.8 - 7.5% | 92 - 105% | [1] |
Experimental Protocol: HPLC-UV for 2- and 4-Nitrophenol
This protocol is based on a validated method for the determination of nitrophenols in water samples.[3]
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a polymeric Lichrolut EN cartridge.
-
Load the water sample onto the cartridge. A preconcentration factor of 40 can be used for trace analysis.[3]
-
Wash the cartridge to remove interferences.
-
Elute the nitrophenols with a suitable organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions
-
Instrument: Standard HPLC system with a UV detector.
-
Column: Chromolith RP-18e (150 mm × 4.6 mm I.D.).[3]
-
Mobile Phase: Isocratic elution with 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v).[3]
-
Flow Rate: 3 mL/min.[3]
-
Detection: UV detection at the maximum absorbance wavelength for the analytes.
-
Internal Standard: 2-Chlorophenol can be used as an internal standard.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For nitrophenols, a derivatization step is often required to improve their volatility and thermal stability.[4][5]
Quantitative Performance Data for GC-MS Methods
| Analyte(s) | Linearity Range | LOD | LOQ | Precision (%RSD) | Recovery (%) | Reference |
| 3-Methyl-4-nitrophenol | 1 - 100 ng/mL | 0.3 ng/mL | 1 ng/mL | 3.5 - 8.2% | 88 - 102% | [1] |
| 2,4-Dinitrophenol | Not Specified (R² > 0.998) | Not Specified | Not Specified | < 10.7% (Intra- & Inter-assay) | 92.1% | [6] |
Experimental Protocol: GC-MS for 3-Methyl-4-nitrophenol (3M4NP)
This protocol describes a method for quantifying 3M4NP in aqueous samples, involving liquid-liquid extraction and derivatization.[5]
-
Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
-
Acidify 100 mL of the aqueous sample to pH < 3 with concentrated HCl.[5]
-
Extract the sample three times with 30 mL portions of dichloromethane in a separatory funnel.[5]
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.[5]
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.[5]
-
Transfer 100 µL of the extract to a GC vial and add 100 µL of N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[5]
-
Seal the vial and heat at 60°C for 30 minutes to form the TBDMS ether derivative.[5]
-
-
GC-MS Conditions
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column is typically used.[4]
-
Carrier Gas: Helium or hydrogen.[4]
-
Injection: Splitless injection for trace analysis.[4]
-
Derivatization: Required to convert nitrophenols into more volatile derivatives.[4]
-
Mass Spectrometry: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[4][5]
-
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and short analysis times for the determination of nitrophenol isomers.[7] It is particularly advantageous for its simplicity and low consumption of reagents.
Quantitative Performance Data for CE Methods
| Analyte(s) | Linearity Range | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |
| 3-Nitrophenol | Not Specified | 1.0 | 3.5 | 98% | [8] |
| o-, m-, p-Nitrophenol | Not Specified | 1.5, 2.5, 0.5 (µmol/L) | Not Specified | Not Specified | [9] |
Experimental Protocol: CE for 3-Nitrophenol
This protocol is based on a method combining solid-phase extraction with multi-walled carbon nanotubes (MWCNTs) and CE analysis.[8]
-
Sample Preparation: MWCNT-SPE
-
CE Conditions
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the simultaneous determination of nitrophenol isomers, often employing chemometric techniques to resolve overlapping spectra.[10][11][12]
Quantitative Performance Data for Spectrophotometric Methods
| Analyte(s) | Linearity Range (µg/mL) | Reference |
| m-Nitrophenol | 1.0 - 25.0 | [10][13] |
| o-Nitrophenol | 1.0 - 25.0 | [10][13] |
| p-Nitrophenol | 1.0 - 15.0 | [10][13] |
Experimental Protocol: Derivative UV-Vis Spectrophotometry
This protocol utilizes the first derivative of the density ratio spectra for the simultaneous determination of the three isomers without prior separation.[10][13]
-
Sample Preparation
-
Prepare standard solutions of each nitrophenol isomer.
-
For water samples, filtration may be required. The analysis is typically performed at a specific pH (e.g., pH 9.0) to ensure consistent spectral characteristics.[10]
-
-
Analytical Procedure
-
Instrument: UV-Vis spectrophotometer.
-
Measurement: Scan the absorbance of standards and samples over a defined wavelength range (e.g., 300-520 nm).[11][12]
-
Data Processing: Apply a derivative of the double-divisor-ratio spectra method to the absorbance data. Construct calibration curves by plotting the derivative signal at specific wavelengths against the concentration of each isomer.[13]
-
Quantification: Determine the concentration of each isomer in the sample from its corresponding calibration curve.
-
Workflow Visualizations
Caption: General workflow for sample preparation using Liquid-Liquid Extraction (LLE).
Caption: Workflow for the quantification of nitrophenol isomers using HPLC-UV.
Conclusion
The choice of an analytical method for quantifying nitrophenol isomers depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, available instrumentation, and cost.
-
HPLC-UV offers a robust and reliable method suitable for routine analysis in various matrices.[3]
-
GC-MS provides superior sensitivity and selectivity, making it ideal for trace-level detection, although it often requires a derivatization step.[1][5]
-
Capillary Electrophoresis is a fast and efficient technique that requires minimal sample and reagent volumes.[7]
-
UV-Vis Spectrophotometry , combined with chemometrics, is a simple, rapid, and inexpensive approach for simultaneous analysis without prior separation, but it may be less suitable for complex matrices.[10]
Proper method validation, including the determination of linearity, LOD, LOQ, precision, and accuracy, is crucial to ensure reliable and accurate quantification of nitrophenol isomers.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The separation and determination of nitrophenol isomers by high-performance capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi-Walled Carbon Nanotubes Solid-Phase Extraction and Capillary Electrophoresis Methods for the Analysis of 4-Cyanophenol and 3-Nitrophenol in Water [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Spectrophotometric simultaneous determination of nitrophenol isomers by orthogonal signal correction and partial least squares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. wjarr.com [wjarr.com]
Differentiating Methyl-Nitrophenol Isomers: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of constitutional isomers is a cornerstone of chemical research and pharmaceutical development. Subtle differences in the substitution patterns on an aromatic ring can lead to vastly different chemical, physical, and biological properties. This guide provides an objective comparison of spectroscopic techniques for the differentiation of methyl-nitrophenol isomers, supported by experimental data and detailed methodologies.
Introduction to Methyl-Nitrophenol Isomers
Methyl-nitrophenol isomers, with the chemical formula C₇H₇NO₃, consist of a phenol ring substituted with one methyl group and one nitro group. The relative positions of these substituents give rise to numerous isomers, each with a unique electronic environment and, consequently, a distinct spectroscopic fingerprint. Understanding these differences is crucial for quality control, reaction monitoring, and the elucidation of structure-activity relationships. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) to distinguish between these isomers.
Spectroscopic Data Comparison
The following tables summarize key quantitative data obtained from various spectroscopic analyses of representative methyl-nitrophenol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for isomer differentiation, as the chemical shifts of the protons and carbons are highly sensitive to their local electronic environment.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Methyl-Nitrophenol Isomers
| Isomer | -OH | Aromatic-H | -CH₃ | Solvent |
| 2-Methyl-3-nitrophenol | ~10.35 | 7.15-7.32 | ~2.25 | DMSO-d₆[1] |
| 2-Methyl-4-nitrophenol | - | - | - | - |
| 2-Methyl-5-nitrophenol | - | - | - | - |
| 3-Methyl-2-nitrophenol | ~10.1 | 6.72-7.28 | ~2.49 | CDCl₃[2] |
| 3-Methyl-4-nitrophenol | - | - | - | - |
| 4-Methyl-2-nitrophenol | - | - | - | - |
| 4-Methyl-3-nitrophenol | - | - | - | - |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Methyl-Nitrophenol Isomers
| Isomer | C-OH | C-NO₂ | C-CH₃ | Aromatic-C | Solvent |
| 2-Methyl-4-nitrophenol | - | - | - | - | - |
| 3-Methyl-4-nitrophenol | - | - | - | - | - |
| 4-Nitrophenol | 163.74 | 139.42 | - | 115.48, 125.86 | DMSO-d₆[4] |
Note: The chemical shifts of the carbon atoms directly attached to the hydroxyl, nitro, and methyl groups are particularly informative for identifying the substitution pattern.[5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule. The vibrational frequencies of the -OH, -NO₂, and C-H bonds can provide clues about the isomeric structure.
Table 3: Characteristic IR Absorption Bands (cm⁻¹) of Methyl-Nitrophenol Isomers
| Functional Group | Vibration | Typical Range (cm⁻¹) | Notes |
| -OH | O-H stretch | 3200-3600 | Broad due to hydrogen bonding.[7] |
| -NO₂ | Asymmetric N-O stretch | 1500-1560 | The position can be influenced by the electronic effects of the other substituents. |
| -NO₂ | Symmetric N-O stretch | 1335-1385 | |
| C-H (Aromatic) | C-H stretch | 3000-3100 | - |
| C-H (Methyl) | C-H stretch | 2850-2960 | - |
| C-H (Aromatic) | C-H out-of-plane bend | 750-900 | The pattern of these bands can be indicative of the substitution pattern on the benzene ring. |
For example, the FT-IR and FT-Raman spectra of 2-methyl-4-nitrophenol and 3-methyl-4-nitrophenol have been studied and show distinct differences based on the position of the methyl group.[8]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the electronic effects of the substituents.
Table 4: UV-Vis Absorption Maxima (λmax, nm) of Nitrophenol Isomers
| Isomer | λmax (nm) in Acidic Solution | λmax (nm) in Basic Solution |
| 2-Nitrophenol | 279, 351 | - |
| 3-Nitrophenol | 275, 340 | - |
| 4-Nitrophenol | - | - |
Note: The λmax values of nitrophenols are pH-dependent due to the deprotonation of the phenolic hydroxyl group. The deprotonated phenolate form generally exhibits a red shift (longer wavelength) in its λmax compared to the protonated form.[9][10] The nitro group extends the conjugated pi electron system of the benzene ring, affecting the energy levels of the pi electrons.[11][12]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns. While isomers have the same molecular weight, their fragmentation patterns can differ based on the stability of the resulting fragments.
Table 5: Key Fragmentation Data (m/z) for Methyl-Nitrophenol Isomers (Molecular Ion [M]⁺ at m/z = 153)
| Isomer | Key Fragment Ions (m/z) | Common Neutral Losses |
| 2-Methyl-5-nitrophenol | 153 | -NO₂ (46), -OH (17)[9] |
| 3-Methyl-2-nitrophenol | 153 | - |
| 4-Methyl-3-nitrophenol | 153 | - |
Note: The relative abundance of the fragment ions is a key differentiating feature. Common fragmentation pathways for nitrophenols include the loss of the nitro group (-NO₂) and the hydroxyl group (-OH).[9]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical shifts, splitting patterns, and number of unique protons and carbons.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the methyl-nitrophenol isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C experiments.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum.
-
Acquire the proton-decoupled ¹³C spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
FTIR Spectroscopy
Objective: To obtain the infrared spectrum to identify functional groups and gain insights into the substitution pattern.
Methodology:
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid methyl-nitrophenol sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[11]
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty ATR setup.[11]
-
-
Data Acquisition:
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Identify the wavenumbers of the major absorption bands.
-
Correlate the observed bands with known vibrational frequencies of functional groups.
-
UV-Vis Spectroscopy
Objective: To measure the UV-Vis absorption spectrum and determine the wavelength of maximum absorbance (λmax).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the methyl-nitrophenol isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Prepare a series of dilutions from the stock solution to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0).[13]
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the reference beam path.
-
-
Data Acquisition:
-
Fill a sample cuvette with the diluted sample solution.
-
Place the sample cuvette in the sample beam path.
-
Scan a range of wavelengths (e.g., 200-500 nm) to obtain the absorption spectrum.[14]
-
-
Data Processing:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Mass Spectrometry
Objective: To determine the molecular weight and analyze the fragmentation pattern of the isomers.
Methodology:
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids or via a gas chromatograph for volatile samples).
-
-
Ionization:
-
Ionize the sample using an appropriate method, such as Electron Ionization (EI).
-
-
Mass Analysis:
-
The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The detector records the abundance of ions at each m/z value.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern by identifying the major fragment ions and the corresponding neutral losses.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the general experimental workflow for spectroscopic analysis and the logical approach to differentiating methyl-nitrophenol isomers.
References
- 1. 2-Methyl-3-nitrophenol(5460-31-1) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Methyl-2-nitrophenol(4920-77-8) 1H NMR [m.chemicalbook.com]
- 3. 4-Methyl-3-nitrophenol(2042-14-0) 1H NMR [m.chemicalbook.com]
- 4. Phenol, 3-methyl-4-nitro- [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Methyl-3-nitrophenol [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buy 2-Methyl-5-nitrophenol | 5428-54-6 [smolecule.com]
- 10. 2-Methyl-4-nitrophenol(99-53-6) IR Spectrum [m.chemicalbook.com]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 12. 3-Methyl-2-nitrophenol | C7H7NO3 | CID 21026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 14. longdom.org [longdom.org]
Navigating Cross-Reactivity: A Comparative Guide for Nitrophenol Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of small molecules like nitrophenol derivatives is critical in various fields, including environmental monitoring, toxicology, and drug development. Immunoassays offer a high-throughput and sensitive method for such analyses, but their specificity can be challenged by cross-reactivity with structurally similar compounds. This guide provides a comparative overview of immunoassay performance for nitrophenol compounds, with a focus on understanding and evaluating cross-reactivity.
While specific data on the cross-reactivity of 3-Methyl-5-nitrophenol in commercially available immunoassays is not readily found in the public domain, we can draw valuable insights from studies on related isomers, such as 3-Methyl-4-nitrophenol (3M4NP), a key metabolite of the insecticide fenitrothion.[1] The principles and experimental approaches discussed herein are broadly applicable to assessing the cross-reactivity of any small molecule, including this compound, in an immunoassay.
Understanding Immunoassay Specificity and Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen.[2][3] However, antibodies may also bind to other molecules that share similar structural features, a phenomenon known as cross-reactivity.[2][3] This can lead to false-positive results or an overestimation of the target analyte's concentration.[2] The degree of cross-reactivity is a critical parameter for validating any immunoassay.[2]
Several factors can influence cross-reactivity, including the choice of monoclonal or polyclonal antibodies and the immunoassay format.[2][4][5] Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity compared to polyclonal antibodies.[2] The assay format, such as competitive ELISA versus sandwich ELISA, can also impact the observed cross-reactivity.[4][5]
Comparative Analysis of Nitrophenol Cross-Reactivity
Although specific data for this compound is limited, studies on other nitrophenol derivatives provide a framework for comparison. For instance, an ELISA developed for 4-nitrophenol has shown some degree of cross-reactivity with 3-Methyl-4-nitrophenol.[1] This suggests that antibodies raised against one nitrophenol isomer are likely to exhibit some level of binding to other isomers.
To illustrate the concept, the following table presents hypothetical cross-reactivity data for an immunoassay targeting a specific nitrophenol. The values are for illustrative purposes and would need to be determined experimentally for a this compound-specific assay.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | (Target Analyte) | 10 | 100 |
| 3-Methyl-4-nitrophenol | (Structurally Similar) | 50 | 20 |
| 4-Nitrophenol | (Structurally Similar) | 100 | 10 |
| 2,4-Dinitrophenol | (Structurally Dissimilar) | >1000 | <1 |
| Phenol | (Structurally Dissimilar) | >1000 | <1 |
Table 1: Hypothetical Cross-Reactivity of a this compound Immunoassay. The IC50 value is the concentration of the analyte that causes 50% inhibition of the signal. Cross-reactivity is calculated as: (IC50 of target analyte / IC50 of cross-reactant) x 100.
Alternative Analytical Methods
For confirmatory analysis and to overcome the limitations of immunoassay cross-reactivity, alternative methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are often employed.[1] These techniques offer higher specificity and can accurately quantify individual isomers in a complex mixture.[1]
| Method | Principle | Specificity | Throughput | Cost |
| Immunoassay | Antibody-antigen binding | Moderate | High | Low |
| HPLC-UV | Separation by polarity, UV detection | High | Medium | Medium |
| GC-MS | Separation by volatility, mass detection | Very High | Low | High |
Table 2: Comparison of Analytical Methods for Nitrophenol Detection.
Experimental Protocols
A crucial aspect of immunoassay validation is the experimental determination of cross-reactivity. A standard protocol for this involves a competitive immunoassay format.
Protocol: Competitive ELISA for Cross-Reactivity Assessment
1. Reagents and Materials:
-
Microtiter plates coated with a conjugate of the target analyte (e.g., this compound-protein conjugate).
-
Specific antibody against the target analyte.
-
Standard solutions of the target analyte (this compound).
-
Standard solutions of potentially cross-reacting compounds.
-
Enzyme-labeled secondary antibody.
-
Substrate solution (e.g., p-Nitrophenyl Phosphate (pNPP) for alkaline phosphatase).[6]
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Stop solution (e.g., 3M NaOH for pNPP).
2. Procedure:
-
Add standard solutions of the target analyte or potential cross-reactants at various concentrations to the wells of the coated microtiter plate.
-
Add a fixed concentration of the specific primary antibody to each well.
-
Incubate to allow for competitive binding between the free analyte/cross-reactant and the coated analyte for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme-labeled secondary antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP).[6]
3. Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the target analyte.
-
Determine the IC50 value for the target analyte.
-
For each potential cross-reactant, plot a similar inhibition curve and determine its IC50 value.
-
Calculate the percent cross-reactivity for each compound using the formula mentioned previously.
Visualizing the Workflow
The following diagrams illustrate the principle of a competitive immunoassay and the workflow for assessing cross-reactivity.
Caption: Principle of a competitive immunoassay for cross-reactivity testing.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
References
A Comparative Guide to HPLC and GC-MS for Nitrophenol Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of nitrophenols, the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical decision that influences sensitivity, selectivity, and overall workflow efficiency. This guide provides an objective comparison of these two powerful analytical techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for your specific analytical needs.
At a Glance: Key Performance Metrics
The selection of an analytical technique for nitrophenol analysis is often dictated by the required sensitivity, the complexity of the sample matrix, and the specific nitrophenols of interest. Below is a summary of typical performance characteristics for HPLC and GC-MS in the analysis of nitrophenols.
| Performance Metric | HPLC with UV-Vis Detection | GC-MS (with Derivatization) |
| Linearity Range | 5 - 200 ng/mL[1] | 1 - 100 µg/L[2] |
| Limit of Detection (LOD) | 0.02 - 0.15 ng/mL[1] | 0.1 - 10 µg/L[2] |
| Limit of Quantification (LOQ) | 0.07 - 0.51 ng/mL[1] | 2.5 µM (for 4-nitrophenol)[3][4][5] |
| Precision (%RSD) | < 15% (Intra- & Inter-day)[1][6] | < 10.7% (Intra-assay)[7] |
| Recovery | 90 - 112%[1][6] | Not explicitly stated in the provided results |
| Analysis Time | < 4 minutes[6] | Typically longer due to derivatization |
| Derivatization Required? | No | Yes[1][2] |
Principles and Applicability
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, such as nitrophenols.[8][9][10][11] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. For nitrophenol analysis, HPLC is often coupled with a UV-Vis detector, as these compounds exhibit strong absorbance in the UV region. The primary advantage of HPLC for this application is that it does not require a derivatization step, simplifying sample preparation and reducing analysis time.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[8][9] However, due to the polar nature and relatively low volatility of nitrophenols, a derivatization step is typically required to convert them into more volatile and thermally stable analogues suitable for GC analysis.[1][2] This is often achieved through silylation. The mass spectrometer provides definitive identification and quantification, offering high selectivity, especially when operated in Selected Ion Monitoring (SIM) mode.
Experimental Protocols
HPLC-UV Analysis of Nitrophenols
This protocol describes a general method for the analysis of nitrophenols in aqueous samples using HPLC with UV detection.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a polymeric solid-phase extraction (SPE) cartridge by passing methanol followed by deionized water.
-
Load the aqueous sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the nitrophenols with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
2. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of a buffered aqueous solution (e.g., 50 mM acetate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile) in a ratio of 80:20 (v/v).[6]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: 40°C.[1]
-
Detection: UV-Vis detector at the wavelength of maximum absorbance for the target nitrophenols (e.g., 290 nm for 4-nitrophenol).[3]
3. Calibration
-
Prepare a series of calibration standards of the target nitrophenols in the mobile phase.
-
Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
GC-MS Analysis of Nitrophenols
This protocol outlines a general method for the analysis of nitrophenols in aqueous samples using GC-MS following a derivatization step.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Acidify the aqueous sample to a pH below 3 with a suitable acid (e.g., HCl).
-
Extract the nitrophenols from the aqueous sample using an organic solvent (e.g., dichloromethane) in a separatory funnel.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen.
2. Derivatization
-
Transfer a known volume of the concentrated extract to a reaction vial.
-
Add a silylating agent, such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[2]
-
Seal the vial and heat at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.[2]
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or hydrogen.[1]
-
Injection Mode: Splitless injection for trace analysis.[1]
-
Oven Temperature Program: A suitable temperature program to separate the derivatized nitrophenols.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[1][2]
4. Calibration
-
Prepare a series of calibration standards of the target nitrophenols.
-
Derivatize the standards using the same procedure as the samples.
-
Analyze the derivatized standards by GC-MS and construct a calibration curve by plotting the peak area of the target ion against the concentration.
Method Comparison and Recommendations
| Feature | HPLC | GC-MS |
| Sample Volatility | Suitable for non-volatile compounds. | Requires volatile or semi-volatile compounds; derivatization is necessary for nitrophenols.[9] |
| Thermal Stability | Ideal for thermally labile compounds.[11] | Analytes must be thermally stable; derivatization can improve stability. |
| Sample Preparation | Simpler, often involving SPE. | More complex, requiring LLE and a chemical derivatization step.[1] |
| Sensitivity | High sensitivity, with LODs in the ng/mL to pg/mL range.[1] | Excellent sensitivity, especially in SIM mode, with LODs in the µg/L to ng/L range.[2] |
| Selectivity | Good selectivity with UV detection, but co-eluting compounds can interfere. | High selectivity due to mass analysis, minimizing interferences.[1] |
| Cost | Generally lower instrument and operational costs. | Higher initial instrument cost and potentially higher operational costs. |
Recommendations:
-
For routine analysis and high-throughput screening: HPLC with UV detection is often the preferred method due to its simpler sample preparation, faster analysis times, and lower cost. It is particularly well-suited for samples with relatively high concentrations of nitrophenols.
-
For trace-level analysis and complex matrices: GC-MS is the superior choice when high sensitivity and selectivity are paramount. The derivatization step, while adding complexity, allows for the detection of nitrophenols at very low concentrations and provides a higher degree of confidence in compound identification, which is crucial in regulatory and research settings.
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 10. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 11. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to the Computational Analysis of Nitrophenol Isomer Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of nitrophenol isomers (ortho-, meta-, and para-) based on computational analysis. It summarizes key quantitative data from theoretical studies, outlines the detailed methodologies employed, and offers visual representations of the computational workflow to support research and development in related fields.
Introduction to Nitrophenol Isomers and Reactivity
Nitrophenols are a class of organic compounds that feature both a hydroxyl (-OH) and a nitro (-NO₂) group attached to a benzene ring. The relative positions of these two groups give rise to three structural isomers: 2-nitrophenol (ortho-), 3-nitrophenol (meta-), and 4-nitrophenol (para-). These compounds are significant precursors and intermediates in the manufacturing of pharmaceuticals, pesticides, explosives, and dyes.[1] Consequently, their reactivity is of great interest, both for synthetic applications and for understanding their environmental impact and toxicology.
Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for predicting and elucidating the chemical behavior of molecules.[2] By calculating various electronic and structural properties, these methods provide deep insights into the factors governing the reactivity of the nitrophenol isomers.
Principles of Reactivity in Nitrophenol Isomers
The reactivity of nitrophenol isomers is primarily governed by the electronic effects of the nitro group, which is strongly electron-withdrawing. This influence is exerted through two main mechanisms:
-
Inductive Effect (-I): The electronegative nitro group pulls electron density through the sigma (σ) bonds of the benzene ring. This effect decreases with distance.
-
Mesomeric or Resonance Effect (-M or -R): The nitro group can withdraw electron density through the pi (π) system of the benzene ring via resonance. This effect is only operative when the nitro group is in the ortho or para position relative to the hydroxyl group.[3][4]
The interplay of these effects determines the acidity (a key measure of reactivity for phenols), the stability of intermediates, and the susceptibility of the isomers to chemical reactions. For the meta isomer, only the weaker -I effect influences the hydroxyl group, whereas the ortho and para isomers are affected by both the strong -I and -M effects.[3][4]
Comparative Data on Reactivity Descriptors
Computational studies provide quantitative metrics to compare the isomers. The most common descriptors include acidity (pKa) and parameters derived from Frontier Molecular Orbital (FMO) theory, such as the HOMO-LUMO energy gap. A lower pKa indicates a stronger acid, while a smaller HOMO-LUMO gap generally signifies higher chemical reactivity.[5][6]
| Isomer | Experimental pKa | Calculated HOMO-LUMO Gap (ΔE) | Analysis of Reactivity |
| 4-Nitrophenol (para) | ~7.15[7][8] | 4.36 eV | Most Acidic/Reactive. The phenoxide conjugate base is strongly stabilized by both the -I and -M effects of the nitro group, which delocalizes the negative charge across the entire molecule.[3][8] This significant stabilization facilitates the loss of a proton. |
| 2-Nitrophenol (ortho) | ~7.23[7] | 4.03 eV[9] | Highly Acidic/Reactive. The phenoxide is also stabilized by -I and -M effects. However, its acidity is slightly less than the para isomer due to intramolecular hydrogen bonding between the adjacent -OH and -NO₂ groups.[3][4] This interaction stabilizes the protonated form, making the proton slightly more difficult to remove.[3][7] |
| 3-Nitrophenol (meta) | ~8.40[7][10] | Not available in a directly comparable study | Least Acidic/Reactive. The nitro group at the meta position cannot exert its strong -M effect to delocalize the negative charge of the phenoxide ion.[3][8] Reactivity is influenced only by the weaker -I effect, leading to significantly lower acidity compared to the ortho and para isomers.[3] |
Note: The HOMO-LUMO gap values are sourced from different studies using distinct computational levels (p-nitrophenol at B3LYP/6-311G(d,p) and o-nitrophenol at B3LYP/6-311++G[9]) and are presented for illustrative purposes.
Methodologies and Protocols
The data presented in this guide are derived from established computational and experimental protocols.
Computational Protocol: Density Functional Theory (DFT)
A typical computational workflow for analyzing the reactivity of nitrophenol isomers involves the following steps:
-
Structure Optimization: The initial 3D structure of each isomer is optimized to find its lowest energy conformation. This is most commonly performed using DFT with a hybrid functional like B3LYP.[1][11]
-
Basis Set Selection: A suitable basis set, which describes the atomic orbitals, is chosen. The Pople-style basis sets, such as 6-311G(d,p) or 6-311++G**, are frequently employed for this class of molecules as they provide a good balance of accuracy and computational cost.[1][9]
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Electronic properties are calculated from the optimized structure. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Derivation of Reactivity Descriptors: Global reactivity descriptors are derived from the HOMO and LUMO energies. These include:
-
Energy Gap (ΔE): ΔE = ELUMO - EHOMO
-
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2
-
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. Studies indicate that 2-nitrophenol possesses a high electrophilicity index, suggesting it readily accepts electrons in reactions.[1][12]
-
-
Software: These calculations are typically carried out using quantum chemistry software packages like Gaussian.[1][9]
Experimental Validation Protocols
Computational findings are often validated against experimental data. Key techniques include:
-
UV/Visible Spectrophotometry: This method is used to experimentally determine the pKa values of the isomers by monitoring changes in their absorption spectra at different pH levels.[13]
-
Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational frequencies of the molecules. Experimental spectra can be compared with computationally predicted frequencies to validate the optimized molecular structures, particularly the presence and strength of intramolecular hydrogen bonding in 2-nitrophenol.[9]
Visualizing the Computational Workflow
The following diagram illustrates the logical steps involved in the computational analysis of nitrophenol isomer reactivity.
Caption: A flowchart of the typical DFT-based computational procedure for assessing and comparing the chemical reactivity of nitrophenol isomers.
Conclusion
Computational analysis consistently supports the experimentally observed reactivity trend of nitrophenol isomers: para > ortho > meta . This order is a direct consequence of the position-dependent electronic effects of the nitro substituent. The para and ortho isomers are significantly more acidic and reactive than the meta isomer due to the powerful electron-withdrawing resonance effect, which stabilizes their conjugate bases. The slightly lower acidity of the ortho isomer compared to the para isomer is attributed to intramolecular hydrogen bonding.
DFT calculations provide a robust framework for quantifying these differences through descriptors like the HOMO-LUMO gap and electrophilicity, offering predictive power that is invaluable for drug design, materials science, and environmental risk assessment.
References
- 1. rjpn.org [rjpn.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. quora.com [quora.com]
- 4. The correct order of decreasing acidity of nitrophenols class 12 chemistry CBSE [vedantu.com]
- 5. growingscience.com [growingscience.com]
- 6. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. longdom.org [longdom.org]
- 10. p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph... | Study Prep in Pearson+ [pearson.com]
- 11. researchgate.net [researchgate.net]
- 12. THEORETICAL EVALUATION OF CHEMICAL REACTIVITY OF PHENOL, 2-AMINOPHENOL AND 2-NITROPHENOL BY DFT | INTERNATIONAL JOURNAL OF CURRENT SCIENCE [rjpn.org]
- 13. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
Validating 3-Methyl-4-nitrophenol as a Superior Biomarker for Fenitrothion Exposure: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate assessment of exposure to organophosphate pesticides is critical. This guide provides a comprehensive validation of 3-Methyl-4-nitrophenol (3M4NP) as a highly sensitive and specific biomarker for exposure to fenitrothion, a widely used insecticide. Through a detailed comparison with traditional biomarkers—cholinesterase activity and urinary dialkylphosphates (DAPs)—supported by experimental data, this document establishes 3M4NP as a superior tool for precise exposure assessment.
Fenitrothion is metabolized in the body, and the detection of its metabolites serves as a reliable indicator of exposure. Among these, 3-Methyl-4-nitrophenol, a specific metabolite of fenitrothion, has emerged as a robust biomarker, particularly for low-level exposures.[1] This guide delves into the quantitative data, experimental protocols, and underlying biochemical pathways to provide a clear comparison of the available biomarkers.
Comparative Analysis of Biomarkers for Fenitrothion Exposure
The choice of a biomarker is contingent on its sensitivity, specificity, and the correlation of its measured levels with the extent of exposure. The following tables summarize the performance of 3-Methyl-4-nitrophenol in comparison to blood cholinesterase inhibition and urinary dialkylphosphates.
Table 1: Performance Characteristics of Fenitrothion Exposure Biomarkers
| Biomarker | Type | Matrix | Key Performance Characteristics | Limitations |
| 3-Methyl-4-nitrophenol (3M4NP) | Specific Metabolite | Urine | High Specificity: A direct metabolite of fenitrothion, ensuring that its presence is a clear indicator of exposure to the parent compound.[1] High Sensitivity: Detectable at very low exposure levels. Studies on fenitrothion sprayers have shown significantly higher urinary 3M4NP concentrations compared to control groups, even when cholinesterase activity was not significantly inhibited.[1][2] | Shorter biological half-life compared to cholinesterase inhibition, reflecting more recent exposure.[1] |
| Blood Cholinesterase (AChE and BChE) Activity | Effect Biomarker | Blood (Plasma, Erythrocytes) | Established Method: Widely used for monitoring organophosphate exposure.[2][3][4][5] Reflects Toxicological Effect: Measures the actual physiological effect of fenitrothion on the nervous system.[3][5] | Low Sensitivity: Insensitive to low-level exposures that may not cause significant enzyme inhibition.[1] Lack of Specificity: Inhibition can be caused by various organophosphate and carbamate pesticides.[4][6] Inter-individual Variability: Baseline levels can vary significantly among individuals.[6] |
| Urinary Dialkylphosphates (DAPs) | Non-specific Metabolites | Urine | Broad Applicability: Can indicate exposure to a wide range of organophosphate pesticides.[7][8][9] Good for General Screening: Useful for assessing cumulative exposure to multiple organophosphates. | Lack of Specificity: Not specific to fenitrothion, making it difficult to attribute exposure to a single source.[1] Potential for Contamination: Can be present in the environment, leading to false positives. |
Table 2: Quantitative Comparison of Analytical Methods
| Analyte | Analytical Method | Matrix | Limit of Detection (LOD) | Reported Concentrations in Exposed Individuals (Geometric Mean) |
| 3-Methyl-4-nitrophenol (3M4NP) | GC-MS | Urine | 0.3 µg/L[2] | 28.8 µg/g creatinine (summer sprayers)[2] |
| HPLC | Urine | 0.87 µg/mL[10] | 31.11 µg/mL (in mice urine after oral administration)[10] | |
| Dialkylphosphates (DAPs) | GC-MS | Urine | 0.1 to 0.15 ng/mL[7] | Varies depending on specific DAP and exposure scenario. |
| UFLC-MS/MS | Urine | 0.0201 to 0.0697 ng/mL[9] | Not specified. | |
| Cholinesterase Activity | Photometric (Ellman's method) | Blood | Not applicable (measures enzyme activity) | A decrease of 20-30% from baseline suggests exposure.[6] |
| Micro-electrometric | Whole Blood | Not applicable (measures pH change) | Not specified.[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of biomarkers. This section outlines the key experimental protocols for the determination of 3-Methyl-4-nitrophenol, cholinesterase activity, and dialkylphosphates.
Protocol 1: Quantification of Urinary 3-Methyl-4-nitrophenol by GC-MS
This method allows for the sensitive quantification of both free and conjugated 3M4NP.[2]
-
Sample Preparation:
-
To 1 mL of urine, add β-glucuronidase/sulfatase to hydrolyze conjugated metabolites.
-
Incubate the mixture to ensure complete hydrolysis.
-
Acidify the sample and perform a liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness.
-
-
Derivatization:
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.
-
Use a suitable capillary column for separation.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high selectivity and sensitivity.
-
Quantify 3M4NP by comparing the peak area to a calibration curve prepared with derivatized standards.[12]
-
Protocol 2: Measurement of Blood Cholinesterase Activity (Ellman's Method)
This is a widely used colorimetric method for determining cholinesterase activity.[13]
-
Sample Preparation:
-
Dilute whole blood or plasma samples in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
-
Enzymatic Reaction:
-
Add the diluted sample to a reaction mixture containing 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Initiate the reaction by adding the substrate, acetylthiocholine (or butyrylthiocholine for BChE).
-
-
Spectrophotometric Measurement:
-
The hydrolysis of the substrate by cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the rate of color formation by monitoring the absorbance at 412 nm over time using a spectrophotometer.[13]
-
-
Calculation:
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.
-
Protocol 3: Analysis of Urinary Dialkylphosphates (DAPs) by GC-MS
This protocol describes a common method for the analysis of six major DAP metabolites.[7]
-
Sample Preparation:
-
Use automated solid-phase extraction (SPE) to isolate the DAPs from the urine matrix.[7]
-
-
Derivatization:
-
Derivatize the extracted DAPs with pentafluorobenzyl bromide (PFBBr) to form their corresponding pentafluorobenzyl esters, which are more volatile and suitable for GC analysis.[14]
-
-
GC-MS Analysis:
-
Analyze the derivatized samples using GC-MS.
-
Quantify the individual DAPs using an internal standard and a calibration curve.[7]
-
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of fenitrothion and typical experimental workflows for biomarker analysis.
Metabolic pathway of fenitrothion.
Experimental workflows for biomarker analysis.
Conclusion
The evidence strongly supports the use of urinary 3-Methyl-4-nitrophenol as a reliable and sensitive biomarker for assessing exposure to fenitrothion. Its high specificity to the parent compound offers a distinct advantage over non-specific biomarkers like dialkylphosphates and effect biomarkers such as cholinesterase activity, especially in scenarios of low-level environmental or occupational exposure.[1] For researchers and professionals in drug development and toxicology, the adoption of 3M4NP as a primary biomarker for fenitrothion exposure will lead to more accurate risk assessments and a better understanding of the toxicokinetics of this widely used pesticide.
References
- 1. benchchem.com [benchchem.com]
- 2. New analytical method for sensitive quantification of urinary 3-methyl-4-nitrophenol to assess fenitrothion exposure in general population and occupational sprayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]
- 4. cienciadigital.org [cienciadigital.org]
- 5. Acetylcholinesterase as a Biomarker in Environmental and Occupational Medicine: New Insights and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of Biomarkers and Analytical Methods for Organophosphate Pesticides and Applicability to Nerve Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. phmethods.net [phmethods.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
A Comparative Guide to Inter-Laboratory Analysis of 3-Methyl-5-nitrophenol
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of 3-Methyl-5-nitrophenol, a significant compound in various industrial and environmental contexts. Due to the limited availability of direct inter-laboratory comparison studies for this specific analyte, this document synthesizes established analytical methodologies for similar nitroaromatic compounds and outlines a proposed study design. The content is intended for researchers, scientists, and drug development professionals to establish robust and comparable analytical methods.
The primary analytical techniques suitable for the determination of this compound include High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). This guide will compare these two methods and provide detailed experimental protocols.
Data Presentation: A Proposed Inter-Laboratory Comparison
The following tables present illustrative performance data for the analysis of this compound using HPLC-UV and GC-MS. This data is based on typical performance characteristics observed for similar phenolic and nitroaromatic compounds in proficiency testing and method validation studies and serves as a benchmark for laboratories participating in a comparison study.
Table 1: Illustrative Inter-Laboratory Performance Data for this compound Analysis
| Parameter | HPLC-UV | GC-MS |
| Precision (Inter-laboratory CV%) | 7.5% | 6.8% |
| Accuracy (Mean % Recovery) | 97.5% | 98.2% |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.05 |
| Analysis Time per Sample (minutes) | 15 | 20 |
| Sample Preparation Complexity | Low to Medium | Medium to High |
| Matrix Effect Susceptibility | Medium | Low |
Table 2: Comparison of Key Validation Parameters for Proposed Methods
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.995 | > 0.998 |
| Repeatability (Intra-laboratory RSD%) | < 3% | < 2.5% |
| Reproducibility (Inter-laboratory RSD%) | < 8% | < 7% |
| Specificity / Selectivity | Good | Excellent |
Experimental Protocols
Detailed methodologies for the two primary analytical approaches are provided below. Participating laboratories should perform a single-laboratory validation of their chosen method before engaging in an inter-laboratory comparison.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely accessible technique for the quantification of this compound.
1. Sample Preparation: Liquid-Liquid Extraction
-
Acidify the aqueous sample (e.g., environmental water sample, diluted biological fluid) with a suitable acid.
-
Extract the analyte using an appropriate organic solvent such as ethyl acetate.
-
Separate the organic phase. A separatory funnel is recommended for efficient phase separation.
-
Repeat the extraction to ensure complete recovery of the analyte.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. Chromatographic Conditions
-
Instrument: Standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40, v/v) is a common starting point.[1] The composition may be adjusted to optimize separation.
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be used (e.g., around 270 nm).[1]
-
Injection Volume: 10 µL.[1]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for trace-level detection and confirmation. A derivatization step may be necessary to improve the volatility and chromatographic performance of this compound.
1. Sample Preparation and Derivatization
-
Perform a liquid-liquid extraction as described for the HPLC-UV method.
-
After evaporating the organic extract, add a derivatizing agent (e.g., silylation reagent like BSTFA) to convert the phenolic hydroxyl group to a more volatile silyl ether.
-
Heat the mixture to ensure complete derivatization.
-
The derivatized sample is then ready for GC-MS analysis.
2. GC-MS Conditions
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms).
-
Carrier Gas: Helium or hydrogen.
-
Injector: Splitless injection is common for trace analysis.
-
Oven Temperature Program: A suitable temperature gradient should be optimized to separate the analyte from any matrix components.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound can be used to enhance sensitivity and selectivity.
Visualizations
The following diagrams illustrate the proposed workflow for an inter-laboratory comparison study and the analytical workflow for this compound.
References
A Comparative Guide to the Synthetic Routes of 3-Methyl-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the viable synthetic pathways for the production of 3-Methyl-5-nitrophenol, a key intermediate in various chemical syntheses. The information presented is curated for professionals in the fields of chemical research and drug development, with a focus on providing actionable experimental data and clear, comparative analysis.
Introduction
This compound is a valuable chemical building block. Its synthesis, however, presents challenges in achieving high purity and yield due to the potential for isomer formation. This guide evaluates the most practical synthetic strategies, moving beyond the problematic direct nitration of m-cresol, which is known for its lack of selectivity and the production of a complex mixture of isomers. The most reliable and selective method proceeds through the formation of a key intermediate, 3-amino-5-methylphenol. Two primary pathways for the synthesis of this intermediate are considered here: one starting from 3,5-dinitrotoluene and another from orcinol.
Comparative Analysis of Synthetic Routes
The most promising and well-documented route to this compound involves a multi-step synthesis. The direct nitration of 3-methylphenol (m-cresol) is generally avoided due to the formation of multiple isomers that are difficult to separate, leading to low yields of the desired product. Therefore, this guide focuses on a more strategic approach involving the synthesis of a key precursor, 3-amino-5-methylphenol, followed by its conversion to the target molecule.
Pathway 1: Synthesis from 3,5-Dinitrotoluene
This pathway is a robust and selective method for preparing this compound. It involves two main transformations: the selective reduction of one nitro group of 3,5-dinitrotoluene, followed by the diazotization of the resulting amino group and subsequent hydrolysis.
Logical Workflow for Pathway 1
Caption: Synthetic workflow from 3,5-Dinitrotoluene.
Pathway 2: Synthesis from Orcinol
An alternative, though less detailed in readily available literature for this specific target, starts from orcinol (3,5-dihydroxytoluene). This pathway would likely involve selective functional group manipulation to introduce the nitro and amino groups at the desired positions.
Conceptual Workflow for Pathway 2
Caption: Conceptual synthetic workflow from Orcinol.
Quantitative Data Summary
The following table summarizes the key quantitative data for the most viable synthetic route (Pathway 1).
| Step | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) |
| 1. Selective Reduction | 3,5-Dinitrotoluene | Sodium hydrogen sulfide (NaSH) | Methanol, gentle reflux | ~50-60 | >95 |
| 2. Diazotization and Hydrolysis | 3-Amino-5-nitrotoluene | 1. NaNO₂, H₂SO₄2. H₂O | 1. 0-5 °C2. Boiling aqueous acid | 81-86 | >98 |
Detailed Experimental Protocols
Pathway 1: From 3,5-Dinitrotoluene
Step 1: Selective Reduction of 3,5-Dinitrotoluene to 3-Amino-5-nitrotoluene
This procedure is adapted from the selective reduction of a similar dinitroaromatic compound.[1]
-
Reagents and Materials:
-
3,5-Dinitrotoluene
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Ice bath
-
-
Procedure:
-
In a beaker, prepare the sodium hydrogen sulfide (NaSH) reducing agent. Dissolve sodium sulfide nonahydrate in water. To this solution, slowly add sodium bicarbonate in small portions with constant stirring. After the dissolution of the bicarbonate, cool the beaker in an ice bath to below 20 °C. Add methanol to this solution, which will cause the precipitation of sodium carbonate.
-
In a 250 mL round-bottom flask, dissolve 3,5-dinitrotoluene (e.g., 0.1 mol) in methanol with stirring. Heat the mixture gently to ensure complete dissolution.
-
Attach a reflux condenser to the flask and bring the solution to a gentle reflux.
-
Slowly add the prepared methanolic solution of sodium hydrogen sulfide to the refluxing solution of 3,5-dinitrotoluene. An immediate color change should be observed, indicating the start of the reduction.
-
Continue the reflux for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it into a beaker containing ice water. This will cause the precipitation of the crude 3-amino-5-nitrotoluene.
-
Collect the precipitate by vacuum filtration and wash it several times with cold distilled water to remove impurities.
-
The crude product can be purified by recrystallization from a hot aqueous methanol solution. A yield of approximately 3.5 g from 6.7 g of starting material has been reported for a similar reaction.[1]
-
Step 2: Diazotization of 3-Amino-5-nitrotoluene and Hydrolysis to this compound
This procedure is adapted from the well-established Organic Syntheses procedure for the preparation of m-nitrophenol from m-nitroaniline.[2]
-
Reagents and Materials:
-
3-Amino-5-nitrotoluene
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Water
-
Ice
-
Large beakers (e.g., 4 L and 5 L)
-
Round-bottom flask (e.g., 5 L)
-
Separatory funnel
-
Stirring apparatus
-
Heating apparatus
-
-
Procedure:
-
In a large beaker, place finely powdered 3-amino-5-nitrotoluene (e.g., 1.5 moles).
-
Prepare a cold mixture of water and concentrated sulfuric acid and add it to the 3-amino-5-nitrotoluene with stirring. Then, add a significant amount of crushed ice to the mixture.
-
Once a homogeneous mixture is obtained, rapidly add a solution of sodium nitrite in water through a separatory funnel, keeping the tip of the funnel below the surface of the liquid. The temperature during this diazotization step should be maintained between 0–5 °C. Continue the addition until a permanent color is given to starch-iodide paper.
-
Continue stirring for an additional 5-10 minutes, then allow the mixture to settle. The m-nitrobenzenediazonium sulfate analog will settle at the bottom.
-
In a separate large round-bottom flask, prepare a boiling solution of concentrated sulfuric acid and water (heat to approximately 160 °C).
-
Add the supernatant from the diazotization mixture to the boiling acid solution at a rate that maintains vigorous boiling.
-
Then, add the crystalline diazonium salt in small portions to control the evolution of nitrogen gas and prevent excessive foaming.
-
Continue boiling for a few more minutes after the addition is complete.
-
Pour the hot reaction mixture into a large beaker set in running cold water and stir vigorously to obtain a homogeneous crystal magma.
-
Once completely cold, filter the this compound, press it thoroughly, and wash with several portions of iced water.
-
Dry the product on filter paper in a warm room. The expected yield is in the range of 81–86%.[2]
-
The crude product can be purified by distillation under reduced pressure.
-
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Methyl-5-nitrophenol: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 3-Methyl-5-nitrophenol, a compound requiring careful management due to its potential hazards. Adherence to these protocols is critical for protecting personnel and the environment.
Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and similar nitroaromatic compounds. This information is typically found in the Safety Data Sheet (SDS). While an SDS for this compound was not specifically retrieved, data for analogous compounds like 2-Methyl-5-nitrophenol and 3-nitrophenol indicate several key hazards.
Hazard Classification Summary
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | Protective gloves, lab coat, eye protection/face protection.[2] |
| Acute Dermal Toxicity | Toxic or harmful in contact with skin.[1][2] | Protective gloves, lab coat. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Protective gloves. |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[1][2] | Chemical safety goggles or face shield.[2] |
| Acute Inhalation Toxicity | Harmful if inhaled.[1][2] | Use only in a chemical fume hood or well-ventilated area.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste, in accordance with federal and state regulations such as the Resource Conservation and Recovery Act (RCRA).[3][4][5] This "cradle-to-grave" approach ensures that hazardous waste is managed safely from its generation to its final disposal.[5][6]
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Any material contaminated with this compound must be considered hazardous waste.[7]
-
Segregation: Do not mix this compound waste with other waste streams. Keep it separate from incompatible materials, especially strong oxidizing agents and strong bases.[2][8]
2. Containerization:
-
Select an Appropriate Container: Use a sturdy, leak-proof container that is chemically compatible with this compound. The original container can often be used.[9][10] Do not use metal containers for corrosive waste.[10]
-
Container Condition: Ensure the container is in good condition, with no leaks or exterior contamination.[10]
-
Filling Level: Do not overfill liquid waste containers; a maximum of 75-80% capacity is recommended to allow for vapor expansion.[11]
-
Secure Closure: Keep the waste container tightly closed at all times, except when adding waste.[8][10]
3. Labeling:
-
Clear Identification: Label the waste container with the words "HAZARDOUS WASTE".[10]
-
Contents Declaration: Clearly list the chemical name "this compound" and its approximate concentration or quantity.[10]
-
Hazard Warning: Indicate the relevant hazards (e.g., "Toxic," "Irritant").[9]
4. Storage:
-
Designated Accumulation Area: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[9]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[8][9]
-
Safe Location: Store the waste away from sinks, floor drains, heat sources, and direct sunlight.[9]
5. Disposal Request and Pickup:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[8]
-
Documentation: Complete any required hazardous waste pickup request forms, providing accurate information about the waste.[10]
Disposal of Empty Containers:
-
Thorough Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8][9]
-
Rinsate Collection: The first rinseate (and for highly toxic substances, the first three) must be collected and disposed of as hazardous waste.[8]
-
Defacing Labels: Before disposing of the rinsed container, all hazardous chemical labels must be removed or defaced.[9]
Spill and Emergency Procedures
In the event of a spill or exposure:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean up a spill.[1]
-
Containment: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1] For liquid spills, use an inert absorbent material.
-
Decontamination: Clean the spill area thoroughly.
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth and seek immediate medical attention.
-
Disposal Process Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. epa.gov [epa.gov]
- 5. dnr.mo.gov [dnr.mo.gov]
- 6. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. nipissingu.ca [nipissingu.ca]
Essential Safety and Logistical Information for Handling 3-Methyl-5-nitrophenol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides crucial safety protocols and logistical information for 3-Methyl-5-nitrophenol, a compound requiring careful management in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.
Hazard Summary
This compound and its isomers are classified as hazardous chemicals.[1][2][3] Key hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin and Eye Damage: Causes skin irritation and is likely to cause serious eye irritation or damage.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | To prevent skin contact, which can be a primary route of exposure.[3] |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn in situations with a splash hazard. | To protect against dust particles and splashes that can cause serious eye damage.[3] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. An apron may be necessary for larger quantities. | To minimize the risk of skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator is necessary.[1] | To prevent inhalation of harmful dust or vapors.[1][2] |
Quantitative Exposure and Safety Data
While specific occupational exposure limits for this compound are not established, data for related compounds can provide guidance.
| Parameter | Value | Notes |
| Occupational Exposure Limit (OEL) | No specific OEL established. | For the related compound Phenol, the OSHA Permissible Exposure Limit (PEL) is 5 ppm (19 mg/m³) as an 8-hour time-weighted average.[5] This should be used as a conservative reference. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
1. Preparation:
-
Before handling, ensure that an appropriate chemical fume hood is operational and that all necessary PPE is readily available.
-
Locate the nearest emergency eyewash station and safety shower.
-
Prepare all necessary equipment and reagents to minimize movement and potential for spills.
2. Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid generating dust.[1] Use techniques such as gentle scooping and careful transfer.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
-
Keep containers tightly closed when not in use.[1]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
For small spills, and if it is safe to do so, use an absorbent material to contain the spill. Avoid raising dust.
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill surface.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: Disposal protocol for this compound waste.
Disposal Steps:
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[6]
-
The container must be compatible with the chemical and kept securely closed.[6]
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Store away from incompatible materials.[2]
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[4]
-
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
